molecular formula C17H23N3O B1676287 Pyrilamine CAS No. 91-84-9

Pyrilamine

Número de catálogo: B1676287
Número CAS: 91-84-9
Peso molecular: 285.4 g/mol
Clave InChI: YECBIJXISLIIDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrilamine is a viscous brown liquid. (NTP, 1992)
Mepyramine is an ethylenediamine derivative that is ethylenediamine in which one of the amino nitrogens is substituted by two methyl groups and the remaining amino nitrogen is substituted by a 4-methoxybenzyl and a pyridin-2-yl group. It has a role as a H1-receptor antagonist. It is an ethylenediamine derivative and an aromatic ether.
Mepyramine, or this compound, targets the H1 receptor. It is a first generation antihistamine. However, it rapidly permeates the brain and so often causes drowsiness as a side effect. It has been found in over-the-counter combination products for colds and menstrual symptoms, but is considered to be an unapproved prescription medication used for cough, cold, or allergic conditions.
A histamine H1 antagonist. It has mild hypnotic properties and some local anesthetic action and is used for allergies (including skin eruptions) both parenterally and locally. It is a common ingredient of cold remedies.
See also: this compound Maleate (has salt form).

Propiedades

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECBIJXISLIIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023542
Record name Pyrilamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

OILY LIQUID

CAS No.

91-84-9
Record name PYRILAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20972
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrilamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepyramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pyrilamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrilamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepyramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRILAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE317O9TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mepyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/
Record name PYRILAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Mepyramine: A Deep Dive into its Molecular Architecture and Chemical Behavior

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of mepyramine (also known as pyrilamine), a first-generation antihistamine. We will delve into its molecular structure, chemical properties, and the intricate mechanisms that govern its therapeutic effects. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, providing both foundational knowledge and detailed experimental insights.

Unveiling the Molecular Blueprint of Mepyramine

Mepyramine is an ethylenediamine derivative with the systematic IUPAC name N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine.[1][2] Its chemical formula is C17H23N3O, and it has a molar mass of 285.391 g·mol−1.[1] The molecule features a pyridine ring and a p-methoxyphenyl group linked by an ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom.[2] Mepyramine is often supplied as a maleate salt, which enhances its stability and solubility.[1][3]

Key Structural Features:

  • Ethylenediamine Core: This flexible chain is crucial for its antihistaminic activity, allowing for optimal interaction with the histamine H1 receptor.

  • Pyridine Ring: This aromatic heterocycle is a key pharmacophoric element contributing to receptor binding.

  • p-Methoxybenzyl Group: This lipophilic group enhances the molecule's ability to cross cell membranes, including the blood-brain barrier, which is a characteristic of first-generation antihistamines and contributes to their sedative effects.[2][4]

  • Tertiary Amine: The dimethylamino group is a common feature in many H1 antagonists and is important for its interaction with the receptor.

Physicochemical Properties

Mepyramine's properties are summarized in the table below. The free base is described as a viscous brown liquid and is lipophilic.[2][3] Its conversion to the maleate salt improves its aqueous solubility.[3]

PropertyValueSource
Molecular FormulaC17H23N3O[1]
Molar Mass285.391 g·mol−1[1]
AppearanceViscous brown liquid (free base)[2]
IUPAC NameN-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine[1]
CAS Number91-84-9 (free base), 59-33-6 (maleate)[1]

The Pharmacological Dance: Mepyramine and the Histamine H1 Receptor

Mepyramine exerts its effects primarily as a selective inverse agonist of the histamine H1 receptor.[1][5] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.[6][7] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8]

Mechanism of Action: A Step-by-Step Breakdown
  • Binding to the H1 Receptor: Mepyramine binds to a specific site on the H1 receptor, which has been suggested to involve amino acid residues in the transmembrane domains 3 and 5.[9]

  • Inverse Agonism and G-Protein Sequestration: As an inverse agonist, mepyramine stabilizes an inactive conformation of the H1 receptor.[5][6] This action decreases the receptor's constitutive activity.[6] Furthermore, mepyramine preferentially binds to the G-protein-coupled form of the receptor, effectively sequestering the Gq/11 protein.[5][6] This sequestration reduces the availability of Gq/11 for other receptors that utilize the same signaling pathway.[5][6]

  • Inhibition of the Phospholipase C Pathway: The activation of the H1 receptor by histamine normally triggers the Gq/11 protein to activate phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By preventing the activation of Gq/11, mepyramine inhibits this entire cascade.[5][10]

  • Suppression of Downstream Signaling: The inhibition of IP3 and DAG formation prevents the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events are responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of mepyramine.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Mepyramine Mepyramine Mepyramine->H1R Binds & Inhibits (Inverse Agonist) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., inflammation, muscle contraction) Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Mepyramine's Point of Inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

The chemical structure of mepyramine is finely tuned for its interaction with the H1 receptor. SAR studies on mepyramine and related compounds have revealed several key insights:

  • The Ethylenediamine Spacer: The length of the ethylenediamine chain is critical for optimal activity.

  • Aromatic Moieties: The presence of two aromatic rings (pyridine and p-methoxyphenyl) is a common feature of many first-generation antihistamines and is essential for high-affinity binding.

  • Substitution on the Aromatic Rings: Modifications to the aromatic rings can significantly impact potency and selectivity. For instance, the addition of hydrophobic substituents can enhance antagonistic activity.[11]

Analytical Methodologies for Mepyramine Characterization

Accurate and reliable analytical methods are essential for the quality control of mepyramine in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of mepyramine.[12][13][14][15] Several validated reversed-phase (RP)-HPLC methods have been developed.[13][15]

A Typical RP-HPLC Method:

  • Column: A common choice is a C18 or a Phenyl column.[13] For instance, a µ Bondapak Phenyl 5 µm (3.9 mm x 30 mm) column has been successfully used.[13]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate), methanol, and acetonitrile is often employed in an isocratic elution mode.[13][16] A gradient elution can also be used for the simultaneous determination of mepyramine and other active ingredients or impurities.[16]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[13]

  • Detection: UV detection is commonly used, with the wavelength set to around 220 nm or 230 nm.[13][16]

  • Retention Time: The retention time for mepyramine is dependent on the specific chromatographic conditions but is generally well-resolved from other components.[13]

Experimental Protocol: RP-HPLC for Mepyramine Quantification

This protocol provides a general framework for the analysis of mepyramine maleate in a pharmaceutical formulation.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of mepyramine maleate reference standard.[13]

    • Dissolve and dilute with the mobile phase or a suitable solvent (e.g., methanol) to a known concentration.[13]

  • Preparation of Sample Solution:

    • For tablets, weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of mepyramine and dissolve it in the mobile phase or a suitable solvent.

    • For topical formulations, a sample equivalent to a known amount of mepyramine is dissolved in a suitable solvent mixture, potentially with the aid of sonication.[16]

    • Filter the solution through a 0.45-µm membrane filter before injection.[16]

  • Chromatographic Conditions:

    • Set up the HPLC system with the chosen column, mobile phase, flow rate, and detector wavelength as described above.

  • Analysis:

    • Inject equal volumes (e.g., 25 µl) of the standard and sample solutions into the chromatograph.[13]

    • Record the chromatograms and measure the peak areas.

  • Calculation:

    • Calculate the amount of mepyramine in the sample by comparing the peak area of the sample with the peak area of the standard.

Caption: General Workflow for HPLC Analysis of Mepyramine.

Other Analytical Techniques
  • UV-Visible Spectrophotometry: This method can be used for the quantitative determination of this compound maleate in pharmaceutical formulations.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of mepyramine and its metabolites.[3][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the structural elucidation and identification of mepyramine.[3]

Receptor Binding Assays: Quantifying the Affinity of Mepyramine

Radioligand binding assays are crucial for determining the affinity of compounds like mepyramine for the H1 receptor.[18] These assays typically involve the use of a radiolabeled ligand, such as [3H]mepyramine, which binds specifically to the H1 receptor.[19][20]

Experimental Protocol: [3H]Mepyramine Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).[19]

    • [3H]mepyramine (radioligand).[19]

    • Test compound (unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[19]

    • Non-specific binding control (e.g., 10 µM mianserin).[19]

    • 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[19][21]

  • Procedure:

    • Prepare serial dilutions of the test compound.[19]

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes, [3H]mepyramine, and assay buffer.[19]

      • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist.[19]

      • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of the test compound.[19]

    • Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[21]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[19][21]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19][21]

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[21]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.[22]

Binding Affinity Data

Mepyramine exhibits high affinity for the H1 receptor, with reported Kd and Ki values in the low nanomolar range.[23][24] Its selectivity for the H1 receptor over H2 and H3 receptors is significant.[23][24]

ReceptorKd (nM)Source
H1 (guinea pig brain)0.8[23]
H1 (rat brain)9.1[23]
H25200[23]
H3>3000[23]

Concluding Remarks

Mepyramine remains a significant molecule in the study of histamine H1 receptor pharmacology. Its well-characterized molecular structure, established mechanism of action as an inverse agonist, and the wealth of available analytical and pharmacological data make it an invaluable tool for researchers. This guide has provided a comprehensive overview of these aspects, offering both theoretical understanding and practical experimental protocols. As research into GPCRs and the development of new therapeutics continues, the foundational knowledge gained from studying compounds like mepyramine will undoubtedly pave the way for future innovations.

References

The Dawn of Allergy Relief: A Technical History of Pyrilamine's Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the historical development and discovery of pyrilamine (mepyramine), a cornerstone first-generation antihistamine. We will explore the scientific journey from the initial understanding of histamine's role in allergic reactions to the pioneering work that led to the synthesis and characterization of this landmark therapeutic agent. This document provides researchers, scientists, and drug development professionals with a detailed account of the experimental methodologies, pharmacological principles, and the key figures who ushered in the age of antihistamines. We will delve into the technical specifics of early screening protocols, the chemical synthesis of this compound, and its mechanism of action as a histamine H1 receptor inverse agonist.

The Histamine Problem: A Preamble to Discovery

The story of this compound begins with the scientific community's burgeoning understanding of histamine in the early 20th century. Following the identification of histamine's role in the physiological response to tissue injury and allergic reactions, a pressing need arose for compounds that could counteract its effects. The symptoms of allergy, from urticaria to anaphylaxis, were a significant clinical challenge, and the ability to block histamine's action was a therapeutic holy grail.

Pioneering work in this area was conducted at the Pasteur Institute in Paris, where researchers were actively investigating compounds that could antagonize the effects of histamine. This research laid the crucial groundwork for the development of the first antihistamines.

The Breakthrough: Daniel Bovet and the Advent of Antihistamines

The pivotal moment in the history of antihistamines came in 1937, when a team led by Swiss-born Italian pharmacologist Daniel Bovet at the Pasteur Institute discovered the first compounds with antihistaminic properties.[1][2][3] This groundbreaking work, for which Bovet would later be awarded the 1957 Nobel Prize in Physiology or Medicine, opened the door to a new class of therapeutics.[1][4][5]

Working alongside his wife, Filomena Nitti, and other researchers, Bovet systematically synthesized and tested a series of compounds, leading to the development of the first clinically viable antihistamine. This pioneering research directly paved the way for the discovery of this compound.

This compound (Mepyramine): A First-Generation Pioneer

In 1944, Daniel Bovet's team, including R. Horclois, F. Walthert, and J. Fourmel, synthesized and characterized a particularly effective ethylenediamine derivative designated RP 2786. This compound, which would become known as mepyramine and later this compound in the United States, demonstrated potent antihistaminic activity. It was introduced for clinical use in 1949 and was marketed under various names, including Neo-Antergan.

This compound's discovery marked a significant advancement in the field. It was one of the first antihistamines to be widely used in clinical practice and became a foundational compound for the development of other first-generation antihistamines.

Chemical Structure and Synthesis

This compound, with the systematic IUPAC name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, is an ethylenediamine derivative. Its structure features a pyridine ring and a p-methoxyphenyl group linked through an ethylenediamine backbone.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of 2-aminopyridine. This starting material is commercially available but can be synthesized through various methods, such as the Chichibabin reaction.

  • Step 2: N-alkylation of 2-aminopyridine. 2-aminopyridine is reacted with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine, in the presence of a base (e.g., sodium amide) to form the ethylenediamine intermediate.

  • Step 3: Reductive amination. The resulting intermediate is then reacted with p-anisaldehyde (4-methoxybenzaldehyde) in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to form the final this compound product.

  • Step 4: Purification. The crude product is then purified through techniques such as distillation under reduced pressure or crystallization, often as a maleate salt to improve stability and solubility.

G cluster_synthesis This compound Synthesis Pathway 2-aminopyridine 2-Aminopyridine Intermediate N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine 2-aminopyridine->Intermediate  + 2-chloro-N,N-dimethylethylamine (N-alkylation) 2-chloro-N,N-dimethylethylamine 2-Chloro-N,N-dimethylethylamine This compound This compound (N-(p-methoxybenzyl)-N',N'-dimethyl- N-2-pyridylethylenediamine) Intermediate->this compound  + p-anisaldehyde (Reductive Amination) p-anisaldehyde p-Anisaldehyde

Caption: A simplified diagram of the this compound synthesis pathway.

Mechanism of Action: An Inverse Agonist at the H1 Receptor

This compound, like other first-generation antihistamines, exerts its effects by acting on the histamine H1 receptor. These receptors are G protein-coupled receptors (GPCRs) that, when activated by histamine, lead to the classic symptoms of allergic reactions, including vasodilation, increased capillary permeability, and smooth muscle contraction.[6]

Initially, these drugs were classified as H1 receptor antagonists, suggesting they simply block histamine from binding. However, modern pharmacology has refined this understanding. This compound is more accurately described as an inverse agonist . This means that it not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor, effectively stabilizing it in an inactive conformation.[7]

G cluster_receptor This compound's Mechanism of Action at the H1 Receptor Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Binds and Activates This compound This compound H1R_inactive Inactive H1 Receptor This compound->H1R_inactive Binds and Stabilizes (Inverse Agonism) Gq_protein Gq Protein H1R_active->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 and DAG (Second Messengers) PLC->IP3_DAG Generates Allergic_Response Allergic Response (e.g., vasodilation, edema) IP3_DAG->Allergic_Response Triggers

Caption: this compound acts as an inverse agonist, stabilizing the H1 receptor in an inactive state.

Pharmacological Profile

The following table summarizes key pharmacological data for this compound:

ParameterValueSource(s)
Target Histamine H1 Receptor
Mechanism Inverse Agonist[7]
Binding Affinity (Kd) ~0.8 nM (guinea pig brain)
Inhibitory Constant (Ki) ~1.4 nM

Early Preclinical Screening: The Guinea Pig Ileum Assay

The initial screening of potential antihistaminic compounds relied on in vitro and in vivo models that could demonstrate a clear antagonism of histamine's effects. A classic and widely used method was the isolated guinea pig ileum assay. This smooth muscle preparation is highly sensitive to histamine, which induces a dose-dependent contraction. The ability of a test compound to inhibit this contraction served as a key indicator of its antihistaminic activity.

Experimental Protocol: Guinea Pig Ileum Assay for Antihistamine Screening

  • Tissue Preparation:

    • A guinea pig is humanely euthanized.

    • A segment of the terminal ileum is isolated and placed in a bath of Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

    • The lumen of the ileum is gently flushed to remove its contents.

    • A 2-3 cm section is mounted in an organ bath, with one end attached to a fixed point and the other to an isotonic force transducer.

  • Equilibration:

    • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.

    • During this period, the Tyrode's solution is changed every 15 minutes.

  • Histamine Dose-Response Curve:

    • A cumulative dose-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

  • Antihistamine Incubation:

    • The tissue is washed to remove the histamine, and once the baseline is re-established, a known concentration of the test compound (e.g., this compound) is added to the bath.

    • The tissue is incubated with the test compound for a set period (e.g., 20-30 minutes).

  • Challenge with Histamine:

    • In the presence of the test compound, a second histamine dose-response curve is generated.

  • Data Analysis:

    • The degree of rightward shift in the histamine dose-response curve in the presence of the test compound is used to determine the potency of the antihistamine.

G cluster_workflow Guinea Pig Ileum Assay Workflow Isolate Isolate Guinea Pig Ileum Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Histamine_DR Generate Histamine Dose-Response Curve Equilibrate->Histamine_DR Wash Wash Tissue Histamine_DR->Wash Incubate Incubate with this compound Wash->Incubate Challenge Challenge with Histamine Incubate->Challenge Analyze Analyze Shift in Dose-Response Curve Challenge->Analyze

Caption: Workflow for screening antihistamines using the guinea pig ileum assay.

Early Clinical Development and Impact

Following its successful preclinical evaluation, this compound (as Neoantergan) was introduced into clinical practice. The initial clinical studies in the 1940s demonstrated its efficacy in treating a range of allergic conditions, including allergic rhinitis (hay fever), urticaria (hives), and other allergic dermatoses.

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to the characteristic side effect of sedation. While often viewed as a drawback, this sedative effect was also utilized therapeutically in over-the-counter sleep aids. This compound's ability to alleviate allergic symptoms represented a major therapeutic advance, offering patients significant relief from conditions that were previously difficult to manage.

Conclusion: this compound's Enduring Legacy

The discovery and development of this compound was a landmark achievement in pharmacology and clinical medicine. It not only provided an effective treatment for allergic disorders but also served as a crucial tool for understanding the role of histamine and its receptors in human physiology. The pioneering work of Daniel Bovet and his contemporaries laid the foundation for the entire field of antihistamine research, leading to the development of subsequent generations of these essential medicines. While newer, non-sedating antihistamines are now more commonly used, the historical and scientific importance of this compound remains undeniable. It stands as a testament to the power of systematic chemical synthesis and pharmacological screening in addressing unmet medical needs.

References

An In-depth Technical Guide on Pyrilamine's Role in Modulating Histamine-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of pyrilamine, a first-generation antihistamine, and its intricate role in modulating histamine-mediated signaling pathways. Moving beyond a simplistic antagonist model, we delve into the contemporary understanding of this compound as an inverse agonist of the histamine H1 receptor (H1R). This guide will dissect the molecular mechanisms of H1R activation, the downstream signaling cascades involving Gq/11 proteins, phospholipase C, and intracellular calcium mobilization, and how this compound effectively attenuates these processes. Detailed, field-proven experimental protocols are provided for researchers, scientists, and drug development professionals to investigate these interactions, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all methodologies are presented as self-validating systems. This document serves as a core reference for understanding and investigating the molecular pharmacology of this compound and its therapeutic implications.

Introduction: Histamine and the H1 Receptor - A Complex Signaling Axis

Histamine, a biogenic amine, is a pivotal mediator in a myriad of physiological and pathophysiological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] It exerts its diverse effects by binding to four distinct subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2] This guide focuses on the histamine H1 receptor, a rhodopsin-like GPCR that is the primary target for a class of drugs known as antihistamines.[3]

The H1R is ubiquitously expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[3] Upon activation by histamine, the H1R undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein, Gq/11.[4] This initiates a well-defined signaling cascade that is central to the manifestation of allergic symptoms such as itching, swelling, redness, and mucus production.[1] Understanding this pathway is paramount for the rational design and application of therapeutic agents like this compound.

This compound: From Competitive Antagonist to Inverse Agonist

This compound, also known as mepyramine, is a first-generation H1-antihistamine that has been in clinical use for decades to alleviate the symptoms of allergic conditions.[5][6] Traditionally, it was classified as a competitive antagonist, a molecule that reversibly binds to the H1R and blocks histamine from binding, thereby preventing its effects.[1] While this model is partially correct, contemporary pharmacological research has refined our understanding of this compound's mechanism of action.

A more accurate description of this compound is that of an inverse agonist .[5][7] GPCRs, including the H1R, can exist in an equilibrium between an inactive (R) and an active (R) conformation, even in the absence of an agonist. This phenomenon is known as constitutive activity.[8][9] While histamine, an agonist, stabilizes the active R state, this compound preferentially binds to and stabilizes the inactive R conformation.[8][10] This not only prevents histamine binding but also actively reduces the basal level of H1R signaling, a key distinction from a neutral antagonist which would only block the agonist's effect without affecting the receptor's basal activity.[8] This inverse agonism is a critical component of the therapeutic efficacy of many clinically used antihistamines.[9]

The Molecular Cascade: H1 Receptor-Mediated Signaling

The binding of histamine to the H1R triggers a cascade of intracellular events that ultimately lead to a physiological response. This compound's therapeutic effect is a direct consequence of its ability to interrupt this signaling pathway at its origin.

G-Protein Coupling and PLC Activation

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[4][11] Upon histamine binding and receptor activation, the Gαq subunit dissociates from the Gβγ dimer and activates the enzyme phospholipase C (PLC).[3][12] this compound, by stabilizing the inactive state of the H1R, prevents this initial G-protein activation.[10]

Generation of Second Messengers: IP3 and DAG

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][13] Histamine stimulation leads to a measurable increase in intracellular IP3 levels.[14][15]

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[14][16] This elevation in cytosolic calcium is a critical signaling event that mediates many of the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[2][17] The initial phase of the calcium response is independent of extracellular calcium, while a sustained response often involves the influx of extracellular calcium.[16]

Protein Kinase C Activation

Concurrently, DAG, the other second messenger produced from PIP2 hydrolysis, remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[13] PKC, in turn, phosphorylates a variety of cellular proteins, leading to further downstream signaling events and cellular responses.

The entire signaling cascade, from histamine binding to the cellular response, and the point of intervention by this compound, is depicted in the following diagram.

Histamine_Signaling_Pathway cluster_intracellular Intracellular Space Histamine Histamine H1R_active Histamine H1 Receptor (Active State) Histamine->H1R_active Activates This compound This compound (Inverse Agonist) H1R Histamine H1 Receptor (Inactive State) This compound->H1R Stabilizes Inactive State Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Elevated Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Methodologies for Studying this compound's Effects

To rigorously investigate the interaction of this compound with the H1R and its impact on downstream signaling, a combination of biochemical and cell-based functional assays is employed. The following protocols are provided as a guide for researchers in the field.

Radioligand Receptor Binding Assay

This assay directly measures the binding affinity of this compound to the H1R. It is a cornerstone technique in pharmacology for characterizing receptor-ligand interactions.

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled H1R antagonist, typically [³H]-mepyramine (this compound), for binding to the H1R in a membrane preparation from cells or tissues expressing the receptor.[11][18] The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the unlabeled competitor.

Experimental Protocol:

  • Membrane Preparation:

    • Culture cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells) or homogenize tissues known to express the receptor (e.g., guinea pig cerebellum).[11]

    • Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[11]

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[11]

    • Store membrane aliquots at -80°C until use.[11]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following incubation mixtures in triplicate:

      • Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[11]

      • Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[11][19]

      • Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.[11]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[19]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Data Presentation: Binding Affinities of H1 Receptor Antagonists

CompoundReceptorRadioligandKi (nM)Source
This compound (Mepyramine)Histamine H1[³H]-mepyramine1.4[18]
TriprolidineHistamine H1[³H]-mepyramine7.7[14]
DiphenhydramineHistamine H1[³H]-mepyramine35[18]
CarebastineHistamine H1[³H]-mepyramine75.86[20]

Note: Ki values can vary depending on the specific experimental conditions.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (H1R-expressing cells/tissues) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Serial_Dilution Serial Dilution of this compound Serial_Dilution->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, a direct downstream consequence of H1R activation.[21]

Principle: Cells expressing the H1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1, or Fluo-4).[22][23] When histamine activates the H1R, the resulting release of calcium from intracellular stores causes a change in the fluorescence of the dye, which can be measured in real-time using a fluorometric plate reader or flow cytometer.[22][24] this compound's inhibitory effect is quantified by its ability to reduce or block the histamine-induced fluorescence change.

Experimental Protocol:

  • Cell Preparation and Dye Loading:

    • Plate H1R-expressing cells in a 96-well or 384-well plate suitable for fluorescence measurements.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add the loading buffer to the cells.

    • Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.[25]

    • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium) to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a plate reader equipped with injectors.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response following histamine addition is measured for each concentration of this compound.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for this compound's inhibition of the calcium response.

Calcium_Flux_Workflow Cell_Plating Plate H1R-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Inhibitor_Incubation Pre-incubate with this compound Washing->Inhibitor_Incubation Fluorescence_Reading Measure Baseline and Post-Histamine Fluorescence in a Plate Reader Inhibitor_Incubation->Fluorescence_Reading Data_Analysis Data Analysis (IC₅₀ determination for inhibition) Fluorescence_Reading->Data_Analysis

Caption: Experimental Workflow for an Intracellular Calcium Flux Assay.

In Vitro Smooth Muscle Contraction Assay

This assay provides a physiological readout of this compound's functional antagonism of histamine-induced smooth muscle contraction, a classic allergic response.[26]

Principle: A segment of smooth muscle tissue (e.g., guinea pig ileum or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile force of the muscle is measured using a force transducer. The addition of histamine induces contraction, and the ability of this compound to inhibit this contraction is quantified.[6][27]

Experimental Protocol:

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue from a suitable animal model (e.g., guinea pig ileum).

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

    • Connect the tissue to a force transducer to record isometric contractions.

    • Allow the tissue to equilibrate under a resting tension.

  • Assay Procedure:

    • Obtain a cumulative concentration-response curve for histamine to determine its EC₅₀.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a defined period.

    • Generate a new cumulative concentration-response curve for histamine in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • The concentration-response curves for histamine in the presence of this compound will be right-shifted.

    • A Schild plot analysis can be performed to determine the pA₂ value for this compound, which is a measure of its antagonist potency.

Therapeutic Implications and Future Directions

The understanding of this compound as an inverse agonist has significant therapeutic implications. Its ability to reduce basal H1R activity, even in the absence of histamine, may contribute to its efficacy in chronic allergic conditions where there may be a degree of histamine-independent receptor activation.[8][28] Furthermore, the sequestration of Gq/11 proteins by the this compound-stabilized inactive H1R may have broader effects on other GPCRs that utilize the same signaling pathway.[10]

Future research should continue to explore the nuances of inverse agonism at the H1R and its physiological consequences. The development of second-generation antihistamines with improved selectivity and reduced central nervous system side effects has been a major advancement.[29] However, a deeper understanding of the molecular pharmacology of first-generation agents like this compound can still provide valuable insights for the development of novel therapeutics for allergic and inflammatory diseases.

Conclusion

This compound's role in modulating histamine-mediated signaling is a classic example of GPCR pharmacology. Its mechanism as an inverse agonist of the histamine H1 receptor provides a robust framework for understanding its therapeutic effects. By stabilizing the inactive conformation of the H1R, this compound effectively uncouples the receptor from the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, thereby alleviating the symptoms of allergic reactions. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intricate pharmacology of this compound and other H1R modulators, ultimately contributing to the development of more effective treatments for histamine-mediated diseases.

References

Unveiling the Off-Target Pharmacology of Pyrilamine: A Technical Guide to its Interaction with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between the first-generation antihistamine, pyrilamine, and non-histaminergic neuronal nicotinic acetylcholine receptors (nAChRs). Traditionally known for its H1 receptor antagonism, emerging evidence reveals a significant off-target profile for this compound, with noteworthy inhibitory effects on nAChRs. This guide delves into the mechanistic underpinnings of this interaction, provides detailed experimental protocols for its characterization, and discusses the potential therapeutic implications.

Introduction: Beyond Histamine Blockade

This compound, an ethylenediamine derivative, has long been a staple in the symptomatic relief of allergic reactions. Its mechanism of action is primarily attributed to its competitive antagonism of the histamine H1 receptor. However, the sedative and other central nervous system effects associated with first-generation antihistamines often hint at a broader pharmacological footprint. Recent investigations have illuminated this compound's capacity to interact with other neurotransmitter systems, with a particularly compelling interaction observed at neuronal nAChRs.

This guide serves as a senior application scientist's perspective on elucidating this off-target activity, moving from foundational binding studies to functional and behavioral assays. We will explore the causality behind experimental design and the interpretation of results, providing a robust framework for researchers in pharmacology and drug development.

Molecular Interaction and Mechanism of Action

This compound's engagement with nAChRs is characterized by a direct inhibitory action. Studies involving molecular docking simulations suggest that this compound occupies the same ligand-binding pocket as the endogenous agonist, acetylcholine, and the exogenous agonist, nicotine.[1][2] Interestingly, this compound is proposed to interact with a greater number of amino acid residues within this pocket compared to nicotine, suggesting a more extensive and potentially different binding mode.[1][2] This expanded interaction may underlie its antagonistic properties.

While the precise amino acid residues involved in this compound's binding to various nAChR subtypes are still under active investigation, the functional consequence is a non-competitive inhibition of receptor function, at least for the α7 subtype. This indicates that this compound can inhibit receptor activation even in the presence of high concentrations of agonists, a key characteristic of non-competitive antagonists.

The following diagram illustrates the proposed interaction at the nAChR ligand-binding site.

Figure 1: this compound docking in the nAChR ligand-binding site.

Quantifying the Interaction: Binding Affinity and Potency

A critical step in characterizing any drug-receptor interaction is to quantify the affinity and functional potency. While comprehensive data for this compound across all nAChR subtypes remains an area for further research, existing studies provide key insights.

Receptor SubtypeAssay TypeParameterValue (µM)Reference
α7 ElectrophysiologyIC506.2[3]
α4β2 Radioligand BindingKiData not available
α3β4 Radioligand BindingKiData not available

Table 1: this compound's Interaction with nAChR Subtypes. The IC50 value for the α7 subtype indicates moderate potency. The lack of available Ki data for the predominant α4β2 and α3β4 subtypes highlights a significant gap in the current understanding of this compound's nAChR selectivity profile.

Experimental Protocols for Characterization

To rigorously investigate this compound's effects on nAChRs, a multi-faceted approach employing binding, functional, and in vivo assays is essential. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of this compound for specific nAChR subtypes through competition with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep Prepare Membranes (expressing nAChR subtype) start->prep incubate Incubate: - Membranes - [3H]Epibatidine - this compound (various conc.) prep->incubate filter Rapid Filtration (separate bound/free radioligand) incubate->filter count Scintillation Counting (quantify bound radioactivity) filter->count analyze Data Analysis (calculate IC50 and Ki) count->analyze end End analyze->end caption Workflow for nAChR radioligand binding assay.

Figure 2: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, or α7).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known non-radioactive nAChR agonist (e.g., 100 µM nicotine).

    • Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of this compound.

    • Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the inhibitory effect of this compound on nAChR ion channel activity in Xenopus oocytes.

Workflow Diagram:

TEVC_Workflow start Start inject Inject Xenopus Oocytes with nAChR subunit cRNA start->inject incubate Incubate Oocytes (2-7 days for receptor expression) inject->incubate clamp Two-Electrode Voltage Clamp (Hold at -70 mV) incubate->clamp apply_agonist Apply ACh or Nicotine (Record baseline current) clamp->apply_agonist apply_this compound Pre-incubate with this compound (various concentrations) apply_agonist->apply_this compound apply_agonist_again Co-apply Agonist + this compound (Record inhibited current) apply_this compound->apply_agonist_again analyze Data Analysis (Generate concentration-response curve, calculate IC50) apply_agonist_again->analyze end End analyze->end caption Workflow for Two-Electrode Voltage Clamp assay.

Figure 3: Two-Electrode Voltage Clamp (TEVC) workflow.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Microinject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, or α4 and β2).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3M KCl.

    • Voltage-clamp the oocyte at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a concentration of an nAChR agonist (e.g., acetylcholine or nicotine) that elicits a submaximal response (e.g., EC20) and record the inward current.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with a specific concentration of this compound for a set duration (e.g., 2-5 minutes).

    • Co-apply the same concentration of agonist in the continued presence of this compound and record the inhibited current.

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

In Vivo Nicotine Self-Administration in Rats

This behavioral assay assesses the functional consequence of this compound's nAChR antagonism on nicotine-seeking behavior.

Step-by-Step Methodology:

  • Surgical Preparation:

    • Implant adult male Sprague-Dawley rats with intravenous catheters in the jugular vein.

    • Allow rats to recover from surgery.

  • Acquisition of Nicotine Self-Administration:

    • Place rats in operant conditioning chambers equipped with two levers.

    • Train rats to press one lever (the "active" lever) to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Presses on the other ("inactive") lever have no consequence.

    • Conduct daily 2-hour sessions until a stable pattern of self-administration is established.

  • This compound Treatment:

    • Once stable nicotine self-administration is achieved, administer this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.

    • Use a within-subjects design where each rat receives all doses of this compound and vehicle in a counterbalanced order.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses during each session.

    • Analyze the data to determine if this compound administration significantly alters the number of nicotine infusions self-administered compared to vehicle treatment. A reduction in active lever pressing suggests that this compound attenuates the reinforcing effects of nicotine.[4]

Functional Consequences and Therapeutic Implications

The inhibition of nAChRs by this compound has several potential functional consequences. Given the role of nAChRs in cognitive processes, this compound's interaction with these receptors may contribute to its sedative and cognitive-impairing side effects.

More intriguingly, the antagonism of nAChRs is a key mechanism of some smoking cessation aids. By blocking the reinforcing effects of nicotine, these drugs can reduce the craving and reward associated with tobacco use. Studies have shown that this compound can significantly decrease nicotine self-administration in rats, suggesting a potential, albeit likely modest, role for H1 antagonists in smoking cessation strategies.[4] The central blockade of H1 receptors appears to be crucial for this effect, as peripherally restricted antihistamines do not produce the same outcome.[4]

The following diagram illustrates the proposed pathway for this compound's effect on nicotine reinforcement.

Figure 4: this compound's modulation of the nicotine reward pathway.

Conclusion and Future Directions

This compound, a classic H1 antihistamine, exhibits a clear off-target interaction with neuronal nAChRs, acting as an inhibitor. This guide has provided a framework for understanding and experimentally characterizing this interaction, from the molecular to the behavioral level. The provided protocols offer a starting point for researchers to further investigate the nuances of this off-target activity.

Future research should focus on:

  • Determining the binding affinities (Ki) of this compound for a wider range of nAChR subtypes to establish a comprehensive selectivity profile.

  • Identifying the specific amino acid residues within the nAChR binding pocket that are critical for this compound's interaction.

  • Investigating the effects of this compound on nicotine-induced dopamine release in key brain regions associated with reward.

  • Exploring the potential of other first-generation antihistamines for similar off-target effects on nAChRs.

A deeper understanding of this compound's interaction with nAChRs will not only provide a more complete picture of its pharmacological profile but may also open new avenues for therapeutic development, particularly in the context of nicotine addiction.

References

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Differences Between Pyrilamine Maleate and this compound Free Base

This compound, a first-generation ethylenediamine antihistamine, is a potent H1 receptor inverse agonist widely utilized for its therapeutic effects in treating allergic conditions.[1][2][3] However, the intrinsic properties of the active pharmaceutical ingredient (API), known as the this compound free base, present significant challenges for formulation and manufacturing. The free base is a viscous liquid, making its incorporation into stable, solid dosage forms difficult.[1][4] This guide, authored from the perspective of a Senior Application Scientist, delves into the fundamental physicochemical distinctions between this compound free base and its commonly used salt form, this compound maleate.

The selection of an appropriate salt form is one of the most critical decisions in the drug development pipeline. This choice can profoundly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and ultimately, its bioavailability and therapeutic efficacy.[5][6][7][8] By converting the basic this compound molecule into a maleate salt, its properties are fundamentally altered, transforming a challenging liquid API into a versatile, crystalline solid suitable for robust pharmaceutical manufacturing.[9][10][11] This document will provide researchers, scientists, and drug development professionals with a comprehensive technical comparison, supported by experimental protocols and field-proven insights, to illuminate the causality behind the selection of this compound maleate for clinical use.

Part 1: Core Molecular and Physicochemical Distinctions

The primary difference lies in their chemical structure. This compound free base (C₁₇H₂₃N₃O) is the lone, active molecule.[1][2] this compound maleate (C₁₇H₂₃N₃O · C₄H₄O₄) is an acid salt formed through the reaction of the basic this compound molecule with maleic acid.[10][12] This seemingly simple addition of a counter-ion precipitates a cascade of significant changes in the compound's physical and chemical behavior.

Data Summary: this compound Maleate vs. This compound Free Base

The following table summarizes the key quantitative differences between the two forms, providing a clear, at-a-glance comparison of their critical properties.

PropertyThis compound MaleateThis compound Free BaseRationale & Implication
Molecular Formula C₁₇H₂₃N₃O · C₄H₄O₄ (or C₂₁H₂₇N₃O₅)C₁₇H₂₃N₃OThe addition of maleic acid increases the molecular weight.[2][10][12]
Molecular Weight 401.46 g/mol 285.38 g/mol Crucial for dosage calculations and formulation stoichiometry.[2][12]
Physical Form White crystalline powder.[9][10][13]Viscous brown or oily liquid.[1][4]Crystalline solids are vastly superior for manufacturing solid dosage forms (e.g., tablets) due to better flow, compressibility, and stability.
Melting Point 99-103 °C.[9][10][13][14]Not applicable (liquid at room temp); Boiling Point: 168-172 °C at 0.06 mmHg.[4]A defined, higher melting point ensures thermal stability during processing and storage, which is a key advantage of the salt form.[7]
Aqueous Solubility Very soluble; 1 g in ~0.4 mL water (~2500 mg/mL).[1][13]Insoluble to slightly soluble; 3.425 g/L (3.4 mg/mL) at 37.5 °C.[4]The >700-fold increase in aqueous solubility is the most significant advantage, directly impacting dissolution rate and potential bioavailability.[8][15]
Ethanol Solubility Freely soluble.[9][13][14]Soluble.Both forms are soluble in alcohol, but the salt form's high aqueous solubility is the key differentiator for oral and parenteral formulations.
Solution pH A 10% aqueous solution has a pH of approximately 5.[13][14]Not applicable (insoluble).The acidic pH of the salt solution enhances its stability. The free base begins to precipitate at a pH of 7.5 or above.[13][14]
Stability Stable in air; may be sensitive to light.[1]May be less stable due to its liquid form and potential for oxidation.The crystalline lattice of the salt provides enhanced protection against degradation compared to the amorphous liquid free base.[15]
LogP (o/w) 2.751 (estimated).[14]3.27.[1]LogP refers to the partition coefficient of the free base. While the salt form is hydrophilic, the intrinsic lipophilicity of the this compound molecule, which governs membrane permeation, is unchanged.
Causality Behind the Physicochemical Shift

The dramatic enhancement in aqueous solubility is the principal driver for creating the maleate salt. This compound is a basic compound containing tertiary amine groups that can be protonated. Maleic acid, a dicarboxylic acid, donates a proton to one of these nitrogen atoms. This creates an ionic species—the this compound cation and the maleate anion. The resulting ionic salt can readily interact with polar water molecules, leading to its high solubility. In contrast, the free base is a largely non-polar, organic molecule with limited ability to form favorable interactions with water, resulting in poor solubility.[4] This conversion from a non-polar liquid to a polar, crystalline solid is the cornerstone of its pharmaceutical utility.

The formation of a stable crystalline lattice in the salt form also confers greater physical and chemical stability.[15] Molecules locked in a crystal structure are less mobile and less susceptible to degradation from atmospheric oxygen or interaction with other excipients compared to molecules in a liquid state.

Part 2: Experimental Characterization and Methodologies

As a Senior Application Scientist, it is imperative to not only understand these differences but also to be proficient in the analytical techniques used to confirm them. The following protocols are foundational for characterizing this compound maleate and its free base.

Diagram: General Characterization Workflow

This diagram illustrates the logical flow for analyzing and comparing the two forms of this compound.

G Pyr_Maleate This compound Maleate (Crystalline Solid) Solubility Aqueous Solubility (Shake-Flask Method) Pyr_Maleate->Solubility MeltingPoint Melting Point (DSC or MP Apparatus) Pyr_Maleate->MeltingPoint pH_Test Solution pH (pH Meter) Pyr_Maleate->pH_Test HPLC HPLC Analysis (Different Retention Times) Pyr_Maleate->HPLC UV_Vis UV-Vis Spectroscopy (Confirm λmax) Pyr_Maleate->UV_Vis Pyr_Base This compound Free Base (Viscous Liquid) Pyr_Base->Solubility Pyr_Base->HPLC Pyr_Base->UV_Vis

Caption: Workflow for comparative analysis of this compound forms.

Protocol 1: Conversion of this compound Maleate to Free Base

This protocol is essential for researchers who need to generate the free base from the commercially available salt for specific applications, such as determining its intrinsic LogP or for use in non-aqueous systems.

Principle: This is a classic acid-base extraction. By dissolving the salt in water and raising the pH with a strong base, the protonated this compound is converted back to its neutral (free base) form, which is insoluble in water but soluble in an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Accurately weigh and dissolve 1.0 g of this compound maleate in 20 mL of deionized water in a separatory funnel.

  • Basification: Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while swirling. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the solution pH is > 9. A milky precipitate of the this compound free base will form, as it precipitates at pH 7.5 and above.[13][14]

  • Extraction: Add 20 mL of an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely. The organic layer will contain the dissolved this compound free base.

  • Isolation: Drain the lower organic layer. Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent to ensure complete recovery.

  • Drying & Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the this compound free base as a viscous oil.

Diagram: Salt-to-Base Conversion Workflow

G start Start: This compound Maleate in Water add_base Add NaOH to pH > 9 (Deprotonation) start->add_base Precipitates free base extract Extract with Organic Solvent (e.g., CH2Cl2) add_base->extract separate Separate Aqueous and Organic Layers extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Collect organic phase evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate end End Product: This compound Free Base (Viscous Oil) evaporate->end

Caption: Workflow for converting this compound maleate to its free base.

Protocol 2: Differentiating this compound Maleate and Free Base by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with the stationary phase. The highly polar maleate salt and the less polar free base will exhibit different retention times on a reverse-phase column.

Step-by-Step Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a 40:60 ratio. The acidic buffer ensures the this compound is in its protonated form on the column for good peak shape.

  • Sample Preparation:

    • This compound Maleate: Prepare a 0.5 mg/mL solution in the mobile phase.

    • This compound Free Base: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Detection: Set the UV detector to a wavelength of 238 nm or 315 nm.[16]

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample.

  • Expected Outcome: The this compound free base, being more lipophilic (LogP 3.27), will have a stronger interaction with the C18 stationary phase and thus a longer retention time than the this compound cation from the dissolved maleate salt. The maleate counter-ion itself, being highly polar, will elute very early, near the solvent front. Several established HPLC methods exist for the analysis of this compound.[17]

Part 3: Implications for Formulation and Bioavailability

The decision to use this compound maleate over the free base is a clear example of leveraging physicochemical principles to create a viable drug product.

Diagram: From Physicochemical Properties to Clinical Utility

G prop Physicochemical Property High Aqueous Solubility Crystalline Solid Form Enhanced Stability dev Formulation Advantage Rapid Dissolution Rate Suitability for Solid Dosage Forms (Tablets) Longer Shelf-Life & Predictable Performance prop:f1->dev:f1 prop:f2->dev:f2 prop:f3->dev:f3 bio Biopharmaceutical Impact Improved Bioavailability Consistent Manufacturing Reliable Therapeutic Effect dev:f1->bio:f1 dev:f2->bio:f2 dev:f3->bio:f3

Caption: Impact of salt formation on drug development and performance.

  • Enhanced Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. The "very soluble" nature of this compound maleate allows it to dissolve rapidly in the gastrointestinal fluids, creating a higher concentration gradient that drives absorption across the gut wall.[9][13][14] The poorly soluble free base would dissolve much more slowly, leading to incomplete absorption and lower bioavailability.[4]

  • Manufacturing and Stability: The conversion of a viscous liquid into a crystalline powder is a transformative step for manufacturing.[1][9] Powders can be easily handled, weighed, blended with excipients, and compressed into tablets with uniform content and dosage. The stability of the crystalline maleate salt ensures a longer shelf-life and protects the API from degradation, guaranteeing that the patient receives the correct dose of the active drug.[1][5]

  • Formulation Versatility: The high water solubility of this compound maleate also makes it suitable for liquid formulations, such as syrups or injectable solutions, where the free base would be impractical.[12]

Conclusion

The comparison between this compound maleate and this compound free base serves as a quintessential case study in pharmaceutical salt selection. The conversion to the maleate salt is not merely a matter of convenience but a fundamental necessity to overcome the prohibitive physicochemical properties of the free base. By forming the salt, a viscous, poorly soluble liquid is transformed into a stable, highly soluble, crystalline solid. This transformation is directly responsible for enabling its effective formulation into stable, bioavailable dosage forms, ensuring its consistent delivery and therapeutic action. For the drug development professional, a thorough understanding of these differences is paramount to appreciating the science that underpins the creation of a successful pharmaceutical product.

References

Technical Guide: Elucidating the Biotransformation of Pyrilamine and the Definitive Identification of O-desmethylpyrilamine as its Primary Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antihistaminic Action

Pyrilamine, an ethylenediamine-derivative first-generation H1 receptor antagonist, has a long-standing role in the symptomatic relief of allergic reactions.[1][2] However, for drug development professionals and researchers, the clinical efficacy and safety profile of any xenobiotic is inextricably linked to its metabolic fate. The processes of absorption, distribution, metabolism, and excretion (ADME) govern a drug's bioavailability, duration of action, and potential for adverse effects or drug-drug interactions.[3][4] Understanding the biotransformation of this compound is therefore not merely an academic exercise; it is a critical component of its overall pharmacological characterization.

The Metabolic Landscape of this compound

The biotransformation of a drug is typically a multi-step process designed to convert a lipophilic compound into more hydrophilic, readily excretable substances. This is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] Early investigations into this compound metabolism revealed several key pathways.

The primary Phase I metabolic routes for this compound include:

  • O-demethylation: The enzymatic removal of the methyl group from the methoxybenzyl moiety. This is a critical and often predominant pathway.[5][6]

  • N-demethylation: The removal of one or both methyl groups from the terminal dimethylamino group.[5]

  • N-oxidation: The oxidation of the tertiary amine to form a this compound N-oxide derivative.[5][6]

Following functionalization, these Phase I metabolites, particularly the newly formed hydroxyl group in O-desmethylthis compound, can undergo Phase II conjugation. In rats, the major urinary metabolite is conclusively identified as the O-glucuronic acid conjugate of O-desmethylthis compound, demonstrating a crucial linkage between Phase I and Phase II pathways.[6]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound O_Desmethyl O-desmethylthis compound This compound->O_Desmethyl O-demethylation (Primary Pathway) N_Oxide This compound N-Oxide This compound->N_Oxide N-oxidation N_Desmethyl N-desmethylthis compound This compound->N_Desmethyl N-demethylation Glucuronide O-desmethylthis compound Glucuronide O_Desmethyl->Glucuronide Glucuronidation

Caption: Primary metabolic pathways of this compound biotransformation.

The Engine of Metabolism: Cytochrome P450-Mediated O-Demethylation

The O-demethylation of this compound is not a spontaneous chemical event; it is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, the primary drivers of Phase I drug metabolism.[4][7] These heme-containing monooxygenases are predominantly found in the liver and are responsible for the oxidation of a vast array of xenobiotics.[4][8]

The general mechanism for CYP-mediated O-demethylation is a two-step process:

  • Hydrogen Abstraction: The highly reactive iron-oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from the methyl group of the methoxy moiety.[9]

  • Oxygen Rebound: This is followed by a rapid "rebound" of the hydroxyl group to the resulting carbon radical, forming a hemiacetal intermediate. This intermediate is unstable and spontaneously decomposes to yield the demethylated phenol (O-desmethylthis compound) and formaldehyde.[9]

While the specific CYP isozymes responsible for this compound metabolism (e.g., CYP2D6, CYP1A2, CYP3A4) require targeted investigation with recombinant enzymes, the formation of O-desmethylthis compound is a classic hallmark of CYP activity.[7][10]

This compound This compound (R-O-CH3) Transition Transition State This compound->Transition CYP_Fe_V CYP Compound I [Fe(V)=O] CYP_Fe_V->Transition Intermediate Hemiacetal Intermediate (R-O-CH2OH) Transition->Intermediate Oxygen Rebound Products O-desmethylthis compound (R-OH) + Formaldehyde (CH2O) Intermediate->Products Spontaneous Decomposition CYP_Fe_III CYP Resting State [Fe(III)] Products->CYP_Fe_III Enzyme Regeneration

Caption: Catalytic cycle of CYP450-mediated O-demethylation.

Experimental Framework for Metabolite Identification

In Vivo Studies: The Whole Organism Approach

The rationale for using animal models, such as rats and horses, is to observe the metabolic fate of this compound in a complete biological system.[6][11] These studies are indispensable for identifying the major metabolites excreted in urine and feces, providing a true picture of the drug's disposition. Studies in horses have been particularly valuable, confirming that O-desmethylthis compound is the predominant equine urinary metabolite.[1][11]

This protocol synthesizes methodologies described in published studies.[12][13]

  • Acclimatization & Baseline: House three healthy adult horses in metabolic stalls. Collect blank (pre-dose) urine and serum samples to serve as negative controls.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 300 mg/horse).

  • Sample Collection:

    • Serum: Collect blood samples via jugular venipuncture at predefined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 24, 48 hours post-dose). Process to isolate serum and store at -20°C.

    • Urine: Collect total urine output at specified intervals (e.g., 0-6h, 6-12h, 12-24h, and daily thereafter for up to 13 days). Record volumes, aliquot, and store at -20°C.

  • Sample Preparation (Urine):

    • Enzymatic Hydrolysis: To a 1 mL urine aliquot, add β-glucuronidase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 37°C for 12-18 hours. This step is critical to cleave the Phase II glucuronide conjugate, liberating the free O-desmethylthis compound for analysis.[13]

    • Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix.

  • Analytical Determination: Analyze the processed serum and urine extracts using the methods detailed in Section 5.0.

In Vitro Models: Mechanistic and Predictive Insights

While animal studies are definitive, in vitro models offer a faster, more controlled, and ethically scalable alternative for preliminary metabolic screening. Fungal metabolism, particularly using the fungus Cunninghamella elegans, has proven to be a valuable predictor of mammalian biotransformation.[5] This is because these fungi possess a diverse array of cytochrome P450 enzymes that often mirror the catalytic activities of their mammalian counterparts.

This protocol is based on established microbial transformation methodologies.[5]

  • Culture Initiation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores of Cunninghamella elegans. Incubate for 48-72 hours with shaking to establish a healthy mycelial culture.

  • Substrate Addition: Add a sterile solution of this compound maleate to the fungal culture.

  • Incubation: Continue incubation with shaking for up to 144 hours.

  • Sampling & Extraction:

    • Periodically withdraw aliquots of the culture.

    • Separate the mycelia from the broth via filtration or centrifugation.

    • Perform a solvent extraction (e.g., with methylene chloride) on the broth to recover this compound and its metabolites.

  • Analysis: Concentrate the extract and analyze using HPLC and/or LC-MS to identify the biotransformed products, comparing them against a this compound standard.

Analytical Validation: The "See and Confirm" Workflow

Identifying a metabolite requires a two-stage analytical process: separation from the parent drug and other metabolites, followed by definitive structural identification. The combination of chromatography and mass spectrometry (e.g., GC-MS or LC-MS) is the gold standard for this purpose.[12][13]

cluster_gcms Instrumental Analysis Sample Urine/Serum Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis For urine conjugates Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS, if needed) Extraction->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Separation Chromatographic Separation (Separates this compound, O-DMP, etc.) Identification Mass Spectrometry (Identifies by Mass/Charge & Fragmentation) Data Data Analysis & Quantitation Identification->Data

Caption: Analytical workflow for this compound metabolite identification.

This protocol outlines a typical workflow for confirming the primary metabolite in hydrolyzed urine.[12][13]

  • Sample Preparation: Use the extracted sample from Protocol 1, Step 4. Evaporate the solvent and reconstitute in a suitable solvent. Add an internal standard (e.g., chlorpromazine) for accurate quantitation.[13]

  • Derivatization (Optional but Recommended for GC): To improve volatility and chromatographic peak shape, derivatize the sample using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl group of O-desmethylthis compound.

  • GC-MS Instrumentation:

    • Injector: Splitless mode, ~250°C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: A temperature gradient starting at ~100°C and ramping up to ~300°C to ensure separation of all analytes.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan a mass range that covers the expected masses of the derivatized analytes.

  • Identification:

    • Retention Time: Compare the retention time of the peak in the sample to that of an authentic O-desmethylthis compound standard.

    • Mass Spectrum: Compare the fragmentation pattern of the sample peak to the standard. The molecular ion and key fragment ions must match. The loss of a methyl group (15 Da) followed by derivatization will result in a predictable mass shift compared to the parent drug.

  • Quantitation: Develop a calibration curve using known concentrations of the O-desmethylthis compound standard versus the internal standard. Calculate the concentration in the unknown samples based on this curve.

Data Synthesis and Interpretation

The collective data from multiple studies provides unequivocal evidence. In vivo studies consistently show that while the parent this compound is cleared from the bloodstream relatively quickly, its metabolite, O-desmethylthis compound, persists in the urine for an extended period.[13]

Table 1: Comparative Pharmacokinetics of this compound and O-desmethylthis compound in Horses Following a Single 300 mg Dose

Analyte Matrix Administration Peak Concentration (Approx.) Time to Peak (Approx.) Detection Window
This compound[11] Serum Oral 33 ng/mL 30 minutes < 24 hours
This compound[11] Serum Intravenous 280 ng/mL 5 minutes < 24 hours
O-desmethylthis compound[11] Urine Oral 12 µg/mL 8 hours Up to 168 hours (7 days)

| O-desmethylthis compound[11] | Urine | Intravenous | 20 µg/mL | 2 hours | Up to 168 hours (7 days) |

Table 2: Summary of Validated Analytical Methods for this compound Metabolite Detection

Method Analyte Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
GC-MS This compound Serum 1.5 ng/mL 3.1 ng/mL [12][13]
GC-MS O-desmethylthis compound Urine 5.0 ng/mL 6.2 ng/mL [12][13]

| ELISA | this compound & Metabolites | Urine | Not specified (Screening) | Not specified (Screening) |[1][12] |

The data clearly demonstrates that O-desmethylthis compound is not a minor biotransformation product; it is a major urinary metabolite that serves as a long-term biomarker of this compound administration.[11]

Conclusion and Implications

The identification of O-desmethylthis compound as a primary metabolite of this compound is the result of a logical and systematic application of in vivo and in vitro models coupled with robust analytical chemistry. The causality is clear: this compound's methoxy group is a prime target for hepatic Cytochrome P450 enzymes, which efficiently catalyze its O-demethylation. The resulting metabolite is then conjugated with glucuronic acid to facilitate its elimination via the kidneys.

For drug development professionals, this knowledge has several key implications:

  • Metabolite Safety Testing: Regulatory agencies require safety data on any major human metabolite. Identifying O-desmethylthis compound is the first step in this process.

  • Drug-Drug Interactions: Since this compound is a substrate for CYP enzymes, it has the potential to be the victim or perpetrator of drug-drug interactions with other co-administered drugs that are metabolized by the same enzymes.[3][8]

  • Pharmacokinetic Modeling: Accurate pharmacokinetic models must include the formation and elimination rates of major metabolites to fully describe the drug's disposition.

This guide has outlined the validated, multi-faceted approach required to confidently identify a primary drug metabolite, providing a foundational framework for similar investigations in drug discovery and development.

References

Pyrilamine as a Pharmacological Tool to Study Nicotine Addiction Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of pyrilamine as a pharmacological tool to investigate the neurobiological underpinnings of nicotine addiction. By delving into the intricate interplay between the histaminergic and nicotinic systems, this document offers a framework for designing, executing, and interpreting preclinical studies aimed at elucidating novel therapeutic targets for smoking cessation.

Introduction: The Neurobiology of Nicotine Addiction and the Emerging Role of the Histaminergic System

Nicotine, the primary psychoactive component in tobacco, establishes and maintains addiction through its complex interactions with the brain's reward circuitry.[1][2] The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for the reinforcing effects of nicotine.[3] Nicotine directly activates nicotinic acetylcholine receptors (nAChRs) on dopamine neurons in the VTA, leading to increased dopamine release in the NAc, a neurochemical event associated with reward and reinforcement.[3]

While the role of the dopaminergic and cholinergic systems in nicotine addiction is well-established, emerging evidence points to the involvement of other neurotransmitter systems, including the histaminergic system. Histaminergic neurons, originating exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus, project throughout the brain, including to key areas of the reward pathway like the VTA and NAc, suggesting a potential for anatomical and functional interaction with the systems mediating addiction. Nicotine has been shown to stimulate the release of histamine in the brain, indicating a direct pharmacological link between the two systems.[4][5]

This compound, a first-generation histamine H1 receptor antagonist, serves as a valuable pharmacological tool to probe the contribution of the histaminergic system to nicotine addiction-related behaviors.[6][7] Its ability to cross the blood-brain barrier allows for the investigation of central H1 receptor function in established animal models of nicotine addiction.[7] This guide will explore the pharmacology of this compound and provide detailed protocols for its application in preclinical models of nicotine addiction, offering insights into the potential of targeting the histaminergic system for therapeutic intervention.

Pharmacology of this compound: More Than Just an Antihistamine

This compound's primary mechanism of action is as a competitive antagonist/inverse agonist at the histamine H1 receptor.[6][7][8] By blocking the effects of histamine at these receptors, this compound mitigates allergic responses. However, for the study of nicotine addiction, its central nervous system (CNS) effects are of paramount importance.

Key Pharmacological Properties of this compound:

PropertyDescriptionImplication for Nicotine Addiction Research
Primary Target Histamine H1 Receptor Antagonist/Inverse AgonistAllows for the specific investigation of the role of H1 receptor signaling in nicotine's effects.
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrier.[7]Enables the study of central histaminergic mechanisms in addiction.
Sedative Effects A common side effect due to central H1 receptor blockade.A potential confounding factor in behavioral assays that needs to be controlled for.
Anticholinergic Properties Can block muscarinic acetylcholine receptors.[6]Could potentially interact with the cholinergic effects of nicotine, requiring careful interpretation of results.

Potential Off-Target Effects:

A critical consideration when using any pharmacological tool is its potential for off-target effects. Recent research has revealed that this compound may exert effects beyond H1 receptor antagonism, which could influence the interpretation of experimental outcomes.

  • Direct Interaction with nAChRs: Studies have shown that this compound can directly bind to nAChRs and inhibit nicotine-induced catecholamine secretion.[9] This suggests a potential direct interference with nicotine's primary molecular target.

  • Modulation of Dopamine and Serotonin Systems: this compound has been found to increase extracellular dopamine levels in the nucleus accumbens.[6] Additionally, it can act as a selective and potent competitive inhibitor of serotonin reuptake.[10][11] These effects on key neurotransmitter systems involved in reward and mood must be considered when interpreting behavioral data.

The following diagram illustrates the primary and potential off-target mechanisms of this compound:

Pyrilamine_Pharmacology This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism/ Inverse Agonism (Primary Target) nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Direct Binding/ Inhibition (Off-Target) DAT Dopamine Transporter This compound->DAT Inhibition (Off-Target) SERT Serotonin Transporter This compound->SERT Inhibition (Off-Target)

Caption: Primary and potential off-target mechanisms of this compound.

Experimental Protocols: Utilizing this compound in Nicotine Addiction Models

The following sections provide detailed, step-by-step methodologies for employing this compound in three widely used animal models of nicotine addiction: intravenous self-administration, conditioned place preference, and withdrawal-induced anxiety.

Nicotine Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it models the voluntary drug-taking behavior that is a hallmark of addiction.[12]

Causality Behind Experimental Choices:

  • Intravenous Route: This route of administration allows for precise control over the dose and timing of nicotine delivery, mimicking the rapid rewarding effects of smoking.

  • Fixed-Ratio (FR) Schedule: An FR-1 schedule, where each lever press results in a single infusion, is often used during the acquisition phase to establish the link between the action and the reward.

  • Dose-Response Curve: Evaluating a range of nicotine doses is crucial to determine if this compound's effect is specific to a particular level of nicotine reinforcement.

  • Control for Sedative Effects: A separate experiment assessing the effect of this compound on responding for a non-drug reinforcer (e.g., food or sucrose) is essential to rule out the possibility that any observed decrease in nicotine self-administration is due to general motor impairment or sedation.

Step-by-Step Protocol:

  • Animal Subjects: Adult male or female Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Implantation of Intravenous Catheters: Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the rat.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow for free movement.

  • Acquisition of Nicotine Self-Administration:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the simultaneous presentation of a cue light.

    • Pressing the inactive lever has no programmed consequences.

    • Acquisition is typically achieved when responding on the active lever is stable and significantly higher than on the inactive lever.

  • This compound Treatment:

    • Once stable self-administration is established, rats are pre-treated with this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

    • A within-subjects design, where each rat receives all doses of this compound in a counterbalanced order, is recommended.

  • Data Analysis: The primary dependent variable is the number of nicotine infusions earned. The number of active and inactive lever presses is also recorded. Data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).

IVSA_Workflow Start Start: Rats with IV Catheters Acquisition Acquisition Phase (Nicotine IVSA) Start->Acquisition Stability Stable Nicotine Self-Administration Acquisition->Stability Treatment This compound/Vehicle Pre-treatment Stability->Treatment Session IVSA Session Treatment->Session Data Data Collection & Analysis Session->Data End End Data->End

Caption: Experimental workflow for nicotine IVSA with this compound.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[13] An animal that finds a drug rewarding will spend more time in the environment previously associated with the drug.

Causality Behind Experimental Choices:

  • Unbiased Design: In an unbiased design, the drug is paired with a chamber for which the animal shows no initial preference, providing a more direct measure of the drug's rewarding properties.

  • Conditioning Sessions: Multiple conditioning sessions are used to strengthen the association between the drug and the specific environmental cues.

  • Dose Selection: The dose of nicotine should be one that has been previously shown to induce a reliable CPP.[8][14]

  • This compound Administration: this compound is administered before the nicotine conditioning sessions to assess its ability to block the acquisition of nicotine-induced CPP.

Step-by-Step Protocol:

  • Animal Subjects: Adult male or female Sprague-Dawley or Wistar rats.

  • Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differing in visual and tactile cues) and a neutral central chamber.

  • Pre-conditioning Phase (Baseline Preference):

    • On day 1, rats are allowed to freely explore all three chambers for 15 minutes.

    • The time spent in each chamber is recorded to determine any initial preference.

  • Conditioning Phase (4-8 days):

    • For half of the rats, nicotine (e.g., 0.4 mg/kg, subcutaneous) is administered, and they are confined to one of the conditioning chambers for 30 minutes. On alternate days, they receive a vehicle injection and are confined to the other chamber.

    • For the other half of the rats, the drug and vehicle pairings are reversed.

    • To test the effect of this compound, it is administered (e.g., 20 mg/kg, i.p.) 30 minutes before each nicotine injection during the conditioning phase.

  • Post-conditioning Phase (Test Day):

    • On the day after the last conditioning session, rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes in a drug-free state.

    • The time spent in each chamber is recorded.

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.

CPP_Workflow Start Start: Naive Rats PreConditioning Pre-conditioning: Baseline Preference Test Start->PreConditioning Conditioning Conditioning Phase: Nicotine/Vehicle + this compound/Vehicle PreConditioning->Conditioning PostConditioning Post-conditioning: Preference Test (Drug-free) Conditioning->PostConditioning Analysis Data Analysis: Calculate CPP Score PostConditioning->Analysis End End Analysis->End

Caption: Experimental workflow for nicotine CPP with this compound.

Nicotine Withdrawal-Induced Anxiety

Abrupt cessation of chronic nicotine use leads to a withdrawal syndrome characterized by negative affective states, including anxiety. This model assesses the potential of this compound to alleviate withdrawal-induced anxiety.

Causality Behind Experimental Choices:

  • Chronic Nicotine Administration: Osmotic minipumps provide a continuous and reliable method for inducing a state of physical dependence on nicotine.

  • Elevated Plus Maze (EPM): The EPM is a widely validated behavioral test for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

  • Timing of Withdrawal Assessment: Behavioral testing is conducted at a time point when withdrawal symptoms are known to be maximal (e.g., 24-48 hours after minipump removal).

  • This compound Treatment during Withdrawal: Administering this compound after the induction of withdrawal allows for the assessment of its therapeutic potential in alleviating withdrawal symptoms.

Step-by-Step Protocol:

  • Animal Subjects: Adult male or female Sprague-Dawley or Wistar rats.

  • Induction of Nicotine Dependence:

    • Rats are anesthetized and surgically implanted with subcutaneous osmotic minipumps that deliver a continuous infusion of nicotine (e.g., 3-6 mg/kg/day) or saline for 7-14 days.

  • Induction of Withdrawal:

    • After the infusion period, the minipumps are surgically removed under brief anesthesia to induce spontaneous withdrawal.

  • This compound Treatment:

    • 24 hours after minipump removal, rats are treated with this compound (e.g., 20 mg/kg, i.p.) or vehicle.

  • Behavioral Testing (Elevated Plus Maze):

    • 30 minutes after this compound or vehicle injection, rats are placed in the center of an elevated plus maze, which consists of two open arms and two enclosed arms.

    • The behavior of the rat is recorded for 5 minutes.

  • Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the number of entries into the open arms. A decrease in these measures is indicative of increased anxiety.

Withdrawal_Workflow Start Start: Naive Rats Dependence Induce Nicotine Dependence (Osmotic Minipumps) Start->Dependence Withdrawal Induce Spontaneous Withdrawal (Minipump Removal) Dependence->Withdrawal Treatment This compound/Vehicle Treatment Withdrawal->Treatment EPM Elevated Plus Maze Test Treatment->EPM Analysis Data Analysis: Anxiety-like Behavior EPM->Analysis End End Analysis->End

Caption: Experimental workflow for nicotine withdrawal-induced anxiety with this compound.

Data Interpretation and Potential Confounding Factors

The interpretation of data from studies using this compound in nicotine addiction models requires careful consideration of its known pharmacological properties and potential off-target effects.

Data Summary Table: Expected Outcomes of this compound Treatment

Nicotine Addiction ModelPrimary EndpointExpected Outcome with this compoundPotential Confounding Factors
Nicotine IVSA Number of nicotine infusionsDecreaseSedation, direct nAChR antagonism, increased dopamine release
Nicotine CPP CPP scoreAttenuation of nicotine-induced CPPSedation, effects on learning and memory
Withdrawal-Induced Anxiety Time in open arms of EPMIncrease (anxiolytic-like effect)Sedation, intrinsic anxiolytic/anxiogenic effects

Addressing Confounding Factors:

  • Sedation: To control for the sedative effects of this compound, it is crucial to include a control group that performs an operant task for a non-drug reinforcer (e.g., food or sucrose) under the same this compound treatment conditions. A decrease in responding for the non-drug reinforcer would suggest that the observed effects on nicotine self-administration may be due to sedation rather than a specific effect on nicotine reinforcement.

  • Direct nAChR Antagonism: The potential for this compound to directly interact with nAChRs complicates the interpretation of its effects.[9] If this compound reduces nicotine self-administration, it could be due to H1 receptor blockade, direct nAChR antagonism, or a combination of both. Further studies using more selective H1 receptor antagonists or molecular techniques to dissect these pathways would be necessary.

  • Effects on Dopamine and Serotonin: this compound's ability to increase dopamine release and inhibit serotonin reuptake could independently influence reward-related behaviors.[6][10][11] For example, an increase in dopamine could potentially enhance the rewarding effects of other stimuli, while alterations in serotonin could affect mood and anxiety. These effects need to be acknowledged when interpreting the results of this compound studies.

Histamine H1 Receptor Signaling Pathway

Understanding the intracellular signaling cascade initiated by H1 receptor activation provides a molecular context for this compound's effects. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.

H1R_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activation This compound This compound This compound->H1R Antagonism IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_ER->Downstream PKC->Downstream

Caption: Simplified histamine H1 receptor signaling pathway.

Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including changes in neuronal excitability and gene expression. This compound, by blocking the initial activation of the H1 receptor, prevents this entire downstream cascade.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the histaminergic system in nicotine addiction. Its ability to antagonize central H1 receptors provides a means to probe the contribution of this system to the reinforcing, rewarding, and withdrawal-related effects of nicotine. However, researchers must be cognizant of its potential off-target effects, particularly its direct interaction with nAChRs and its modulation of dopaminergic and serotonergic systems. Careful experimental design, including appropriate control groups, is essential for the valid interpretation of data.

Future research should focus on:

  • Utilizing more selective H1 receptor antagonists to confirm the specific role of this receptor subtype.

  • Employing genetic models, such as H1 receptor knockout mice, to complement pharmacological studies.

  • Investigating the neuroanatomical substrates of the histamine-nicotine interaction by using site-specific microinjections of this compound into key brain regions of the reward pathway.

  • Exploring the therapeutic potential of targeting the histaminergic system for the development of novel smoking cessation aids.

By carefully considering the complexities of this compound's pharmacology and employing rigorous experimental designs, researchers can effectively use this tool to unravel the intricate neurobiological mechanisms of nicotine addiction and pave the way for new therapeutic strategies.

References

A Technical Guide to Investigating Memory Consolidation and Cognitive Function Using Pyrilamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The central histaminergic system is a critical regulator of fundamental brain functions, including arousal, attention, and memory.[1][2] Histamine H1 receptors, in particular, are densely expressed in brain regions vital for cognition. First-generation H1 receptor antagonists, such as pyrilamine (also known as mepyramine), readily cross the blood-brain barrier and serve as powerful pharmacological tools to probe the role of this system in cognitive processes.[3][4] This guide provides a comprehensive technical framework for utilizing this compound to dissect the mechanisms of memory consolidation and cognitive function. We move beyond simple protocols to explain the causal logic behind experimental design, from whole-animal behavioral paradigms to in vitro molecular assays. This document outlines self-validating methodologies, data interpretation strategies, and the integration of findings to build a cohesive understanding of H1 receptor function in the brain.

The Central Histaminergic System and the Rationale for this compound

The brain's histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus but project extensively throughout the entire central nervous system (CNS), modulating various neurotransmitter systems.[5] This widespread influence positions histamine as a key neuromodulator of global brain states like wakefulness and attention—essential prerequisites for learning and memory.[5][6]

The effects of histamine are mediated by four G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[7] Within the CNS, H1 and H2 receptors are typically excitatory, while H3 receptors act as inhibitory auto- and heteroreceptors, controlling the release of histamine and other neurotransmitters.[5][6]

This compound is a classic first-generation H1 receptor antagonist that can penetrate the CNS, making it an invaluable tool for investigating the central functions of H1 receptors.[3][8][9] By selectively blocking H1 receptor signaling at precise times during cognitive tasks, researchers can elucidate the specific contribution of this pathway to different phases of memory: acquisition, consolidation, and retrieval.[10]

Pharmacological Profile of this compound as a Research Tool

A thorough understanding of this compound's pharmacology is critical for designing robust experiments and accurately interpreting their outcomes.

Mechanism of Action

This compound acts as a competitive antagonist and inverse agonist at the histamine H1 receptor.[3] Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins, initiating a signaling cascade that results in increased intracellular calcium.[11] this compound blocks this cascade by preventing histamine from binding and by reducing the receptor's basal activity.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers

Caption: H1 Receptor signaling and this compound's point of inhibition.

Causality Behind Experimental Choices: It is crucial to acknowledge this compound's potential off-target effects. As a first-generation antihistamine, it can exhibit anticholinergic (muscarinic receptor) and dopamine receptor blocking properties, which can independently affect cognition and motor function.[3][12] Experimental designs must include controls to parse these effects from the primary H1 receptor-mediated actions.

Pharmacokinetics and CNS Penetration

This compound's utility stems from its ability to cross the blood-brain barrier (BBB), a property not shared by second-generation antihistamines.[3][9] This transport is not merely passive; it is facilitated by a carrier-mediated system, specifically a drug/H+-antiporter.[4][13][14] Its typical duration of action is 4-6 hours, a key parameter when planning the timing of injections relative to behavioral training or testing.[3]

Table 1: Key Pharmacological Properties of this compound
PropertyValueSource
Primary Target Histamine H1 Receptor[8]
Known Off-Targets Muscarinic, Dopamine, Nicotinic Acetylcholine Receptors[3][12][15]
Molecular Weight 285.4 g/mol [8]
LogP 2.8[9]
pKa 9.0[9]
BBB Permeability High (Carrier-Mediated)[4][13]

In Vivo Methodologies: Probing Memory in Animal Models

In vivo studies are essential for understanding how H1 receptor blockade affects cognitive function at a systems level. The core logic is to administer this compound at specific phases of a memory task to determine if that phase is H1 receptor-dependent.

InVivo_Workflow cluster_task Habituation Phase 1: Habituation (Handling & Acclimation to Env.) Baseline Phase 2: Baseline Assessment (e.g., Locomotor Activity) Habituation->Baseline Grouping Phase 3: Group Assignment (Vehicle vs. This compound) Baseline->Grouping Admin Phase 4: Drug Administration (i.p. injection, 30 min pre-task) Grouping->Admin Task Phase 5: Behavioral Task Admin->Task Timing is critical to target specific memory phase Analysis Phase 6: Data Analysis (Statistical Comparison) Task->Analysis Acquisition Acquisition/ Training Consolidation Consolidation (Post-training) Retrieval Retrieval/ Test

Caption: Generalized workflow for an in vivo cognitive experiment.
Protocol: Fear Conditioning

This paradigm assesses associative fear memory.[16][17] An animal learns to associate a neutral stimulus (e.g., a tone) with an aversive one (e.g., a mild foot-shock).

Step-by-Step Methodology:

  • Habituation (Day 1): Place the rodent in the conditioning chamber for 5-10 minutes without any stimuli to establish a baseline.

  • Training (Day 2):

    • Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before training to test its effect on acquisition .

    • Place the animal in the chamber. After a 2-minute baseline, present a tone (conditioned stimulus, CS) for 30 seconds, co-terminating with a mild foot-shock (unconditioned stimulus, US) for 2 seconds.

    • Repeat CS-US pairings 3-5 times with an inter-trial interval of 1-2 minutes.

    • To test effects on consolidation , administer this compound immediately after the training session.[10]

  • Contextual Fear Test (Day 3): Place the animal back into the original training chamber for 5 minutes (no tone, no shock). Measure the percentage of time spent "freezing" (a fear response). This tests memory for the environment.

  • Cued Fear Test (Day 4): Place the animal in a novel context (different shape, smell, and floor texture). After a 2-minute baseline, present the auditory tone for 3 minutes. Measure freezing behavior. This tests memory for the specific cue.

Trustworthiness through Self-Validation:

  • Vehicle Control Group: Receives saline or the drug's solvent to control for injection stress and vehicle effects.

  • No-Shock Control Group: Undergoes the entire procedure without receiving a shock to ensure freezing is a learned response, not a generalized anxiety.

  • Locomotor Activity Test: Assess animals in an open field to confirm that this compound-induced changes in freezing are not due to sedation or motor impairment. A drug dose that impairs memory should ideally not significantly reduce overall distance traveled.

Protocol: Morris Water Maze

This task is the gold standard for assessing hippocampus-dependent spatial learning and memory.[18]

Step-by-Step Methodology:

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Days 1-4):

    • Administer this compound or vehicle 30 minutes before each day's session.

    • Conduct 4 trials per day. For each trial, place the rat in the pool from one of four quasi-random starting positions.

    • Record the time taken to find the platform (escape latency) and the path taken. Guide the rat to the platform if not found within 60-90 seconds.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer this compound or vehicle 30 minutes prior to the trial to assess its effect on retrieval .

    • Place the animal in the pool for 60 seconds from a novel starting position.

    • Measure the time spent in the target quadrant where the platform was previously located. This is a pure measure of spatial memory.

Causality Behind Experimental Choices: A drug that impairs performance during the acquisition phase (longer escape latencies) affects learning. A drug that does not affect learning but impairs performance on the probe trial when given post-training affects memory consolidation.

In Vitro and Ex Vivo Methodologies: Cellular and Molecular Correlates

These methods provide mechanistic insight into the behavioral data, linking H1 receptor blockade to specific cellular and synaptic functions.

Protocol: Radioligand Binding Assay

This assay quantifies the binding affinity of this compound for H1 receptors in brain tissue.[11]

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) from untreated animals in a suitable buffer. Centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, incubate membrane preparations with a constant concentration of radiolabeled [³H]this compound.[19]

  • Competition Binding: Add increasing concentrations of unlabeled this compound to displace the radioligand.

  • Incubation and Separation: Incubate to allow binding to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Plot the data to generate a competition curve and calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.

Trustworthiness through Self-Validation: Run a parallel assay for non-specific binding by adding a high concentration of a non-radioactive H1 antagonist (e.g., diphenhydramine) to a set of tubes. True specific binding is the total binding minus this non-specific binding.

Protocol: Ex Vivo Hippocampal Slice Electrophysiology (LTP)

Long-term potentiation (LTP) is a form of synaptic plasticity widely considered a cellular correlate of learning and memory.[20] Histamine has been shown to facilitate hippocampal LTP, an effect mediated by H1 and H2 receptors.[5][21]

Step-by-Step Methodology:

  • Slice Preparation: Rapidly dissect the hippocampus from a rodent brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Use a vibratome to cut 300-400 µm thick transverse slices.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single pulses every 20-30 seconds to establish a stable baseline of synaptic transmission for 20-30 minutes.

  • Drug Application: Switch to aCSF containing this compound (e.g., 1-10 µM) and perfuse for 20-30 minutes.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Analysis: Quantify LTP as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Causality Behind Experimental Choices: If this compound blocks or significantly reduces LTP, it provides a direct synaptic mechanism that could explain the memory impairments observed in behavioral tasks. This links the systems-level observation to a cellular-level deficit.

Data Synthesis and Interpretation

A key challenge in using first-generation antihistamines is dissociating cognitive effects from sedation.[3] A well-designed study will produce convergent evidence across multiple assays.

Table 2: Example Integrated Data Interpretation Framework
AssayVehicle Control OutcomeThis compound OutcomeInterpretation
Fear Conditioning High freezing (>50%)Significantly reduced freezingImpaired consolidation or retrieval of fear memory.
Open Field Test Normal distance traveledNo significant change in distance traveledMemory impairment is not a byproduct of general sedation.
Hippocampal LTP Robust potentiation (>150% of baseline)Significantly reduced or blocked potentiationA plausible synaptic mechanism for the observed memory deficit.
H1 Receptor Binding N/ALow Ki value (nM range)Confirms high-affinity binding to the intended molecular target.

Expertise in Action: If this compound impairs memory but has no effect on LTP, it suggests the drug's cognitive effects may be mediated through non-hippocampal circuits or through mechanisms other than synaptic plasticity (e.g., altering neuronal firing rates).[1][22] Conversely, if a dose of this compound that impairs memory also causes significant sedation, the cognitive data is confounded and requires further dose-response studies to find a behaviorally specific dose.

Conclusion and Future Directions

This compound is a potent and effective tool for probing the role of the central histaminergic system in memory and cognition. Its ability to cross the blood-brain barrier and specifically antagonize H1 receptors allows for targeted disruption of histaminergic signaling during discrete cognitive processes. By integrating data from behavioral, electrophysiological, and molecular assays, researchers can construct a robust, multi-level understanding of H1 receptor function.

Future research should aim to combine pharmacological approaches using this compound with more advanced techniques. For example, administering this compound while performing in vivo calcium imaging in freely moving animals could reveal how H1 receptor blockade alters the activity of specific neural ensembles during memory tasks. Furthermore, using this compound in transgenic animal models of neurodegenerative diseases, such as Alzheimer's disease where the histaminergic system is known to be compromised, could help delineate the therapeutic potential of targeting H1 receptors.[7]

References

Navigating the Labyrinth: A Technical Guide to Pyrilamine's Effects on Locomotor Activity and Circadian Rhythms in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the intricate relationship between the first-generation antihistamine, pyrilamine, and its effects on locomotor activity and circadian rhythms in animal models. As a Senior Application Scientist, the following content is synthesized from established scientific literature and field-proven insights to provide a comprehensive resource for designing, executing, and interpreting studies in this domain.

Section 1: Foundational Understanding - The "Why" Behind the Investigation

This compound, a potent histamine H1 receptor antagonist, is known for its ability to cross the blood-brain barrier, a characteristic that underlies its sedative effects.[1] The central histaminergic system is a key regulator of wakefulness, and its modulation by compounds like this compound has profound implications for an organism's activity levels and internal biological clock.[2][3] Understanding these effects is paramount for drug development, particularly in predicting central nervous system (CNS) side effects and exploring potential therapeutic applications in sleep and circadian rhythm disorders.

The suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker, is rich in histamine H1 receptors.[4][5] Histamine release in the hypothalamus follows a distinct circadian pattern, with higher levels during the dark (active) phase in rodents.[3][5] By blocking these receptors, this compound can directly interfere with the signaling that governs the sleep-wake cycle and other rhythmic behaviors.[4][6]

Mechanism of Action: Beyond Histamine Blockade

While this compound's primary mechanism is the competitive antagonism of the histamine H1 receptor, its effects on locomotion and circadian rhythms are likely multifaceted.[1][7] First-generation antihistamines are known for their "off-target" effects, including anticholinergic (muscarinic receptor antagonist) properties, which can independently influence locomotor activity.[1] It is crucial to consider these additional pharmacological actions when interpreting behavioral data.

cluster_receptors Receptor Targets cluster_effects Physiological Effects This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses CNS Central Nervous System BBB->CNS H1R Histamine H1 Receptor CNS->H1R Antagonizes MR Muscarinic Receptors CNS->MR Antagonizes (Off-target) OR Other Receptors CNS->OR Potential Off-target Interactions Locomotor Locomotor Activity H1R->Locomotor Modulates Circadian Circadian Rhythms H1R->Circadian Modulates Sedation Sedation H1R->Sedation Induces MR->Locomotor Modulates

Figure 1: this compound's CNS mechanism of action.

Section 2: Experimental Design and Methodologies

The investigation of this compound's effects on locomotor activity and circadian rhythms necessitates rigorous and well-controlled experimental designs. The choice of animal model, housing conditions, and measurement techniques are critical for obtaining reliable and reproducible data.

Animal Models and Housing
  • Species: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6) are the most common models. It is important to note that baseline locomotor activity and sensitivity to pharmacological agents can vary between strains.

  • Housing: For circadian rhythm studies, animals must be individually housed to prevent social cues from influencing activity patterns.[8] Cages should be placed in light-tight, ventilated chambers with controlled temperature and humidity.[9][10]

  • Light-Dark Cycle: A standard 12:12 hour light-dark (LD) cycle is typically used for entrainment.[9] Following an entrainment period of at least 10-14 days, animals can be transferred to constant darkness (DD) to assess their free-running circadian period.[10][11]

This compound Administration

The route and timing of this compound administration are critical variables.

  • Routes of Administration: Intraperitoneal (i.p.) injection is common for acute studies, while osmotic minipumps are suitable for continuous, long-term administration.[4]

  • Dosing: A study in rats demonstrated that continuous administration of this compound at 15 mg/kg/day significantly decreased locomotor activity and abolished circadian rhythmicity in normal rats.[4] However, in a disease model with pre-existing altered circadian rhythms, the same dose increased locomotor activity and improved rhythmicity.[4] This highlights the importance of considering the baseline physiological state of the animal model. Dose-response studies are crucial to fully characterize the effects of this compound.

Measurement of Locomotor Activity

Spontaneous locomotor activity can be quantified using several automated systems.

  • Infrared Beam Arrays: These systems consist of a grid of infrared beams within the testing arena. Locomotor activity is recorded as beam breaks, providing data on horizontal and vertical movements.[10][12]

  • Video Tracking Systems: A camera mounted above the testing arena records the animal's movement, which is then analyzed by software to determine parameters such as distance traveled, velocity, and time spent in different zones of the arena.[13]

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Arena: Use a square open-field arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous material that can be easily cleaned.

  • Procedure:

    • Administer this compound or vehicle control at the desired dose and route.

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity for a predefined period (e.g., 30-60 minutes) using an automated tracking system.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)

    • Rearing frequency (vertical activity)

    • Velocity

Assessment of Circadian Rhythms

Circadian rhythmicity is typically assessed by monitoring a physiological or behavioral parameter over an extended period.

  • Locomotor Activity Rhythms: Continuous monitoring of home-cage activity using running wheels or passive infrared (PIR) sensors is a common method.[9][10][11] The data are typically plotted as an actogram to visualize the daily activity patterns.

  • Core Body Temperature Rhythms: Core body temperature exhibits a robust circadian rhythm. This can be measured using implantable telemetry devices, providing a continuous and accurate assessment of the internal clock.[1]

  • Housing and Entrainment: Individually house animals in cages equipped with running wheels or PIR sensors within light-controlled chambers. Entrain the animals to a 12:12 LD cycle for at least two weeks.

  • Baseline Recording: Record baseline locomotor activity or core body temperature for at least one week under the LD cycle.

  • Treatment: Administer this compound or vehicle control. For acute effects, injections can be given at specific zeitgeber times (ZT). For chronic effects, continuous administration via osmotic minipumps is recommended.

  • Free-Running Period: After the treatment period, switch the lighting to constant darkness (DD) and continue recording for at least two weeks to determine the free-running period (tau).

  • Data Analysis:

    • Actograms: Double-plot the activity data to visualize the daily rhythm and any phase shifts.

    • Periodogram Analysis: Use methods like the chi-square periodogram or Lomb-Scargle periodogram to determine the dominant period of the rhythm.

    • Phase Shifts: Quantify any changes in the onset of activity in response to treatment.

cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., C57BL/6 mice) Housing Individual Housing (Light-controlled chambers) AnimalModel->Housing Entrainment Entrain to 12:12 LD Cycle (≥ 2 weeks) Housing->Entrainment Baseline Baseline Recording (Locomotor Activity / Core Body Temp) Entrainment->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment FreeRun Switch to Constant Darkness (DD) (Record for ≥ 2 weeks) Treatment->FreeRun Actogram Generate Actograms FreeRun->Actogram Periodogram Periodogram Analysis (e.g., Chi-square) Actogram->Periodogram PhaseShift Quantify Phase Shifts Periodogram->PhaseShift

References

Fungal Metabolism of Pyrilamine: A Predictive Model for Mammalian Metabolite Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to accurately predict mammalian drug metabolism in early-stage pharmaceutical development has driven the exploration of robust and efficient model systems. Among these, microbial biotransformation, particularly utilizing filamentous fungi, has emerged as a valuable tool. This guide provides a comprehensive technical overview of the use of fungal metabolism, specifically with the antihistamine pyrilamine, as a predictive model for mammalian metabolite formation. We delve into the core principles, methodologies, and analytical strategies that underpin this approach, offering field-proven insights for its practical application in drug discovery and development.

Introduction: The Rationale for Microbial Models in Drug Metabolism

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential toxicity. Traditionally, animal models have been the cornerstone of metabolic studies. However, ethical considerations, cost, and the time-intensive nature of animal studies have spurred the development of alternative in vitro models.[1] Microorganisms, particularly fungi, have gained prominence as effective models because they possess a diverse array of metabolic enzymes, including cytochrome P450 monooxygenases, that are analogous to those found in mammals.[1][2][3]

The core premise of using fungi as predictive models lies in their eukaryotic nature and the similarity of their metabolic enzyme systems to those in mammalian systems.[1] This allows them to perform a wide range of phase I (functionalization) and phase II (conjugation) reactions that mirror mammalian biotransformations.[4][5] The advantages of employing fungal models include:

  • Reduced reliance on animal testing: Aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).

  • Cost-effectiveness and scalability: Fungal cultures are relatively inexpensive to maintain and can be scaled up to produce significant quantities of metabolites for structural elucidation and toxicological assessment.[1][6]

  • Efficiency: Microbial transformations can often be conducted more rapidly than animal studies.

This guide will focus on the antihistamine this compound as a case study to illustrate the power of fungal models in predicting mammalian drug metabolism.

This compound: A Model Substrate for Metabolic Studies

This compound, a first-generation antihistamine, serves as an excellent model compound for these studies due to its well-characterized metabolic pathways in mammals.[7] Its structure incorporates several key functional groups that are susceptible to common metabolic reactions, including a p-methoxybenzyl group, a dimethylaminoethyl side chain, and a pyridine ring.

In mammals, this compound undergoes several primary metabolic transformations:

  • O-demethylation: Removal of the methyl group from the p-methoxybenzyl moiety to form O-desmethylthis compound.[6][8][9]

  • N-oxidation: Oxidation of the dimethylamino group to form the N-oxide derivative.[6][8][9]

  • N-demethylation: Removal of one or both methyl groups from the dimethylaminoethyl side chain.[6]

  • Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.[10][11]

  • Glucuronidation: A phase II conjugation reaction of the O-demethylated metabolite.[8][9][10]

The ability of a fungal system to replicate these specific metabolic pathways is a key indicator of its predictive validity.

Cunninghamella elegans: A Workhorse in Fungal Biotransformation

Among the various fungal species employed in drug metabolism studies, the filamentous fungus Cunninghamella elegans has proven to be particularly adept at mimicking mammalian biotransformations.[12][13][14] Strains such as C. elegans ATCC 9245 are frequently utilized due to their broad substrate specificity and their capacity to produce a spectrum of metabolites that closely resemble those formed in mammals.[6][12][13] Studies have shown that C. elegans can effectively metabolize a wide range of xenobiotics, including other antihistamines like brompheniramine, chlorpheniramine, and cyproheptadine.[12][13][15]

The enzymatic machinery of C. elegans, particularly its cytochrome P450 enzyme system, is responsible for many of the oxidative metabolic reactions observed.[15][16] This makes it an ideal candidate for modeling the phase I metabolism of drugs like this compound.

Fungal Metabolism of this compound: A Comparative Analysis

Research has demonstrated that Cunninghamella elegans can metabolize this compound into several key metabolites that are also found in mammals.[6] After incubation of this compound with C. elegans, the following major metabolites are typically identified:

  • This compound N-oxide: The major metabolite formed, resulting from the oxidation of the dimethylamino group.[6]

  • O-desmethylthis compound: Formed via O-demethylation of the p-methoxybenzyl group.[6]

  • N-desmethylthis compound: Resulting from the removal of one methyl group from the side chain.[6]

  • N,O-bisdesmethylthis compound: A product of both N- and O-demethylation.[6]

The formation of these specific metabolites by C. elegans provides strong evidence for its utility as a predictive model for the mammalian metabolism of this compound.[6]

Data Presentation: this compound Metabolites in Mammals vs. Cunninghamella elegans
MetaboliteMammalian FormationCunninghamella elegans FormationKey Metabolic Reaction
This compound N-oxideYes[8][9]Yes (Major)[6]N-oxidation
O-desmethylthis compoundYes[8][9][17]Yes[6]O-demethylation
N-desmethylthis compoundYes[6]Yes[6]N-demethylation
N,O-bisdesmethylthis compoundYesYes[6]N- and O-demethylation
Ring Hydroxylated DerivativesYes[11][18]Not reported as majorAromatic Hydroxylation
O-glucuronide conjugateYes[8][9]NoGlucuronidation (Phase II)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting fungal metabolism studies with this compound using Cunninghamella elegans.

Fungal Culture and Incubation

Objective: To cultivate the fungal strain and incubate it with the drug substrate.

Materials:

  • Cunninghamella elegans (e.g., ATCC 9245)

  • Sabouraud Dextrose Agar (SDA) slants

  • Potato Dextrose Agar (PDA) plates

  • Sabouraud Dextrose Broth (SDB)

  • This compound maleate

  • Sterile physiological saline

  • Orbital shaker incubator

Procedure:

  • Strain Maintenance: Maintain cultures of C. elegans on SDA slants at 4°C.[13]

  • Inoculum Preparation: Aseptically transfer spores and mycelia from the SDA slant to PDA plates and incubate for at least 48 hours to allow for growth.[13]

  • Liquid Culture Inoculation: Homogenize the mycelia from two PDA plates in sterile physiological saline.[13] Use this homogenate to inoculate flasks containing SDB.

  • Pre-incubation: Incubate the liquid cultures on an orbital shaker at a controlled temperature (e.g., 25-28°C) for a set period (e.g., 48 hours) to allow for sufficient biomass development.

  • Substrate Addition: Prepare a stock solution of this compound maleate and add it to the fungal cultures to a final desired concentration.

  • Incubation with Substrate: Continue the incubation under the same conditions for a defined period (e.g., up to 144 hours), taking samples at various time points to monitor the progress of the biotransformation.[6]

Metabolite Extraction

Objective: To isolate the metabolites from the fungal culture for analysis.

Materials:

  • Methylene chloride (or other suitable organic solvent)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvesting: At the end of the incubation period, harvest the entire culture (mycelia and broth).

  • Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent like methylene chloride. This will partition the parent drug and its organic-soluble metabolites into the organic phase.

  • Separation: Separate the organic and aqueous layers, potentially through centrifugation.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to concentrate the extracted metabolites.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

Metabolite Identification and Analysis

Objective: To separate, identify, and quantify the parent drug and its metabolites.

Analytical Techniques: The identification and structural elucidation of drug metabolites are primarily achieved using a combination of chromatographic and spectrometric techniques.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating the various components in the extract.[20] A reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). UV detection can be used for initial screening and quantification.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for metabolite identification.[19][20] LC-MS provides the mass-to-charge ratio (m/z) of the parent drug and its metabolites, allowing for the determination of their molecular weights. Tandem mass spectrometry (LC-MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel or significant metabolites, NMR is invaluable.[19][20] It provides detailed information about the chemical structure of the molecules.

Visualizing the Process: Diagrams and Workflows

This compound Metabolic Pathway in Cunninghamella elegans

Pyrilamine_Metabolism This compound This compound N_Oxide This compound N-oxide (Major) This compound->N_Oxide N-oxidation O_Desmethyl O-desmethylthis compound This compound->O_Desmethyl O-demethylation N_Desmethyl N-desmethylthis compound This compound->N_Desmethyl N-demethylation Bis_Desmethyl N,O-bisdesmethylthis compound O_Desmethyl->Bis_Desmethyl N-demethylation N_Desmethyl->Bis_Desmethyl O-demethylation

Caption: Fungal metabolic pathways of this compound in C. elegans.

Experimental Workflow for Fungal Metabolite Profiling

Experimental_Workflow cluster_Fungal_Culture Fungal Culture & Incubation cluster_Extraction Metabolite Extraction cluster_Analysis Analysis & Identification Culture_Prep Culture Preparation (C. elegans) Incubation Incubation with This compound Culture_Prep->Incubation Extraction Solvent Extraction Incubation->Extraction Concentration Concentration Extraction->Concentration HPLC HPLC Separation Concentration->HPLC LC_MS LC-MS/MS Analysis HPLC->LC_MS NMR NMR Confirmation LC_MS->NMR

Caption: Workflow for fungal metabolite profiling of this compound.

Conclusion: The Value Proposition of Fungal Models

The fungal metabolism of this compound serves as a compelling model for predicting mammalian metabolite formation. The ability of fungi like Cunninghamella elegans to perform key metabolic reactions such as N-oxidation, O-demethylation, and N-demethylation highlights their utility in early-stage drug discovery.[6] By providing a scalable and efficient means of generating and identifying potential human metabolites, these microbial models can significantly de-risk the drug development process.[6][22] They allow for the early identification of metabolic "soft spots" and the production of sufficient quantities of metabolites for further toxicological and pharmacological evaluation.[2] As the pharmaceutical industry continues to seek more predictive and efficient preclinical models, the role of fungal biotransformation is poised to become increasingly significant.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) protocol for detecting pyrilamine metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Detecting Pyrilamine Metabolites For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as mepyramine) is a first-generation antihistamine that antagonizes the H1 receptor.[1][2][3] It is widely used in over-the-counter remedies for allergies and colds.[2] Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and forensic toxicology.[4][5] this compound undergoes extensive metabolism in the body, primarily through O-demethylation, N-demethylation, N-oxidation, and subsequent conjugation.[6][7][8][9] This document provides a comprehensive and robust protocol for the simultaneous detection and identification of this compound and its major metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein encompasses sample preparation, including an optional enzymatic hydrolysis step for conjugated metabolites, solid-phase extraction (SPE) for sample clean-up, chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for confident identification.

Introduction: The Rationale for Metabolite Analysis

The pharmacological activity and clearance of this compound are dictated by its biotransformation into various metabolites. The primary metabolite in equines, for instance, is O-desmethylthis compound (O-DMP), while studies in rats and humans have identified O-DMP, N-oxide derivatives, and N-demethylated species, often excreted as glucuronide conjugates.[4][6][7][8][9] Monitoring these metabolites is essential for:

  • Pharmacokinetic (PK) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Toxicology Studies: Assessing potential toxicity from the parent drug or its metabolic byproducts.

  • Forensic Investigations: Detecting drug use, as metabolites can have longer detection windows than the parent compound.[4]

Gas Chromatography-Mass Spectrometry is the gold-standard analytical technique for this purpose, offering high chromatographic resolution and definitive structural identification through mass spectral fragmentation.[10][11][12] However, the polar nature of this compound metabolites necessitates a chemical derivatization step to increase their thermal stability and volatility for GC analysis.[11] This protocol provides a validated framework to achieve sensitive and specific detection.

This compound Metabolic Pathways

This compound is metabolized through Phase I and Phase II reactions. The key Phase I transformations are illustrated below. The resulting hydroxylated metabolites can then be conjugated with glucuronic acid (Phase II) before excretion.[7][8][9]

Pyrilamine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C17H23N3O) N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation O_DMP O-desmethylthis compound (O-DMP) This compound->O_DMP O-demethylation N_DMP N-desmethylthis compound This compound->N_DMP N-demethylation O_DMP_Gluc O-DMP Glucuronide O_DMP->O_DMP_Gluc Glucuronidation

Caption: Primary metabolic pathways of this compound.

Principle of the Analytical Workflow

This method employs a multi-step process to isolate and analyze this compound metabolites from complex biological matrices like urine or plasma. The workflow is designed to maximize recovery and analytical sensitivity.

  • Enzymatic Hydrolysis (Optional): Cleavage of Phase II glucuronide conjugates using β-glucuronidase to release the parent metabolites for analysis.

  • Solid-Phase Extraction (SPE): A critical sample clean-up and concentration step to remove endogenous interferences such as salts, proteins, and lipids.[13][14][15]

  • Chemical Derivatization: Conversion of polar functional groups (e.g., hydroxyl, amine) into nonpolar silyl ethers using a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases analyte volatility, a prerequisite for GC analysis.[9]

  • GC-MS Analysis: Separation of the derivatized analytes on a capillary GC column followed by detection and identification using a mass spectrometer operating in electron ionization (EI) mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (Optional) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation1 Evaporation to Dryness SPE->Evaporation1 Derivatization Derivatization (MSTFA) Evaporation1->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Processing & Identification GCMS->Data

Caption: Overall experimental workflow for GC-MS analysis.

Materials and Reagents

CategoryItem
Standards This compound, O-desmethylthis compound (O-DMP), and other relevant metabolite standards. Internal Standard (IS), e.g., Diphenhydramine-d3.
Solvents & Chemicals Methanol, Acetonitrile, Ethyl Acetate, Isopropanol, Ammonium Hydroxide (all HPLC or GC grade). Phosphate buffer (pH 6.8), Acetic Acid.
Enzymes β-glucuronidase from Helix pomatia.
Derivatizing Agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
Consumables Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18/SCX). Glass centrifuge tubes, autosampler vials with inserts.
Equipment Gas Chromatograph with Mass Spectrometer (GC-MS), Nitrogen evaporator, Centrifuge, Vortex mixer, pH meter, Heating block.

Detailed Experimental Protocol

Part A: Sample Preparation and Solid-Phase Extraction (SPE)

Causality: The choice of a mixed-mode SPE cartridge is deliberate. The C18 (hydrophobic) phase retains the core structure of this compound, while the SCX (strong cation exchange) phase retains the basic amine groups, providing a highly selective extraction mechanism.

  • Sample Pre-treatment: To 1 mL of biological sample (urine or plasma) in a glass tube, add 100 µL of the internal standard working solution. Vortex briefly.

  • (Optional) Enzymatic Hydrolysis: For urine samples, add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution. Vortex and incubate in a water bath at 60°C for 2 hours to cleave glucuronide conjugates.[9] For plasma, protein precipitation with acetonitrile may be required before proceeding.[14]

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.8). Do not allow the column to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through at a slow, steady rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove polar and neutral interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Part B: Derivatization

Causality: Derivatization with MSTFA targets active hydrogens on hydroxyl and secondary amine groups, replacing them with a nonpolar trimethylsilyl (TMS) group. This transformation is essential to prevent peak tailing and enable the elution of polar metabolites like O-DMP from the GC column at reasonable temperatures.

  • To the dried extract from Part A, add 50 µL of MSTFA (with 1% TMCS) and 50 µL of ethyl acetate.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block.

  • Cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

Part C: GC-MS Instrumental Parameters

Causality: The temperature program is designed to provide sufficient separation between the analytes of interest while ensuring that heavier, derivatized compounds elute with good peak shape. The use of a 5% phenyl methylpolysiloxane column (e.g., HP-5ms) provides excellent general-purpose separation for this class of semi-volatile compounds.

ParameterRecommended Setting
GC System Agilent 7890 or equivalent
MS System Agilent 5977 or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.
MS Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550). For higher sensitivity, Selected Ion Monitoring (SIM) can be developed after identifying characteristic ions.

Data Analysis and Interpretation

Identification is based on a combination of chromatographic retention time and the resulting mass spectrum. The electron ionization process causes predictable fragmentation of the derivatized molecules, creating a unique "fingerprint" for each compound.

  • This compound (TMS derivative): The molecular ion may be weak or absent. Key fragments will arise from the cleavage of the ethylenediamine chain. Look for the tropylium ion from the methoxybenzyl group (m/z 121) and fragments corresponding to the dimethylaminoethyl pyridine portion.

  • O-desmethylthis compound (di-TMS derivative): The mass spectrum will be characterized by the presence of the TMS group (m/z 73). The molecular ion will be significantly higher than the parent drug. Fragmentation will occur around the silylated phenol and the ethylenediamine bridge.

  • N-desmethylthis compound (TMS derivative): The fragmentation pattern will be similar to this compound, but the loss of a methyl group will shift relevant fragment masses.

CompoundExpected RT (Relative)Key Diagnostic Ions (m/z) - Illustrative
This compound1.0058, 72, 121, 213
O-DMP (di-TMS)~1.1573, 195 (M-CH3 from TMS-O-benzyl), 213
N-DMP (TMS)~0.9558, 121, 199
IS (Diphenhydramine-d3)~0.8558, 168, 258

Note: Absolute retention times and specific ions must be confirmed experimentally by running authentic standards.

Method Validation for Trustworthiness

To ensure the reliability and reproducibility of this protocol, a full method validation should be performed in accordance with regulatory guidelines such as those from the FDA.[10][16][17] This establishes the method as a self-validating system. Key parameters to assess include:

  • Specificity & Selectivity: Analyze blank matrix samples to ensure no endogenous compounds interfere with the detection of the target analytes.[18]

  • Linearity & Range: Establish a calibration curve over a relevant concentration range (e.g., 5-1000 ng/mL) and demonstrate an acceptable correlation coefficient (R² ≥ 0.99).[5][19][20]

  • Accuracy & Precision: Determine intra- and inter-day accuracy (as % bias) and precision (as % RSD) using quality control (QC) samples at low, medium, and high concentrations.[5][19]

  • Limit of Detection (LOD) & Quantitation (LOQ): Experimentally determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.[5][18][19]

  • Extraction Recovery: Compare the analytical response of extracted samples to that of unextracted standards to determine the efficiency of the SPE process.

  • Stability: Assess the stability of the analytes in the biological matrix under various storage conditions and the stability of the derivatized extracts.

References

UV-Visible spectrophotometric assay for pyrilamine maleate determination

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### Application Note: UV-Visible Spectrophotometric Assay for Pyrilamine Maleate Determination

Introduction

This compound maleate, an ethylenediamine derivative, is a first-generation antihistamine that competitively antagonizes H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle.[1] It is widely used in over-the-counter formulations for the symptomatic relief of allergic conditions such as rhinitis and urticaria, as well as in combination products for cold and menstrual symptoms.[2] Given its therapeutic importance, the development of simple, rapid, and reliable analytical methods for the quantification of this compound maleate in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance.

UV-Visible spectrophotometry offers a convenient and cost-effective analytical approach for the determination of this compound maleate. This method is based on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophoric groups in its structure. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

This application note provides a detailed protocol for the UV-Visible spectrophotometric assay of this compound maleate, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The quantification of this compound maleate by UV-Visible spectrophotometry relies on measuring its absorbance at a specific wavelength of maximum absorption (λmax). The United States Pharmacopeia (USP) monograph for this compound Maleate Tablets specifies determining the absorbance at the wavelength of maximum absorbance at about 312 nm.[5] Another source indicates absorption maxima at 238 nm and 315 nm.[6] The selection of the appropriate λmax is critical for achieving maximum sensitivity and minimizing interferences. The assay is typically performed using a suitable solvent in which the drug is freely soluble and stable.

Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer (double beam)

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated volumetric flasks and pipettes

    • Analytical balance

  • Reagents and Materials:

    • This compound Maleate Reference Standard (USP grade)[7][8]

    • Methanol (AR grade) or 0.1 N Hydrochloric Acid (as solvent)

    • Sample containing this compound maleate (e.g., tablets)

Experimental Protocol

Preparation of Standard Stock Solution

Accurately weigh about 100 mg of this compound Maleate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., methanol or 0.1 N HCl) to obtain a stock solution with a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions to cover a concentration range of 5-25 µg/mL. For a related compound, pheniramine maleate, a linear relationship was observed in the range of 2–40 μg/ml.[9] Measure the absorbance of each working standard solution at the λmax (e.g., 261 nm for a similar compound, chlorpheniramine maleate in 0.1N HCl) against a solvent blank.[10] Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (from Tablets)

Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of this compound maleate and transfer it to a 100 mL volumetric flask. Add about 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the same solvent. Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate. Dilute an aliquot of the clear filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.

Analytical Procedure

Measure the absorbance of the final sample solution at the determined λmax against the solvent blank. Calculate the concentration of this compound maleate in the sample solution from the calibration curve.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][11] The key validation parameters are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation
Validation Parameter Acceptance Criteria Example Result
Linearity (R²) R² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL

Experimental Workflow Diagram

Caption: Workflow for UV-Visible Spectrophotometric Assay of this compound Maleate.

Conclusion

The UV-Visible spectrophotometric method described provides a simple, accurate, and precise means for the determination of this compound maleate in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. It is essential to validate the method in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Notes & Protocols: Characterization of the Histamine H1 Receptor Using [3H]-Pyrilamine Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Histamine H1 Receptor in Physiology and Pharmacology

The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) integral to mediating the inflammatory and allergic responses orchestrated by histamine.[1] Found in smooth muscle, vascular endothelial cells, the heart, and the central nervous system, its activation triggers a cascade of intracellular events that are hallmarks of allergic reactions.[1] Consequently, the H1R is a primary target for a major class of drugs: the antihistamines.[2] Understanding the binding characteristics of novel compounds to the H1R is a cornerstone of drug discovery and development in this therapeutic area.[3][4][5]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor with high sensitivity and precision.[4][6] This guide provides a detailed exposition of the principles and methodologies for characterizing the histamine H1 receptor using [3H]-pyrilamine (also known as mepyramine), a well-established H1R antagonist radioligand.[7][8] We will delve into the theoretical underpinnings of receptor binding kinetics, provide step-by-step protocols for saturation and competition binding assays, and illustrate data analysis techniques.

Theoretical Framework: The Law of Mass Action in Receptor Pharmacology

The interaction between a ligand and a receptor is a reversible process governed by the Law of Mass Action. This principle is the foundation of radioligand binding assays. The key parameters derived from these assays are the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][9]

  • Kd (Equilibrium Dissociation Constant): This represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the receptor's affinity for the ligand; a lower Kd value signifies a higher binding affinity.[9]

  • Bmax (Maximum Number of Binding Sites): This parameter quantifies the total concentration of receptors in the sample, typically expressed in fmol/mg of protein.[6][9]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with H1R activation, such as smooth muscle contraction and increased vascular permeability.[1]

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Protocols

Part 1: Saturation Binding Assay to Determine Kd and Bmax of [3H]-Pyrilamine

A saturation binding experiment measures the total and non-specific binding of increasing concentrations of a radioligand.[3][6] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[11][12] This allows for the determination of the radioligand's affinity (Kd) for the receptor and the total number of receptors (Bmax) in the tissue or cell preparation.[6][13]

Workflow for Saturation Binding Assay

Caption: Workflow of a Saturation Radioligand Binding Assay.

Detailed Protocol:

  • Preparation of Cell Membranes: Homogenize cells or tissues known to express the histamine H1 receptor (e.g., HEK293T cells transiently expressing the human H1R, guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15] Centrifuge the homogenate and resuspend the pellet in fresh buffer to a desired protein concentration, determined by a protein assay such as the BCA method.[14]

  • Assay Setup: Prepare two sets of tubes: one for total binding and one for non-specific binding.

    • Total Binding: To each tube, add assay buffer, a fixed amount of membrane preparation (e.g., 20-50 µg protein), and increasing concentrations of [3H]-pyrilamine (e.g., 0.1 nM to 20 nM).[14]

    • Non-Specific Binding (NSB): To each tube, add the same components as for total binding, plus a high concentration of a non-radiolabeled H1R antagonist (e.g., 10 µM mianserin or unlabelled pyrilamine) to saturate the receptors.[12][14] This ensures that any measured radioactivity is due to binding to non-receptor sites.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][16]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[5][15] Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of the [3H]-pyrilamine concentration.

    • Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.[9][17]

Data Presentation: Saturation Binding

[3H]-Pyrilamine (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
0.155050500
0.525002502250
1.045005004000
2.5800012506750
5.01100025008500
10.01300050008000
20.014000100004000

Note: The above data is illustrative.

A Scatchard plot (Bound/Free vs. Bound) can also be used for a linear representation of the data, though non-linear regression is now the preferred method.[17][18][19] The slope of the Scatchard plot is -1/Kd, and the x-intercept is the Bmax.[19]

Part 2: Competition Binding Assay to Determine the Affinity (Ki) of Unlabeled Compounds

Competition binding assays are used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a fixed concentration of a radioligand.[3][6] The resulting parameter is the IC50, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

Workflow for Competition Binding Assay

Caption: Workflow of a Competition Radioligand Binding Assay.

Detailed Protocol:

  • Preparation of Cell Membranes: Prepare membranes as described in the saturation binding protocol.

  • Assay Setup: Prepare assay tubes containing:

    • Assay buffer.

    • The same fixed amount of membrane preparation as in the saturation assay.

    • A fixed concentration of [3H]-pyrilamine, typically at or below its Kd value to ensure sensitivity to competition.[13][16]

    • Increasing concentrations of the unlabeled test compound (e.g., 10-12 M to 10-4 M).[16]

    • Also include control tubes for total binding (no test compound) and non-specific binding (excess unlabeled antagonist).

  • Incubation, Termination, and Quantification: Follow the same procedures as for the saturation binding assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor, as determined from the saturation binding experiment.

Data Presentation: Competition Binding

Test CompoundReceptorRadioligandKi (nM)Source
CarebastineHistamine H1[3H]-mepyramine75.86Cayman Chemical[20]
CarebastineHistamine H1Not Specified27 ± 4Benchchem[20]

Note: Ki (Inhibitory Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Alternative and Advanced Methodologies

While the filtration-based assay is a robust and widely used method, alternative technologies exist that can increase throughput and reduce the use of radioactive materials.

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor-containing membranes are coupled to scintillant-containing beads.[21][22][23] Only radioligand that binds to the receptor will be in close enough proximity to the bead to generate a light signal, eliminating the need for a separation step.[21][22][24] This "mix-and-measure" format is highly amenable to high-throughput screening.[23][25]

Conclusion: A Powerful Tool in Drug Discovery

The [3H]-pyrilamine radioligand binding assay is a powerful and versatile tool for the characterization of the histamine H1 receptor.[3][6] By meticulously following the protocols for saturation and competition binding, researchers can accurately determine the affinity of novel compounds for the H1R, a critical step in the development of new antihistamines and other therapeutics targeting this important receptor.[5][26] The data generated from these assays provide invaluable insights into the structure-activity relationships of potential drug candidates, guiding the optimization process in modern drug discovery.

References

Application Notes and Protocols: Radiochemical Synthesis and Purification of (N-methyl-[11C])pyrilamine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the radiochemical synthesis, purification, and quality control of (N-methyl-[11C])pyrilamine, a key radiotracer for in vivo imaging of histamine H1 (H1) receptors using Positron Emission Tomography (PET). This compound, also known as mepyramine, when labeled with carbon-11, allows for the non-invasive quantification and mapping of H1 receptor distribution and density in the brain and other organs.[1][2] Alterations in H1 receptor levels have been implicated in various neurological and psychiatric disorders, making [11C]this compound a valuable tool for both research and potential clinical applications.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental steps.

Introduction: The Significance of [11C]this compound in Neuroreceptor Imaging

Histamine H1 receptors are integral to wakefulness, cognitive functions, and allergic responses. The ability to visualize and quantify these receptors in the living human brain provides invaluable insights into their role in health and disease.[2][4] (N-methyl-[11C])this compound is a radiolabeled antagonist that binds with high affinity and specificity to H1 receptors.[1] PET studies using [11C]this compound have demonstrated its utility in mapping the distribution of H1 receptors, with high concentrations observed in the frontal and temporal cortex, hippocampus, and thalamus.[2][5] Furthermore, research has shown an age-dependent decrease in H1 receptor binding in cortical regions, highlighting the tracer's sensitivity to physiological changes.[3]

The synthesis of [11C]this compound typically involves the N-[11C]methylation of its desmethyl precursor, nor-pyrilamine, using a suitable [11C]methylating agent.[1] The short half-life of carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient synthesis and purification process to ensure a high-quality product for injection. This protocol details a reliable and automated method for the production of [11C]this compound, ensuring high radiochemical yield, purity, and specific activity, suitable for human PET studies.

Radiochemical Synthesis Workflow

The synthesis of (N-methyl-[11C])this compound is achieved through a direct N-methylation reaction. The overall workflow, from cyclotron production of the radionuclide to the final formulated product, is depicted below.

Radiosynthesis_Workflow cluster_0 [11C]CO2 Production & Trapping cluster_1 [11C]Methylating Agent Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron CO2_Trap [11C]CO2 Trap (Molecular Sieves) Cyclotron->CO2_Trap Proton Bombardment of N2/O2 Target Reduction Reduction to [11C]CH4 (Ni Catalyst, H2) CO2_Trap->Reduction Iodination Gas-Phase Iodination (I2, 720°C) Reduction->Iodination MeI_Formation [11C]CH3I Iodination->MeI_Formation Reaction_Vessel Reaction Vessel (Heat) MeI_Formation->Reaction_Vessel Bubbling Precursor Nor-pyrilamine (in DMF) Precursor->Reaction_Vessel HPLC Semi-Preparative HPLC Reaction_Vessel->HPLC Injection SPE Solid-Phase Extraction (C18 Cartridge) HPLC->SPE Fraction Collection & Dilution Final_Product [11C]this compound in Saline/Ethanol SPE->Final_Product Elution & Sterile Filtration

Caption: Automated workflow for the synthesis of [11C]this compound.

Production of [11C]Methyl Iodide ([11C]CH3I)

The most common precursor for N-[11C]methylation is [11C]methyl iodide. Its production is a critical first step and is typically performed in an automated synthesis module integrated with a cyclotron.

  • [11C]CO2 Production: Carbon-11 is produced as [11C]carbon dioxide via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a nitrogen gas target containing a small amount of oxygen with protons in a cyclotron.[6]

  • Trapping and Reduction: The resulting [11C]CO2 is trapped on molecular sieves and subsequently reduced to [11C]methane ([11C]CH4) using hydrogen gas over a heated nickel catalyst.[7]

  • Gas-Phase Iodination: [11C]CH4 is then converted to [11C]CH3I through a gas-phase reaction with iodine vapor at high temperatures (typically around 720°C).[7]

Expert Insight: While [11C]methyl triflate ([11C]CH3OTf) is a more reactive methylating agent and can sometimes lead to higher yields at lower temperatures, [11C]methyl iodide is widely used and provides reliable yields for the N-methylation of nor-pyrilamine.[8][9] The choice between the two often depends on the specific automated synthesis module and laboratory preference.

N-[11C]Methylation of Nor-pyrilamine

The core of the synthesis is the reaction between the desmethyl precursor, nor-pyrilamine, and the [11C]methylating agent.

Protocol: Radiolabeling Reaction

  • Precursor Preparation: Dissolve 0.5-1.0 mg of nor-pyrilamine in 300-500 µL of anhydrous dimethylformamide (DMF).

  • Reaction Setup: Transfer the precursor solution to the reaction vessel of the automated synthesis module.

  • [11C]CH3I Delivery: Bubble the gaseous [11C]CH3I produced in the previous step through the precursor solution.

  • Reaction Conditions: Heat the reaction vessel to 80-100°C for 3-5 minutes to facilitate the reaction.

Causality: DMF is an excellent polar aprotic solvent for this reaction, effectively dissolving the precursor and facilitating the nucleophilic attack of the secondary amine on the electrophilic [11C]methyl group of [11C]CH3I. Heating accelerates the reaction rate, which is crucial given the short half-life of carbon-11.

Purification and Formulation

Purification of the crude reaction mixture is essential to remove unreacted precursor, radiolabeled impurities, and reaction solvents to ensure the final product is safe for human injection.

Purification_QC_Workflow Crude_Product Crude Reaction Mixture HPLC_Purification Semi-Preparative HPLC (C18 Column) Crude_Product->HPLC_Purification Fraction_Collection Collect [11C]this compound Peak HPLC_Purification->Fraction_Collection Dilution Dilute with Water for Injection Fraction_Collection->Dilution SPE_Formulation Trap on C18 SPE Cartridge Dilution->SPE_Formulation Wash Wash with Water for Injection SPE_Formulation->Wash Elution Elute with USP Ethanol Wash->Elution Final_Formulation Dilute with Saline for Injection Elution->Final_Formulation Sterile_Filtration 0.22 µm Sterile Filter Final_Formulation->Sterile_Filtration QC_Testing Quality Control Testing Sterile_Filtration->QC_Testing

Caption: Purification and Quality Control Pipeline for [11C]this compound.

High-Performance Liquid Chromatography (HPLC) Purification

Semi-preparative HPLC is the standard method for purifying [11C]this compound from the crude reaction mixture.

Protocol: HPLC Purification

  • Injection: Inject the entire crude reaction mixture onto a semi-preparative HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer), typically in a ratio of 30:70 to 40:60 (v/v).

    • Flow Rate: 4-6 mL/min.

    • Detection: UV detector (at a wavelength where this compound absorbs, e.g., 254 nm) in series with a radioactivity detector.

  • Fraction Collection: Collect the radioactive peak corresponding to [11C]this compound, which should be well-separated from the precursor and any impurities.

Trustworthiness: The use of dual detectors (UV and radioactivity) allows for the unambiguous identification of the desired product peak. The UV chromatogram helps to identify the non-radioactive components, while the radioactivity detector confirms the elution time of the [11C]-labeled product.

Solid-Phase Extraction (SPE) Formulation

After HPLC purification, the collected fraction is in the HPLC mobile phase, which is not suitable for injection. A solid-phase extraction step is used to reformulate the tracer into a biocompatible solution.[10]

Protocol: SPE Formulation

  • Dilution: Dilute the collected HPLC fraction with 20-50 mL of sterile water for injection. This reduces the concentration of the organic solvent, allowing the tracer to be efficiently trapped on the C18 cartridge.

  • Trapping: Pass the diluted solution through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®).

  • Washing: Wash the cartridge with 5-10 mL of sterile water for injection to remove any residual HPLC buffer salts.

  • Elution: Elute the trapped [11C]this compound from the cartridge with 0.5-1.0 mL of USP-grade ethanol.

  • Final Formulation: Dilute the ethanol solution with sterile saline for injection to a final volume of 10 mL, ensuring the final ethanol concentration is below 10%.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for human administration.

Parameter Specification Method
Radiochemical Purity > 95%Analytical Radio-HPLC
Identity of Product Co-elution with an authentic, non-radioactive this compound standardAnalytical Radio-HPLC
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at the time of injectionCalculated from HPLC data (radioactivity and mass)
pH 4.5 - 7.5pH meter or validated pH strips
Residual Solvents Ethanol < 10% v/v, Acetonitrile < 410 ppm, DMF < 880 ppmGas Chromatography (GC)
Radionuclidic Purity > 99.5% (¹¹C)Gamma-ray spectroscopy, half-life determination
Sterility SterileSterility testing (e.g., USP <71>)
Bacterial Endotoxins < 175 EU / V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test (e.g., USP <85>)

Table 1: Quality Control Specifications for (N-methyl-[11C])this compound for Injection.

Expert Insight: Achieving high specific activity is crucial for receptor imaging studies to minimize the pharmacological effects of the injected tracer and to avoid saturation of the target receptors.[1] This is achieved by minimizing any carrier carbon-12 from the cyclotron target gases and synthesis reagents.

Expected Results

Following this protocol, a typical automated synthesis should yield (N-methyl-[11C])this compound with the following characteristics:

  • Radiochemical Yield (decay-corrected): 25-40% based on starting [11C]CH3I.[1]

  • Synthesis Time: Approximately 25-35 minutes from the end of bombardment (EOB).[11]

  • Radiochemical Purity: > 99%.[1]

  • Specific Activity: Typically in the range of 70-150 GBq/µmol at the end of synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and purification of (N-methyl-[11C])this compound. By following these procedures and implementing rigorous quality control, researchers and clinicians can reliably produce a high-quality radiotracer for PET imaging of histamine H1 receptors. The ability to non-invasively study this important neuroreceptor system in vivo holds significant promise for advancing our understanding of various neurological and psychiatric conditions.

References

Application Notes & Protocols: Developing Stable Pyrilamine Formulations for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific and technical guide for researchers, scientists, and drug development professionals on the systematic development of stable topical formulations containing pyrilamine maleate. This compound, a first-generation antihistamine, is effective in alleviating allergic symptoms, and its delivery via topical application presents a targeted therapeutic approach.[1] The core challenge lies in creating a formulation that is not only elegant and functional but also ensures the chemical stability of the active pharmaceutical ingredient (API) throughout its shelf life. This guide follows a logical workflow from initial pre-formulation assessments to final in vitro performance testing, emphasizing the scientific rationale behind each step to ensure the development of a robust and reliable topical product.

Introduction: The Rationale for Topical this compound

Topical drug delivery offers the significant advantage of localized action, minimizing systemic side effects often associated with oral administration of first-generation antihistamines, such as drowsiness.[1][2] Formulations like creams, gels, and ointments serve as carriers for APIs to be delivered to the skin to treat dermatological conditions.[3][4][5] The success of a topical product hinges on a well-designed formulation that guarantees drug stability, ensures aesthetic appeal, and facilitates the effective release and permeation of the API into the skin.

The development process is a multi-stage endeavor that begins with understanding the fundamental physicochemical properties of the API and culminates in rigorous stability and performance testing. This guide is structured to mirror this process, providing both the "how" and the "why" at each critical juncture.

Foundational Stage: Pre-Formulation & API Characterization

Before any formulation work begins, a thorough characterization of the this compound maleate drug substance is essential. This stage provides the foundational data that will guide all subsequent development decisions.

Physicochemical Properties

This compound maleate is a white crystalline powder with a melting point of approximately 100-101°C.[6][7][8] It is the maleate salt of the active moiety, this compound.[2][6] Understanding its solubility is the first critical step.

Solubility Assessment

The solubility of this compound maleate dictates the choice of the vehicle (the base of the formulation). A drug must be solubilized to permeate the skin effectively.

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound maleate powder to 5 mL of various solvents (see Table 1) in sealed glass vials.

  • Equilibration: Place the vials in a shaking incubator set at 25°C for 48 hours to ensure equilibrium is reached.

  • Sampling: After 48 hours, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound maleate using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 8.1).

  • Replication: Perform the experiment in triplicate for each solvent.

Table 1: Solubility of this compound Maleate in Common Topical Solvents

SolventSolubility (mg/mL)Rationale for Use
Purified Water≥ 100 mg/mL[7]Primary solvent for aqueous bases (gels, o/w creams).
Propylene GlycolHighCommon co-solvent and penetration enhancer.
Ethanol (95%)~20 mg/mL[9]Co-solvent, can enhance penetration but may be irritating.
Polyethylene Glycol 400HighCo-solvent, humectant.
Mineral OilLowPrimary vehicle for oleaginous (oily) ointments.
Isopropyl MyristateLowEmollient used in creams and lotions.

Note: Experimental values should be determined as solubility can be affected by purity and exact solvent grade.

pH-Stability Profile & Forced Degradation

Understanding how this compound behaves under stress is critical for developing a stability-indicating analytical method and for selecting excipients and a target pH for the final formulation. Forced degradation studies intentionally expose the drug to harsh conditions to identify potential degradation products and pathways.[10][11]

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of this compound maleate in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 5 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 5 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours, then dissolve to prepare a sample.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation. If degradation is excessive or insufficient, adjust the stress condition (time, temperature, reagent concentration).[11]

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent this compound peak in both stressed and unstressed samples to ensure no degradation products are co-eluting.

The results from these studies inform the development of a stability-indicating HPLC method capable of separating the intact drug from any potential degradants.[12][13]

Formulation Development: Rational Design of Topical Systems

The choice of formulation type—gel, cream, or ointment—depends on the desired clinical effect, aesthetic properties, and the physicochemical characteristics of the API.

Workflow for Formulation Development

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: Performance Testing PFS API Characterization (Solubility, Stability) FD Select Formulation Type (Gel, Cream, Ointment) PFS->FD Data Guides Vehicle Choice ES Excipient Selection & Compatibility FD->ES Define Required Excipients PO Prototype Formulation & Optimization ES->PO Test for Interactions PC Physicochemical Characterization PO->PC Evaluate Prototypes ST ICH Stability Testing PC->ST Select Lead Candidate IVRT In Vitro Release Testing (IVRT) ST->IVRT Assess Stability Over Time IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT Confirm Drug Release

Caption: High-level workflow for topical formulation development.

Excipient Compatibility

Drug-excipient incompatibility can compromise the stability, bioavailability, and safety of the final product.[14] It's crucial to screen for potential interactions early.

Protocol 3: Isothermal Stress Testing for Excipient Compatibility

  • Sample Preparation: Prepare binary mixtures of this compound maleate with each proposed excipient (e.g., gelling agents, preservatives, penetration enhancers) in a 1:1 ratio. Also include a control sample of pure this compound maleate.

  • Stressing: Place the samples in open and closed vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Evaluation: At weeks 1, 2, and 4, visually inspect the samples for any physical changes (color change, liquefaction).

  • Quantitative Analysis: Assay the samples using the stability-indicating HPLC method to check for any significant degradation of this compound compared to the control.

Example Formulation Protocols

Protocol 4: Preparation of a 1% this compound Maleate Hydrogel

  • Vehicle Preparation: Slowly disperse Carbopol® 940 (1.0% w/w) in purified water while mixing with an overhead stirrer. Mix until a uniform, lump-free dispersion is formed.

  • API Incorporation: In a separate vessel, dissolve this compound maleate (1.0% w/w), propylene glycol (10.0% w/w), and a suitable preservative (e.g., phenoxyethanol) in the remaining portion of purified water.

  • Combining Phases: Add the API phase to the Carbopol® dispersion slowly with continuous mixing.

  • Neutralization: Adjust the pH to 6.0-6.5 using a neutralizing agent like triethanolamine (TEA) dropwise. The mixture will thicken into a clear gel.

  • Finalization: Mix until uniform and check the final pH.

Protocol 5: Preparation of a 1% this compound Maleate O/W Cream

  • Oil Phase: In a beaker, melt stearyl alcohol (15.0% w/w) and white petrolatum (15.0% w/w) at 75°C.

  • Aqueous Phase: In a separate beaker, dissolve this compound maleate (1.0% w/w), propylene glycol (12.0% w/w), sodium lauryl sulfate (1.0% w/w, as emulsifier), and a preservative in purified water and heat to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization until the emulsion cools and thickens.

  • Finalization: Continue gentle mixing until the cream reaches room temperature. Check the final pH.

Physicochemical Characterization of Formulations

Once prototypes are developed, they must be characterized to ensure they meet quality attributes.

Table 2: Key Quality Attributes and Test Methods for Topical Formulations

ParameterTest MethodAcceptance CriteriaRationale
Appearance Visual InspectionSmooth, uniform, free of phase separation or grittiness.Ensures product elegance and quality.
pH pH meter5.0 - 7.0Skin compatibility and optimal API stability.
Viscosity Rotational ViscometerDefined range (e.g., 20,000-50,000 cP)Affects spreadability, feel, and drug release.
Drug Content HPLC Assay90.0% - 110.0% of label claimEnsures correct dosage.
Content Uniformity HPLC Assay on multiple samplesRSD ≤ 6.0%Guarantees uniform distribution of API in the base.

Stability Testing: Ensuring Product Shelf-Life

Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors like temperature, humidity, and light.[15] The International Council for Harmonisation (ICH) provides clear guidelines for this process.[16][17][18]

Protocol 6: ICH Stability Study

  • Packaging: Package the final formulation in the proposed container-closure system (e.g., aluminum tubes).

  • Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH Q1A(R2):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis: At each time point, test the samples for the key quality attributes listed in Table 2, as well as for the presence of any degradation products using the stability-indicating HPLC method.

In Vitro Performance Testing: Release and Permeation

These studies evaluate the formulation's ability to release the drug and deliver it across the skin barrier. They are critical for screening formulations and for quality control.[19][20]

In Vitro Release Testing (IVRT)

IVRT measures the rate and extent of drug release from the formulation through a synthetic membrane. It is a key test for ensuring batch-to-batch consistency.[21]

G cluster_franz Franz Diffusion Cell Donor Donor Chamber (Formulation Applied) Membrane Synthetic Membrane Donor->Membrane Receptor Receptor Chamber (Buffer at 32°C) Membrane->Receptor Stirbar Magnetic Stir Bar Sampling Sampling Port Sampling->Receptor Withdraw aliquots over time

Caption: Schematic of an In Vitro Release Testing (IVRT) setup.

Protocol 7: IVRT using Franz Diffusion Cells

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a phosphate buffer (pH 7.4) and maintained at 32°C to mimic skin surface temperature.[19][21][22] A magnetic stir bar ensures homogeneity.

  • Membrane Mounting: Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor chambers.[19][21]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the membrane surface.[19]

  • Sampling: At specified time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[19][23]

  • Analysis: Quantify the this compound concentration in each sample using HPLC.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of this plot is the release rate.

Ex Vivo Skin Permeation Testing (IVPT)

IVPT is similar to IVRT but uses excised human or animal skin as the membrane.[24][25] This provides a more clinically relevant measure of how the drug is likely to behave in vivo.

Protocol 8: Ex Vivo Skin Permeation Study

  • Skin Preparation: Use dermatomed human or porcine skin (300-500 µm thick). Mount the skin section on the Franz cell with the stratum corneum side facing the donor chamber.[19][22]

  • Procedure: Follow the same procedure as for IVRT (Protocol 7).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of the plot (steady-state) represents the flux (Jss).

Conclusion

The development of a stable and effective topical this compound formulation is a systematic, science-driven process. By meticulously executing the stages of pre-formulation analysis, rational formulation design, comprehensive physicochemical characterization, and rigorous stability and performance testing, researchers can create a high-quality product. The protocols and insights provided in this guide serve as a robust framework for navigating the complexities of topical drug development, ultimately leading to safe and efficacious treatments for patients.

Appendices

Analytical Method: Stability-Indicating HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acidified water (pH 1.8) and methanol (73:27 v/v).[26][27][28]

  • Flow Rate: 1.0 mL/min[29]

  • Detection: UV at 244 nm[29]

  • Injection Volume: 10 µL

  • Rationale: This reversed-phase HPLC method is robust and has been shown to be effective in separating this compound from potential degradants and other active ingredients.[26][27][29][30]

References

In vitro protocol for studying pyrilamine effects on isolated human myometrium

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Protocol for Studying the Effects of Pyrilamine on Isolated Human Myometrium

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to investigate the pharmacological effects of this compound, a first-generation antihistamine, on the contractility of isolated human myometrial tissue. The methodology detailed herein is designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data suitable for mechanistic studies and preclinical drug evaluation.

Scientific Rationale & Mechanistic Background

The human myometrium, the smooth muscle layer of the uterus, is responsible for the powerful contractions of labor and the cramping associated with dysmenorrhea. Its contractility is regulated by a complex interplay of hormones, neurotransmitters, and local autacoids, including histamine.

Histamine is known to elicit a contractile response in the human uterus, an effect predominantly mediated by H1 histamine receptors.[1][2] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined signaling cascade. Upon histamine binding, the associated Gαq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca²⁺]i).[3][4][5] This surge in cytosolic calcium is the primary trigger for the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to smooth muscle contraction.[6][7]

This compound (also known as mepyramine) functions as a competitive antagonist at the H1 receptor.[8][9] By reversibly binding to the receptor, it prevents histamine from initiating its downstream signaling cascade, thereby inhibiting or reducing myometrial contraction.[9] While the predominant response to histamine in the human myometrium is contraction via H1 receptors, H2 receptors that mediate relaxation are also present.[10][11] This protocol focuses on characterizing the H1-antagonist action of this compound.

G cluster_0 cluster_1 Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gαq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca ↑ [Ca²⁺]i SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Initiates

Caption: Histamine H1 Receptor Signaling Pathway in Myometrium.

Experimental Design & Workflow

The use of an isolated organ bath system is a robust and physiologically relevant ex vivo method to measure myometrial contractility.[12][13][14] This technique provides a crucial bridge between cell-based assays and whole-animal studies, allowing for the direct assessment of a compound's effect on integrated tissue function.[12]

The experimental design involves three distinct protocols to comprehensively characterize this compound's effects:

  • Protocol 1: Antagonism of Histamine-Induced Contractions: The primary objective is to quantify this compound's potency in inhibiting contractions stimulated by an H1 agonist (histamine). This provides a classic pharmacological characterization of its antagonist activity.[8][15]

  • Protocol 2: Effect on Spontaneous Contractions: Human myometrial strips from pregnant women often exhibit spontaneous phasic contractions.[12][16] Assessing this compound's impact on this intrinsic activity can reveal its influence on the basal tone and rhythmicity of the myometrium.

  • Protocol 3: Effect on KCl-Induced Contractions (Control): High concentrations of potassium chloride (KCl) induce contraction by depolarizing the cell membrane and opening voltage-gated L-type calcium channels, a mechanism that bypasses the H1 receptor.[17] This protocol serves as a crucial control to determine if this compound has non-specific, off-target effects on the core contractile machinery. Interestingly, some studies have shown that this compound can relax KCl-induced contractions, suggesting potential mechanisms beyond H1-receptor blockade that could be explored.[18]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Drug Application cluster_3 Phase 4: Analysis Tissue Obtain Human Myometrial Biopsy Dissect Dissect into Longitudinal Strips Tissue->Dissect Mount Mount in Organ Bath (37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate & Establish Stable Contractions Mount->Equilibrate P1 Protocol 1: Add Histamine (to induce contraction) Equilibrate->P1 P2 Protocol 2: Use Spontaneous Contractions Equilibrate->P2 P3 Protocol 3: Add KCl (to induce contraction) Equilibrate->P3 This compound Add Cumulative Concentrations of This compound P1->this compound P2->this compound P3->this compound Record Record Isometric Tension Data This compound->Record Analyze Analyze Force, Frequency, AUC Record->Analyze IC50 Calculate IC50 Values Analyze->IC50

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

PART A: TISSUE ACQUISITION AND PREPARATION
  • Ethical Approval: All procedures must be conducted under a protocol approved by an Institutional Review Board (IRB) or equivalent ethics committee. Informed written consent is mandatory from all tissue donors.

  • Tissue Source: Obtain fresh myometrial biopsies (approx. 1–2 cm³) from the upper edge of the lower uterine segment incision from women with uncomplicated term pregnancies undergoing elective cesarean section prior to the onset of labor.[12][15][19]

  • Transport: Immediately place the biopsy into a sterile container filled with cold (4°C) physiological saline solution (PSS) or Krebs-Henseleit solution.[12][17] Transport the tissue to the laboratory for immediate use (ideally within 1 hour).

  • Dissection: In a petri dish filled with fresh, cold, and oxygenated PSS, carefully remove any decidua and connective tissue. Dissect the myometrium into fine, parallel strips along the longitudinal axis of the muscle fibers. The final dimensions of the strips should be approximately 10 mm in length and 2-3 mm in width and thickness.[12][17]

PART B: ORGAN BATH SETUP & EQUILIBRATION
  • Apparatus: Utilize a multi-channel isolated organ bath system equipped with isometric force transducers, amplifiers, and a digital data acquisition system.[12][20] Each chamber (typically 5-10 mL volume) should be individually thermostatically controlled.

  • Physiological Solution: Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl (119), KCl (4.6), CaCl₂ (1.5), MgSO₄ (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), and glucose (12).[17] Continuously gas the solution with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. Maintain the bath temperature at 37°C.[12][17]

  • Mounting: Securely mount each myometrial strip vertically between a fixed glass hook at the bottom of the chamber and an isometric force transducer at the top using surgical silk or clips.[14][21]

  • Equilibration: Apply a resting tension of 1.0 g (approximately 10 mN) and allow the tissue to equilibrate for at least 90-120 minutes.[12][17] During this period, flush the organ bath with fresh, pre-warmed, and gassed Krebs solution every 15-20 minutes. The tissue will begin to exhibit stable, spontaneous phasic contractions.[12]

  • Viability Check: After equilibration, challenge the tissue with 60 mM KCl to confirm viability and obtain a maximal reference contraction. Wash the tissue thoroughly and allow it to return to baseline before proceeding.

PART C: EXPERIMENTAL PROCEDURES

Protocol 1: Effect of this compound on Histamine-Induced Contractions

  • After the viability check and return to baseline, allow spontaneous contractions to stabilize.

  • Induce a sustained, submaximal contraction using a fixed concentration of histamine (e.g., 1 µM, or a pre-determined EC₇₀ concentration). Allow the response to stabilize for 30-45 minutes.[15]

  • Once the histamine-induced contractions are stable, begin the cumulative addition of this compound to the bath in logarithmic increments (e.g., 10⁻⁹ M, 10⁻⁸⁵ M, 10⁻⁸ M, up to 10⁻⁵ M). Allow the tissue response to stabilize for 5-10 minutes at each concentration before adding the next.

  • Record the isometric tension throughout the experiment.

Protocol 2: Effect of this compound on Spontaneous Contractions

  • Following the equilibration period, establish a baseline of stable spontaneous contractions for at least 30 minutes.

  • Add this compound cumulatively to the bath as described in Protocol 1 (10⁻⁹ M to 10⁻⁵ M).

  • Record changes in the amplitude, frequency, and baseline tension of the spontaneous contractions.

Protocol 3: Effect of this compound on KCl-Induced Contractions (Control)

  • After equilibration, induce a sustained tonic contraction by replacing the normal Krebs solution with one containing 60 mM KCl (maintain osmolarity by reducing NaCl concentration).[18]

  • Once the tonic contraction reaches a stable plateau, add this compound cumulatively as described above.

  • Record the relaxation response as a percentage of the maximal KCl-induced tone.

Data Analysis & Presentation

  • Parameter Measurement: From the raw isometric tension data, quantify the following parameters for defined time intervals:

    • Mean Amplitude: The average height of the contractile peaks (mN).

    • Frequency: The number of contractions per 10-minute interval.

    • Area Under the Curve (AUC): The integral of force over time, representing the total contractile work done (mN·s).[12]

    • Baseline Tension: The resting tone of the muscle between contractions (mN).

  • Data Normalization: To account for inter-tissue variability, normalize the data. For Protocol 1, express the contractile activity at each this compound concentration as a percentage of the stable histamine-induced contraction before drug addition (defined as 100%). For Protocol 2, express as a percentage of the initial stable spontaneous activity. For Protocol 3, express relaxation as a percentage of the maximal KCl-induced tone.

  • Concentration-Response Curves: Plot the normalized response against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the contractile response).

  • Statistical Analysis: Data should be presented as mean ± SEM. Use appropriate statistical tests, such as one-way ANOVA with a post-hoc test or a Student's t-test, to determine statistical significance (P < 0.05). Each 'n' should represent a tissue strip from a different patient.[17]

Table 1: Summary of Expected Quantitative Data

Experimental ConditionMeasured ParameterExpected Outcome with this compoundExample Value
Histamine-Induced IC₅₀ (AUC)Concentration-dependent inhibition~0.1 - 1 µM[8]
Spontaneous Change in AmplitudePotential reductionConcentration-dependent
Spontaneous Change in FrequencyPotential reductionConcentration-dependent
60 mM KCl-Induced % RelaxationMinimal to moderate relaxationConcentration-dependent[18]

System Validation and Trustworthiness

To ensure the integrity of the results, the following steps are critical:

  • Vehicle Control: Run parallel experiments using the vehicle (e.g., distilled water or DMSO) in which this compound is dissolved to ensure it has no intrinsic effect on myometrial contractility.

  • Time Control: Conduct experiments where tissue is exposed only to the agonist (histamine) for the full duration of the protocol to confirm that the contractile response is stable over time and does not diminish on its own.

  • Biological Replicates: Use myometrial strips from a minimum of 5-6 different patients to ensure the results are representative and to provide sufficient statistical power.[17]

Conclusion

This application note provides a robust and detailed framework for the in vitro pharmacological assessment of this compound on isolated human myometrium. By following these protocols, researchers can reliably determine the potency of this compound as an antagonist of histamine-induced contractions, evaluate its effects on intrinsic myometrial activity, and probe for any off-target mechanisms. The data generated are essential for understanding the role of histamine in uterine physiology and for the potential development of novel therapeutics for conditions such as dysmenorrhea, where this compound has already been shown to have synergistic relaxant effects in combination with other agents.[18]

References

Receptor autoradiography technique using [3H]pyrilamine in brain sections

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Quantitative Receptor Autoradiography for Visualizing Histamine H1 Receptors in Brain Sections Using [3H]Pyrilamine

Foundational Principles: Visualizing the Invisible

The central histaminergic system, with neuronal cell bodies located exclusively in the tuberomammillary nucleus (TM) of the hypothalamus, projects widely throughout the brain to modulate critical functions like arousal, cognition, and the sleep-wake cycle.[1][2] These actions are primarily mediated by histamine receptors, particularly the H1 receptor (H1R), a G-protein coupled receptor (GPCR) positively linked to phospholipase C.[1] Understanding the precise anatomical distribution and density of H1Rs is paramount for neuroscience research and for evaluating the central nervous system (CNS) effects of therapeutics, such as antihistamines.[3][4]

Quantitative receptor autoradiography is a powerful technique that transforms the invisible molecular landscape of receptor populations into a tangible, quantifiable image. The method leverages a high-affinity, radiolabeled ligand that specifically binds to the target receptor. By incubating thinly sliced brain tissue with this radioligand and subsequently exposing it to a sensitive film or phosphor screen, one can generate a detailed map of receptor distribution and density across various neuroanatomical structures.[5][6]

This guide provides a comprehensive protocol for the visualization and quantification of histamine H1 receptors in rodent brain sections using tritiated this compound ([3H]this compound), a selective H1R antagonist.[7][8]

The Radioligand of Choice: [3H]this compound

The success of any receptor autoradiography experiment hinges on the selection of an appropriate radioligand. [3H]this compound (also known as mepyramine) is the gold standard for labeling H1Rs for several key reasons:

  • High Affinity and Specificity: [3H]this compound binds to the H1R with high affinity, typically in the low nanomolar (nM) range, ensuring a strong and stable signal.[9][10][11] Its selectivity for H1Rs over other histamine receptor subtypes (H2, H3, H4) and other neurotransmitter receptors is excellent, guaranteeing that the resulting autoradiogram accurately reflects the H1R population.[9][10]

  • Antagonist Properties: As a receptor antagonist, [3H]this compound binding is less susceptible to fluctuations in the local concentration of the endogenous ligand (histamine) compared to an agonist radioligand. This leads to a more stable and reproducible signal.[7]

  • Tritium (³H) Labeling: Tritium is a low-energy beta-emitter. While this necessitates longer exposure times compared to isotopes like ¹²⁵I, it offers superior spatial resolution, which is critical for delineating fine anatomical details within brain structures.[5][12]

Parameter Typical Value Significance
Dissociation Constant (Kd) ~2.2 - 4.5 nMIndicates high binding affinity; lower values mean stronger binding.[10][11]
Radiochemical Purity >97%Ensures that the signal originates from the intended radioligand.
Specific Activity 20-30 Ci/mmolA high specific activity allows for the use of low ligand concentrations, minimizing non-specific binding while still generating a robust signal.

Table 1: Key Characteristics of [3H]this compound for Autoradiography.

Experimental Workflow: A Step-by-Step Visualization

The entire process, from tissue harvesting to data analysis, requires meticulous attention to detail. The workflow is designed to preserve tissue integrity, maximize specific binding, and minimize background noise.

G cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Detection & Analysis Harvest Brain Harvest & Snap Freezing Section Cryostat Sectioning (10-20 µm) Harvest->Section Mount Thaw-Mounting onto Slides Section->Mount Store Storage at -80°C Mount->Store Preincubation Pre-incubation (Remove endogenous ligand) Store->Preincubation Incubation Incubation with [3H]this compound (Total & Non-Specific Binding) Preincubation->Incubation Wash Cold Buffer Washes (Remove unbound ligand) Incubation->Wash Rinse Quick H2O Rinse (Remove buffer salts) Wash->Rinse Dry Drying Rinse->Dry Expose Exposure to Phosphor Screen (with ³H standards) Dry->Expose Scan Phosphor Imaging Expose->Scan Quantify Densitometry Analysis (ImageJ, etc.) Scan->Quantify Map Anatomical Mapping Quantify->Map

Fig. 1: Experimental workflow for [3H]this compound receptor autoradiography.

Detailed Protocols

PART A: Tissue Preparation

Causality: The goal of this stage is to obtain intact, thin tissue sections while preserving the biochemical integrity of the receptors. Rapid freezing prevents the formation of large ice crystals that can damage cellular morphology.[13] Cryostat sectioning at -20°C ensures the tissue remains frozen and stable during slicing.[14][15]

Materials:

  • Rodent brain tissue

  • Isopentane, cooled on dry ice

  • Cryostat microtome

  • Gelatin-subbed or commercially coated microscope slides (e.g., Superfrost Plus)

  • Slide boxes

Protocol:

  • Brain Extraction: Immediately following decapitation, carefully extract the brain.

  • Snap Freezing: Freeze the brain by immersing it in isopentane cooled to approximately -40°C to -50°C with dry ice for 15-20 seconds, or until the tissue is completely frozen.[13] Expert Tip: Avoid leaving the tissue in isopentane for too long, as this can cause it to crack.

  • Cryostat Sectioning: Mount the frozen brain onto a cryostat chuck using an embedding medium (e.g., O.C.T. compound). Allow the tissue to equilibrate to the cryostat chamber temperature (typically -18°C to -22°C). Cut coronal or sagittal sections at a thickness of 10-20 µm.[6][14]

  • Thaw-Mounting: Carefully collect the sections onto pre-cleaned, labeled, ice-cold microscope slides. The slight warming of the slide allows the section to thaw and adhere flatly.

  • Storage: Place the mounted sections into slide boxes and store them at -80°C until the day of the assay. Long-term storage is possible, but minimizing storage time is ideal.[16]

PART B: Radioligand Binding Assay

Causality: This is the core of the experiment. The pre-incubation step in buffer helps to dissociate any endogenous histamine from the H1Rs. The main incubation allows the [3H]this compound to reach equilibrium with the receptors. Critically, a parallel set of slides is incubated with an excess of a non-labeled H1R blocker to define non-specific binding (NSB). True specific binding is calculated as the difference between total binding and this NSB.[6] The cold washes that follow are timed to remove unbound and weakly associated radioligand without causing significant dissociation from the high-affinity H1Rs.

Materials:

  • [3H]this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding agent: 2 µM Triprolidine or another potent H1 antagonist.[11]

  • Coplin jars or staining dishes

  • Ice-cold distilled water

Protocol:

  • Preparation: On the day of the experiment, prepare the assay buffer. Prepare two sets of incubation solutions:

    • Total Binding: Assay buffer containing 2-5 nM [3H]this compound.

    • Non-Specific Binding (NSB): Assay buffer containing 2-5 nM [3H]this compound AND 2 µM triprolidine.

  • Pre-incubation: Allow the slides to warm to room temperature for 20-30 minutes. Place all slides in a rack and pre-incubate them in assay buffer at room temperature for 15 minutes to rehydrate the tissue and remove endogenous ligands.[6]

  • Incubation: Transfer the slides to the incubation solutions.

    • Place one set of slides (including sections from different brain regions/animals) into the "Total Binding" solution.

    • Place an adjacent, serial set of sections into the "NSB" solution.

    • Incubate for 60 minutes at room temperature.

  • Washing: To terminate the binding, rapidly transfer the slides through a series of cold buffer washes. A typical sequence is 2 x 2-minute washes in ice-cold (4°C) assay buffer.[6]

  • Rinse: Perform a final, quick dip (2-3 seconds) in ice-cold distilled water to remove buffer salts, which can interfere with the autoradiographic image.[6]

  • Drying: Dry the slides rapidly under a stream of cool, dry air (e.g., from a fan or a gentle stream of compressed air).

PART C: Autoradiographic Detection and Analysis

Causality: The tritium on the bound this compound emits low-energy beta particles. When the slides are placed in tight apposition to a phosphor screen, these particles excite phosphor crystals, storing the energy. A laser scanner later releases this stored energy as light, which is detected by a photomultiplier tube (PMT) to create a digital image.[17][18] Phosphor imaging offers a much wider dynamic range and higher sensitivity compared to traditional X-ray film.[17][19] Including tritium standards of known radioactivity allows for the conversion of optical density values from the image into absolute units of receptor density (e.g., fmol/mg tissue).[5]

Materials:

  • Autoradiography cassettes

  • Tritium-sensitive phosphor screens (e.g., BAS-TR2025, Fujifilm)

  • Tritium standards (e.g., 3H-microscales)

  • Phosphor imager/scanner (e.g., Cytiva Typhoon, Azure Sapphire)

  • Image analysis software (e.g., ImageJ/Fiji, MCID)

Protocol:

  • Cassette Loading: In a darkroom, arrange the dried slides and a set of tritium standards in an autoradiography cassette. Carefully place the phosphor screen on top, ensuring direct and firm contact.

  • Exposure: Store the light-tight cassette at room temperature for 4-8 weeks. The optimal exposure time will depend on the receptor density and specific activity of the ligand and may require optimization.

  • Scanning: After exposure, remove the phosphor screen in the dark and scan it using a phosphor imager according to the manufacturer's instructions.

  • Data Analysis:

    • The resulting digital image will show varying levels of signal intensity corresponding to the density of H1Rs.

    • Using image analysis software, measure the optical density in various brain regions of interest on the "Total Binding" images.[20]

    • In the same regions on the serial "NSB" images, measure the residual optical density.

    • Generate a standard curve by plotting the known radioactivity of the tritium standards against their measured optical densities.

    • Calculate specific binding by subtracting the NSB signal from the total binding signal.

    • Using the standard curve, convert the specific binding optical density values into quantitative units (e.g., nCi/mg or fmol/mg tissue).

Trustworthiness & Self-Validation

The integrity of the results relies on a key self-validating principle: the determination of non-specific binding.

G cluster_total cluster_nsb Total Total Binding ([3H]this compound only) Specific Specific Binding (Signal of Interest) Total->Specific H1R Binding to H1 Receptors Total->H1R includes Other Binding to other sites (e.g., plastic, lipids) Total->Other includes NSB Non-Specific Binding ([3H]this compound + excess Triprolidine) NSB->Specific Other_NSB Binding to other sites (H1Rs are blocked) NSB->Other_NSB isolates Specific->Total  - Specific->NSB  =

Fig. 2: Logical relationship for determining specific H1 receptor binding.

The NSB slides are crucial because [3H]this compound can get trapped in lipids or bind with low affinity to other non-receptor sites. By saturating the H1Rs with a high concentration of an unlabeled drug (triprolidine), any remaining signal is considered non-specific. This allows for its subtraction from the total signal, isolating the specific binding to H1Rs.[6] A low NSB (ideally <20% of total binding) is a hallmark of a well-executed and reliable assay.

Potential Pitfall: In some tissues, [3H]this compound has been shown to bind to a non-H1R site related to cytochrome P450IID.[21] While this is a major concern in the liver and kidney, binding in most brain regions like the cortex and hippocampus is predominantly to H1Rs. However, for regions like the cerebellum, co-incubation with quinine (1 µM) can be used to eliminate this confounding binding if necessary.[21]

References

Application Note & Protocol: Amperometric Measurement of Pyrilamine's Effect on Catecholamine Exocytosis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing single-cell amperometry to investigate the effects of the first-generation antihistamine, pyrilamine, on catecholamine exocytosis. We offer a detailed, step-by-step protocol for the preparation of primary chromaffin cells, fabrication and use of carbon fiber electrodes, and the acquisition and analysis of amperometric data. The underlying principles of each experimental choice are explained to ensure scientific rigor and reproducibility. This guide is designed to be a self-validating system, incorporating troubleshooting advice and data interpretation insights to empower researchers in their exploration of neurosecretory modulation.

Introduction: The "Why" Behind the Protocol

Catecholamine exocytosis, the process by which neurotransmitters like dopamine, norepinephrine, and epinephrine are released from a cell, is a fundamental mechanism in intercellular communication.[1] Dysregulation of this process is implicated in a host of neurological and endocrine disorders. Adrenal chromaffin cells are widely used as a robust model system to study the intricacies of exocytosis due to their proficiency in releasing large quantities of catecholamines.[1][2]

Amperometry stands out as a powerful electrochemical technique that allows for the real-time detection of individual exocytotic events, termed "spikes," with high temporal and spatial resolution.[3][4][5] By placing a carbon fiber microelectrode in close proximity to a cell, the catecholamines released during exocytosis are oxidized, generating a measurable current that is directly proportional to the number of molecules released.[6][7] Analysis of the shape and frequency of these amperometric spikes provides invaluable information about the kinetics of the fusion pore, the quantity of neurotransmitter released per vesicle (quantal size), and the overall rate of exocytosis.[3][4][8]

This compound, also known as mepyramine, is a first-generation antihistamine that primarily acts as an H1-receptor antagonist.[9][10][11][12][13] Its ability to cross the blood-brain barrier and exert central nervous system effects, such as sedation, is well-documented.[9][11] While its primary mechanism of action is the competitive inhibition of histamine at H1 receptors, there is a growing interest in understanding its potential off-target effects on other neurotransmitter systems.[9][10] Histamine itself has been shown to modulate the release of catecholamines in the central nervous system.[14] Therefore, investigating the direct or indirect effects of this compound on catecholamine exocytosis is a logical and compelling area of research. This protocol provides the necessary framework to rigorously assess whether this compound alters the fundamental parameters of vesicular release.

Signaling Pathways and Experimental Workflow

To understand the potential points of intervention for this compound, it is crucial to visualize the canonical pathway of catecholamine exocytosis and the overarching experimental strategy.

Catecholamine Exocytosis Pathway Potential Interaction of this compound with Catecholamine Exocytosis cluster_0 Cellular Events cluster_1 Potential this compound Interaction Points Stimulus Stimulus Depolarization Depolarization Stimulus->Depolarization e.g., High K+ Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Opens VGCCs Vesicle Docking & Priming Vesicle Docking & Priming Ca2+ Influx->Vesicle Docking & Priming Triggers SNARE complex Fusion Pore Opening Fusion Pore Opening Vesicle Docking & Priming->Fusion Pore Opening Catecholamine Release Catecholamine Release Fusion Pore Opening->Catecholamine Release This compound This compound H1 Receptor H1 Receptor This compound->H1 Receptor Antagonist H1 Receptor->Ca2+ Influx Modulation? H1 Receptor->Vesicle Docking & Priming Modulation?

Caption: Potential mechanisms of this compound's effect on exocytosis.

Experimental Workflow Amperometry Protocol Workflow Cell Culture Cell Culture Amperometric Recording Amperometric Recording Cell Culture->Amperometric Recording Electrode Fabrication Electrode Fabrication Electrode Fabrication->Amperometric Recording Data Acquisition Data Acquisition Amperometric Recording->Data Acquisition Control vs. This compound Spike Analysis Spike Analysis Data Acquisition->Spike Analysis Statistical Analysis Statistical Analysis Spike Analysis->Statistical Analysis

Caption: Overview of the experimental workflow.

Materials and Reagents

Equipment
  • Inverted Microscope (e.g., Olympus IX73, Nikon Ti-E)

  • Micromanipulator (e.g., Sutter Instrument MP-285, Narishige PC-6)

  • Patch-clamp amplifier with headstage (e.g., Axon Instruments Axopatch 200B, HEKA EPC 10)

  • Data acquisition system (e.g., Digidata 1550B with pCLAMP software, HEKA PATCHMASTER)

  • Faraday cage to minimize electrical noise

  • Pipette puller (e.g., Sutter Instrument P-2000, Narishige PC-10)

  • Microforge (e.g., Narishige MF-830)

  • Perfusion system

  • Carbon fibers (e.g., 5-10 µm diameter)

  • Glass capillaries (borosilicate, e.g., Sutter Instrument BF150-86-10)

  • Potentiostat (optional, for electrode characterization)[15]

Reagents and Consumables
  • Bovine adrenal glands (obtained from a local abattoir) or a suitable cell line (e.g., PC12 cells)

  • Collagenase (Type I)

  • DNase I

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound maleate salt (Sigma-Aldrich)

  • Catecholamine standards (e.g., norepinephrine, epinephrine) for calibration

  • Standard extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH.[16]

  • High potassium (K+) stimulation solution (in mM): 45 NaCl, 100 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH.[6]

  • Epoxy resin and hardener

  • Acetone

  • Syringes and filters (0.22 µm)

  • Petri dishes and cell culture flasks

Detailed Experimental Protocols

Protocol 1: Primary Chromaffin Cell Culture

Rationale: Primary bovine adrenal chromaffin cells are a well-established model for studying catecholamine exocytosis due to their robust secretory response and large vesicle size.[2]

  • Tissue Collection and Preparation: Obtain fresh bovine adrenal glands and transport them to the lab on ice. Under sterile conditions, dissect the adrenal medulla from the cortex.

  • Enzymatic Digestion: Mince the medullary tissue and incubate in a digestion solution containing collagenase and DNase I in a shaking water bath at 37°C for 30-60 minutes.

  • Cell Dissociation: Gently triturate the digested tissue with a series of Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Cell Purification: Purify the chromaffin cells from debris and other cell types using a density gradient (e.g., Percoll).

  • Cell Plating: Plate the purified cells onto collagen-coated glass coverslips in DMEM supplemented with FBS, horse serum, and penicillin-streptomycin.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. The cells are typically ready for experiments within 1-5 days post-plating.[7]

Protocol 2: Carbon Fiber Electrode Fabrication

Rationale: Homemade carbon fiber electrodes provide a cost-effective and customizable tool for amperometric recordings.[17][18][19] The small size of the electrode tip (5-10 µm) is crucial for minimizing damage to the cell and for precise positioning.[20]

  • Fiber Aspiration: Aspirate a single carbon fiber into a borosilicate glass capillary using a vacuum.

  • Pipette Pulling: Pull the capillary using a micropipette puller to create two electrodes with a fine tip.

  • Sealing: Carefully seal the carbon fiber to the glass wall using epoxy resin. This is a critical step to ensure a low-noise recording.

  • Curing: Cure the epoxy according to the manufacturer's instructions, often involving baking at a specific temperature.[17]

  • Cutting and Beveling: Under a microscope, carefully cut the protruding carbon fiber to expose a fresh, disk-shaped surface. Beveling the electrode tip at a 45-degree angle can improve the signal-to-noise ratio.

  • Backfilling: Backfill the electrode with a suitable electrolyte solution (e.g., 3 M KCl) to ensure electrical contact with the headstage.

Protocol 3: Amperometric Recording and Data Acquisition

Rationale: A constant holding potential is applied to the carbon fiber electrode to oxidize the released catecholamines. The resulting current is then amplified, filtered, and digitized for analysis.[21]

  • Electrode Calibration (Optional but Recommended): Calibrate the electrode's response using known concentrations of a catecholamine standard (e.g., norepinephrine) to determine its sensitivity. This can be done using techniques like external calibration or the standard addition method.[15][22][23]

  • Cell Preparation: Place a coverslip with adherent chromaffin cells in a recording chamber on the stage of the inverted microscope. Continuously perfuse the cells with the standard extracellular solution.

  • Electrode Positioning: Using a micromanipulator, gently position the tip of the carbon fiber electrode so that it just touches the surface of a selected cell.

  • Amperometric Setup: Apply a holding potential of +700 mV to the carbon fiber electrode via the patch-clamp amplifier.[7][21] This potential is sufficient to oxidize catecholamines.

  • Baseline Recording: Record a stable baseline current for at least 60 seconds before stimulation.

  • Stimulation Protocol:

    • Control: Switch the perfusion to the high K+ stimulation solution for a defined period (e.g., 5-10 seconds) to induce cell depolarization and exocytosis.[6] Record the resulting amperometric spikes.

    • This compound Incubation: Perfuse the cells with the standard extracellular solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-10 minutes).

    • This compound + Stimulation: While continuing to perfuse with the this compound-containing solution, switch to the high K+ stimulation solution (also containing this compound) and record the amperometric response.

  • Data Acquisition: Acquire the amperometric data at a sampling rate of at least 5 kHz and filter it at 1-2 kHz using a low-pass Bessel filter.[6][21]

Data Analysis and Interpretation

Rationale: The analysis of individual amperometric spikes provides a wealth of information about the exocytotic process.[3][4][24] Software packages such as Clampfit (pCLAMP), Igor Pro with custom macros, or Quanta Analysis (Mini Analysis Program) are commonly used for this purpose.

The following parameters should be extracted from each spike:

  • Spike Amplitude (I_max): The peak current of the spike, which reflects the maximum rate of neurotransmitter release.

  • Quantal Size (Q): The total charge of the spike, calculated by integrating the current over time. Q is directly proportional to the number of molecules released per vesicle (Q = nNF, where n is the number of electrons transferred per molecule, N is the number of moles, and F is Faraday's constant).[6][25]

  • Rise Time (t_rise): The time it takes for the spike to rise from 10% to 90% of its peak amplitude, indicating the initial kinetics of fusion pore expansion.

  • Half-Width (t_1/2): The duration of the spike at half its maximum amplitude, reflecting the overall duration of the release event.

  • Spike Frequency: The number of spikes per unit time, indicating the rate of exocytosis.

Example Data Presentation
ParameterControl (Mean ± SEM)This compound (10 µM) (Mean ± SEM)p-valueInterpretation of Change
Spike Frequency (events/min) 120 ± 1585 ± 12<0.05Decreased rate of exocytosis
Quantal Size (fC) 450 ± 30445 ± 28>0.05No change in vesicle content
Spike Amplitude (pA) 35 ± 425 ± 3<0.05Slower release kinetics
Half-Width (ms) 8.5 ± 0.712.2 ± 1.1<0.01Prolonged fusion pore opening

Troubleshooting and Best Practices

  • High Background Noise: Ensure proper grounding of all equipment and use a Faraday cage. Check the integrity of the electrode seal.

  • No/Few Spikes: Confirm cell viability. Check the efficacy of the high K+ solution. Ensure the electrode is in close contact with the cell.

  • Drifting Baseline: Allow the system to stabilize before recording. Check for leaks in the perfusion system.

  • Self-Validation: Always include positive and negative controls in your experiments. For example, a known modulator of exocytosis can serve as a positive control. A vehicle control is essential for this compound experiments.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Exercise caution when working with sharp objects such as scalpels and glass capillaries.

  • Dispose of all biological waste and chemical waste according to institutional guidelines.

Conclusion

This application note provides a robust and detailed protocol for investigating the effects of this compound on catecholamine exocytosis using single-cell amperometry. By carefully following these procedures and understanding the rationale behind each step, researchers can generate high-quality, reproducible data to elucidate the potential neuro-modulatory roles of this and other compounds. The insights gained from such studies can contribute significantly to our understanding of synaptic transmission and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Pyrilamine in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with the basic compound pyrilamine during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis. As Senior Application Scientists, we provide in-depth, experience-based solutions to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the fundamental cause of this issue?

A1: The primary cause of peak tailing for this compound, a basic compound, is secondary interactions with the stationary phase. [1][2]

This compound possesses amine functional groups, which are basic. It has two potential pKa values, approximately 4.02 and 8.92, corresponding to the pyridine nitrogen and the tertiary amine.[3][4] In the typical RP-HPLC mobile phase pH range (3-8), these amine groups can become protonated (positively charged).

Standard silica-based columns, like C18, have residual silanol groups (Si-OH) on their surface, even after end-capping.[1][5] These silanol groups are acidic and become deprotonated (negatively charged) at a mobile phase pH greater than about 3.[1][6]

The peak tailing you observe is a result of strong ionic interactions between the positively charged this compound molecules and the negatively charged, ionized silanol groups.[1] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to lag on the column, which distorts the peak into an asymmetric shape with a "tail".[1][6]

cluster_0 Silica Surface cluster_1 Mobile Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Ionic Interaction) This compound Protonated this compound (Analyte⁺) This compound->C18 Desired Interaction (Symmetrical Peak) This compound->Silanol Undesired Interaction (Peak Tailing)

Caption: Mechanism of this compound Peak Tailing.

Q2: How can I use mobile phase pH to improve the peak shape of this compound?

A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both this compound and the silanol groups, thereby minimizing unwanted interactions. [7][8]

The goal is to operate at a pH where either the analyte is neutral or the silanols are neutral. For robust methods, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]

  • Low pH (e.g., pH ≤ 3): At a low pH, the acidic silanol groups are fully protonated (Si-OH) and therefore neutral.[1][10] While this compound will be fully protonated (positively charged), the absence of negatively charged silanols significantly reduces the strong secondary ionic interactions, leading to improved peak symmetry.[1][11] This is often the most effective strategy.

  • High pH (e.g., pH > 8): At a high pH, the basic this compound molecule (specifically the tertiary amine with a pKa of ~8.92) will be deprotonated and neutral.[7] This eliminates the positive charge on the analyte, preventing ionic interactions with the now fully deprotonated silanol groups. However, operating at high pH can rapidly degrade conventional silica-based columns.[12] If you choose this route, you must use a pH-stable column (e.g., a hybrid or polymer-based column).

pH RangeThis compound (pKa ≈ 4.0, 8.9)Silanol Groups (pKa ≈ 3.5-4.5)Primary InteractionPeak Shape
pH < 3 Protonated (Cationic)NeutralIonic interaction suppressedImproved
pH 3-7 Protonated (Cationic)Deprotonated (Anionic)Strong ionic interactionTailing
pH > 9 NeutralDeprotonated (Anionic)Ionic interaction suppressedImproved
Requires a high-pH stable column.

Experimental Protocol: Mobile Phase pH Adjustment

  • Select a Buffer: Choose a buffer effective in your desired pH range (e.g., phosphate for pH 2-3, formate or acetate for pH 3-5). Ensure the buffer concentration is adequate (typically 10-25 mM for UV applications) to control the pH but low enough to prevent precipitation with the organic modifier.[10]

  • Prepare Aqueous Phase: Dissolve the buffer salt in HPLC-grade water.

  • Adjust pH: While stirring, carefully add an acid (e.g., phosphoric acid, formic acid) to lower the pH to your target value (e.g., 2.5). Use a calibrated pH meter for accurate measurement.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Mix Mobile Phase: Combine the filtered aqueous buffer with the appropriate organic modifier (e.g., acetonitrile, methanol) in the desired ratio.

  • Equilibrate: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q3: I've tried adjusting the pH, but the tailing persists. What mobile phase additives can help?

A3: Mobile phase additives, often called "silanol suppressors" or "ion-pairing agents," can be highly effective in masking residual silanol activity.

These additives work by competing with the analyte for the active silanol sites or by altering the charge of the analyte.

  • Competing Bases (e.g., Triethylamine - TEA): Small basic molecules like TEA are added to the mobile phase in low concentrations (e.g., 0.1-0.5%).[13] TEA is a base and will be protonated in an acidic mobile phase.[5] The positively charged triethylammonium ions preferentially interact with the negatively charged silanol sites, effectively "shielding" them from the this compound analyte.[5][14] This minimizes the secondary interactions that cause tailing.[5][15]

  • Ion-Pairing Acids (e.g., Trifluoroacetic Acid - TFA): TFA is a strong acid that serves two functions. First, it lowers the mobile phase pH to around 2, protonating the silanol groups.[16] Second, the trifluoroacetate anion can form an ion pair with the protonated this compound molecule.[17][18] This ion pair is neutral and more hydrophobic, reducing its affinity for any remaining active silanol sites and improving peak shape.[16] However, be aware that TFA is a strong ion-suppressing agent and is not ideal for LC-MS applications.[17]

AdditiveTypical ConcentrationMechanismProsCons
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing Base / Silanol MaskingVery effective for basic compounds.[15]Can shorten column life; high UV cutoff; not MS-friendly.[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)pH reduction & Ion-PairingExcellent peak shape for UV detection.[17][19]Strong ion suppression in MS; can be difficult to remove from the system.[17]
Formic Acid 0.1% (v/v)pH reductionMS-friendly; volatile.Less effective at masking silanols compared to TFA.[19]
Ammonium Formate/Acetate 5 - 20 mMBuffering & Ionic StrengthMS-friendly; provides good buffering capacity.May not be as effective as TEA for severe tailing.
Q4: If mobile phase adjustments are insufficient, is it time for a new column?

A4: Yes, if peak tailing persists after optimizing the mobile phase, the column chemistry is the next critical factor to address.

Not all C18 columns are the same. For basic analytes like this compound, selecting a column specifically designed to minimize silanol interactions is crucial.

  • High-Purity, End-Capped Silica Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are more exhaustively end-capped.[20] End-capping is a process that chemically treats the silica surface to convert most of the residual silanol groups into less polar groups, reducing their ability to interact with basic analytes.[1] These are often labeled as "base-deactivated" or Type B silica columns and offer significantly better peak shape for basic compounds.[10][20]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and its residual silanols.

  • Hybrid or Polymer-Based Columns: These columns use materials other than pure silica.

    • Hybrid Silica: Incorporate organic groups into the silica matrix, resulting in fewer and less acidic silanol groups and offering a wider usable pH range.[21]

    • Polymer-Based: These columns have no silanol groups and are an excellent choice for eliminating peak tailing caused by silanol interactions, often stable across a very broad pH range (e.g., 2-13).[22]

A Start: Peak Tailing Observed B Adjust Mobile Phase pH to ≤ 3 A->B C Is Peak Shape Acceptable? B->C D Add Mobile Phase Additive (e.g., TEA, TFA) C->D No I End: Symmetrical Peak C->I Yes E Is Peak Shape Acceptable? D->E F Select a Base-Deactivated/ High-Purity Silica Column E->F No J End: Symmetrical Peak E->J Yes G Is Peak Shape Acceptable? F->G H Consider Hybrid or Polymer-Based Column G->H No K End: Symmetrical Peak G->K Yes L End: Symmetrical Peak H->L

Caption: Troubleshooting Workflow for Peak Tailing.

Q5: Could other factors like temperature or instrument setup be contributing to the problem?

A5: Yes, while chemical interactions are the primary cause, physical and operational parameters can also influence peak shape.

  • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak symmetry.[23] Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics, allowing the analyte to move more quickly between the mobile and stationary phases.[24] This can lessen the impact of strong, slow secondary interactions, resulting in sharper, more symmetrical peaks.[24][25]

  • Extra-Column Effects: Peak tailing can also be caused by issues outside the column.[6] This includes excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.[2][6] These issues cause band broadening that can manifest as tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated.[6]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion that can appear as tailing.[10] To check for this, try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shape.[2][26] Strongly retained compounds can accumulate at the head of the column, creating active sites that cause tailing. Try flushing the column with a strong solvent or, if the column is old, replacing it.[26]

By systematically addressing these potential causes, from mobile phase chemistry to column selection and hardware, you can effectively eliminate peak tailing for this compound and achieve robust, reliable HPLC results.

References

Technical Support Center: Dose-Response Optimization for Pyrilamine in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrilamine in rodent behavioral studies. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of dose-response optimization and troubleshoot common experimental challenges. As a first-generation antihistamine, this compound's potent effects on the central nervous system require careful consideration to ensure the validity and reproducibility of your behavioral data.

I. Foundational Knowledge: this compound's Mechanism of Action

This compound, also known as mepyramine, is a competitive antagonist of the histamine H1 receptor.[1][2] By blocking H1 receptors in the central nervous system, this compound interferes with the arousal-promoting effects of histamine, a key neurotransmitter in the sleep-wake cycle and overall alertness.[3] This antagonism is the primary driver of its well-known sedative effects.[4]

However, the behavioral effects of this compound are not always linear or predictable. Studies have shown that lower doses can paradoxically increase arousal and anxiety-like behaviors, while higher doses lead to the expected sedation and decreased motor activity.[5] Furthermore, this compound can also interact with other neurotransmitter systems, including nicotinic acetylcholine receptors, which may contribute to its complex behavioral profile.[6] Understanding this multifaceted mechanism is crucial for designing and interpreting your dose-response studies.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during this compound administration in rodent behavioral studies.

Q1: I'm observing high variability in the behavioral responses to this compound between my animals. What could be the cause?

A1: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when working with this compound:

  • Sex Differences: Female mice have been shown to be more sensitive to the arousal-reducing effects of this compound than males.[5] It is critical to either use a single sex or properly counterbalance and analyze the data for sex-specific effects.

  • Genetic Background: Different strains of mice and rats can exhibit varying sensitivities to drugs. Ensure you are using a consistent and well-characterized strain for your studies.

  • Circadian Rhythm: The timing of drug administration and behavioral testing can significantly impact the results. Rodents are nocturnal, and their baseline activity levels and neurochemistry fluctuate throughout the light-dark cycle.[7] It is recommended to conduct experiments during the dark phase when the animals are most active.[7]

  • Environmental Stressors: Factors such as cage changes, excessive noise, and inconsistent lighting can act as confounding variables.[8][9] Maintain a stable and controlled experimental environment to minimize stress-induced behavioral changes.

Q2: My animals are overly sedated at a dose that was reported to be effective in the literature. How should I adjust my protocol?

A2: Over-sedation is a primary concern with first-generation antihistamines like this compound and can mask the specific behavioral effects you intend to measure.[10]

  • Dose Reduction is Key: The most straightforward solution is to perform a dose-response study with a lower range of concentrations. What is effective in one study may not be directly transferable to another due to subtle differences in experimental conditions.

  • Route of Administration Matters: The route of administration significantly influences the bioavailability and onset of action of this compound. Intraperitoneal (IP) and subcutaneous (SC) injections lead to rapid absorption, while oral administration (e.g., in drinking water or via gavage) results in a slower onset and potential for first-pass metabolism.[11][12] Consider if the route used in the literature is appropriate for your experimental question.

  • Acclimation Period: Ensure that animals are properly acclimated to the testing environment before drug administration. A sufficient acclimation period (e.g., 30-60 minutes) can help reduce novelty-induced stress, which can interact with the drug's effects.[8]

Q3: I'm seeing paradoxical effects, such as hyperactivity at low doses of this compound. Is this expected?

A3: Yes, biphasic or paradoxical dose-response effects with this compound have been reported. A study in mice found that a lower dose (15 mg/kg) increased some aspects of arousal and anxiety-like behavior, whereas a higher dose (35 mg/kg) produced the expected sedative effects.[5]

  • Mechanism of Paradoxical Effects: The exact mechanism is not fully elucidated but may involve complex interactions with different neuronal circuits or a differential dose-dependent engagement of various receptor systems.

  • Importance of a Full Dose-Response Curve: This phenomenon underscores the necessity of establishing a full dose-response curve for your specific behavioral paradigm. Relying on a single dose can lead to misinterpretation of the drug's effects.

Q4: How long before behavioral testing should I administer this compound?

A4: The optimal pre-treatment time depends on the route of administration and the pharmacokinetic profile of this compound in your chosen species.

  • Pilot Study: It is highly recommended to conduct a time-course pilot study to determine the peak effect of your chosen dose on the behavior of interest. This involves administering the drug and testing separate groups of animals at different time points (e.g., 15, 30, 60, 120 minutes) post-injection.

Q5: Are there any concerns with chronic administration of this compound?

A5: Chronic administration of this compound can lead to several considerations:

  • Tolerance: As with many centrally acting drugs, tolerance to the sedative effects of this compound can develop with repeated administration.[15]

  • Toxicity: Long-term, high-dose studies in rats have shown some evidence of liver and other organ toxicities.[16][17] It is crucial to use the lowest effective dose for chronic studies and to monitor the overall health of the animals.

  • Impact on Circadian Rhythms: Chronic H1 receptor blockade can alter the normal circadian rhythms of locomotion and feeding.[18]

III. Data Presentation & Experimental Protocols

Dose-Response Data Summary

The following table summarizes reported doses of this compound used in various rodent behavioral studies. Note that these are starting points, and optimal doses should be determined empirically for your specific experimental conditions.

SpeciesRoute of AdministrationDose RangeObserved Behavioral EffectsReference
MouseSubcutaneous (SC)15 mg/kgIncreased arousal and anxiety-like behavior[5]
MouseSubcutaneous (SC)35 mg/kgDecreased arousal[5]
RatIntraperitoneal (IP)20 mg/kg, 30 mg/kgDose-dependent reduction in effort to obtain food[19]
RatIntraperitoneal (IP)10 mg/kg, 20 mg/kgIncreased extracellular acetylcholine in cortex and hippocampus[20]
RatIntraperitoneal (IP)15 mg/kg/day (osmotic minipump)Decreased locomotor activity in sham-operated rats; increased in PCA-operated rats[18]
RatIntra-BLA injection20 µ g/rat Anxiolytic effects in the elevated plus-maze[21]
RatIntravenous (IV) / Oral300 mg/horse (Note: Equine study, for pharmacokinetic context)Poor oral bioavailability[22]
RatIn Diet300-3000 ppmReduced body weight at higher doses in chronic studies[16]
Experimental Protocol: Establishing a Dose-Response Curve for this compound on Locomotor Activity

This protocol provides a step-by-step methodology for determining the effect of this compound on spontaneous locomotor activity in mice.

1. Animal Preparation and Acclimation:

  • House male C57BL/6J mice individually for at least one week before the experiment.

  • Handle the mice for 2-3 minutes daily for three days leading up to the experiment to reduce handling stress.

  • On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.[8]

2. Drug Preparation:

  • Prepare a stock solution of this compound maleate in sterile saline.

  • Serially dilute the stock solution to create the desired doses (e.g., 5, 10, 20, 40 mg/kg).

  • Prepare a vehicle control group that will receive only sterile saline.

3. Administration and Behavioral Testing:

  • Administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection at a volume of 10 ml/kg.

  • Immediately after injection, place the mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).

  • Record locomotor activity for 60 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

4. Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

  • Use a one-way ANOVA followed by an appropriate post-hoc test to compare the effects of different doses of this compound to the vehicle control group.

IV. Visualizations

Diagrams

DoseResponseWorkflow start Start: Define Behavioral Assay lit_review Literature Review: Identify Reported Dose Ranges start->lit_review pilot_study Pilot Study: Wide Dose Range (e.g., 5-50 mg/kg) + Vehicle Control lit_review->pilot_study observe_sedation Observe for Overt Sedation or Adverse Effects pilot_study->observe_sedation dose_adjust Adjust Dose Range: Lower if sedation is excessive, Higher if no effect is seen observe_sedation->dose_adjust Feedback full_study Full Dose-Response Study: Select 3-5 Doses + Vehicle dose_adjust->full_study time_course Time-Course Study: Determine Peak Effect Time full_study->time_course final_protocol Final Protocol: Optimized Dose and Pre-Treatment Time time_course->final_protocol

Caption: Workflow for this compound Dose Optimization.

TroubleshootingLogic issue High Data Variability? sol_sex Check for Sex Differences issue->sol_sex Yes sol_circadian Standardize Time of Day issue->sol_circadian Yes sol_environment Control Environmental Stressors issue->sol_environment Yes sedation_issue Excessive Sedation? sol_lower_dose Lower Dose Range sedation_issue->sol_lower_dose Yes sol_route Evaluate Route of Administration sedation_issue->sol_route Yes paradox_issue Paradoxical Effects? sol_full_curve Run Full Dose-Response Curve paradox_issue->sol_full_curve Yes

References

Technical Support Center: Assessing the Stability of Pyrilamine Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the stability of pyrilamine under forced degradation conditions. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the common—and often complex—challenges encountered during these critical studies. Our goal is to provide not just the "how," but the "why," grounding every recommendation in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) - The Foundations of a this compound Study

This section addresses foundational questions that form the basis of a robust forced degradation study for this compound.

Q1: What is the primary goal of a forced degradation study for this compound?

A forced degradation or stress testing study is an essential component of drug development that involves intentionally exposing a drug substance, like this compound, to conditions more severe than those used in accelerated stability testing.[1] The primary objectives are threefold:

  • Pathway Elucidation: To identify the likely degradation products that could form under various stress conditions, which helps in understanding the intrinsic stability of the molecule.[1]

  • Method Validation: To demonstrate the specificity and stability-indicating nature of the analytical methods used. A true stability-indicating method must be able to separate the intact drug from its degradation products, ensuring accurate quantification.[2][3]

  • Formulation and Packaging Development: To gain insights that guide the development of a stable formulation and help in selecting appropriate packaging to protect the drug product from environmental factors like light or moisture.[4]

Q2: What are the key chemical features of this compound that I should consider before starting my experiments?

This compound (also known as mepyramine) is an ethylenediamine derivative and a first-generation antihistamine.[5] Its structure contains several functional groups that are susceptible to degradation:

  • Tertiary Amines: The two tertiary amine groups (one in the ethylenediamine chain and the other as part of the dimethylamino group) are potential sites for oxidation, which can lead to the formation of N-oxides.[6][7]

  • Ether Linkage: The p-methoxybenzyl group contains an ether linkage that can be susceptible to cleavage under harsh acidic conditions (O-demethylation).[7][8]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the molecule's overall stability and reactivity.

  • Aromatic System: The presence of two aromatic rings (pyridine and methoxyphenyl) makes the molecule a chromophore, indicating potential susceptibility to photodegradation.

Visualizing this compound's Potential Weak Points

The following diagram highlights the key functional groups on the this compound molecule that are most relevant in a forced degradation context.

Caption: Key functional groups of this compound susceptible to degradation.

Q3: Which analytical technique is most suitable for a this compound stability study?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase (RP) column (like a C18), is the industry standard and most appropriate technique.[2][3] This is because HPLC with UV detection offers the necessary specificity to separate this compound from its potential degradation products and the sensitivity to quantify them accurately.[9] Several published methods describe the simultaneous determination of this compound and other active ingredients, and these can serve as excellent starting points for method development.[2][3][10] The method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.

Troubleshooting Guide by Stress Condition

Hydrolytic Degradation (Acid & Base Stress)

Q: I'm observing very little degradation (<5%) of this compound in 1N HCl even after heating, but significant degradation (>10%) in 1N NaOH at room temperature. Is this expected?

A: Yes, this observation is consistent with published findings. This compound appears to be relatively stable under acidic conditions but is more susceptible to base-catalyzed hydrolysis.[2][3] In one study, degradation in 1N HCl was only about 4%, whereas in 1N NaOH, it reached approximately 13.8%.[2] The primary site of basic hydrolysis is likely related to the broader molecular structure, as simple ether cleavage is typically acid-catalyzed. The increased degradation in basic conditions highlights the importance of pH control in any liquid formulation.

Q: My chromatogram shows a broad or tailing peak for the main this compound peak after basic stress. What's happening?

A: This could be due to several factors:

  • Co-elution: A degradation product may be co-eluting or closely eluting with the parent this compound peak. The basic conditions might alter the ionization state of a degradant, affecting its retention time. Try modifying the mobile phase pH or gradient slope to improve resolution.

  • Column Overload: Ensure the concentration of the injected sample is within the linear range of the method. High concentrations of the parent drug can cause peak asymmetry.

  • Secondary Silanol Interactions: If using an older Type-A silica column, the highly basic nature of this compound (a tertiary amine) can lead to interactions with residual silanol groups on the stationary phase, causing peak tailing. Using a modern, end-capped, high-purity silica column (Type-B) or adjusting the mobile phase with a competing amine (like triethylamine) can mitigate this.

Oxidative Degradation

Q: I used 10% hydrogen peroxide (H₂O₂) and saw almost complete degradation of my this compound sample. How should I adjust my experimental conditions?

A: The goal of forced degradation is to achieve a target degradation of approximately 5-20%, sufficient to form and identify degradants without destroying the molecule entirely.[1] If you see excessive degradation, the stress condition is too harsh. You should reduce the severity by:

  • Lowering the H₂O₂ Concentration: Decrease the concentration stepwise, for example, to 3%, 1%, or even 0.5%.

  • Reducing the Temperature: If the experiment was conducted at an elevated temperature, perform it at room temperature or even under cooled conditions (e.g., in an ice bath).

  • Decreasing Exposure Time: Shorten the incubation time significantly.

The high reactivity is expected, as the tertiary amine moieties in this compound are readily oxidized to form N-oxides, which is a known metabolic pathway for the drug.[6][7]

Q: Are there alternative oxidizing agents I can use besides hydrogen peroxide?

A: Yes. While H₂O₂ is the most common and recommended oxidizing agent, you can explore others to investigate different oxidative pathways. Azo compounds like AIBN (Azobisisobutyronitrile) can be used to initiate free-radical oxidation, which may generate a different degradation profile than peroxide-based oxidation. This can provide a more comprehensive picture of the molecule's oxidative stability.

Photolytic Degradation

Q: My photostability results are not reproducible. What are the critical parameters I need to control?

A: Reproducibility in photostability testing is highly dependent on precise control over the experimental setup. According to ICH Q1B guidelines, you must control and document:

  • Light Source and Intensity: Use a calibrated light source that provides a controlled output of both cool white fluorescent light (visible spectrum) and near-UV light. The overall illumination should be not less than 1.2 million lux hours.[11]

  • UV Exposure: The near-UV exposure should be not less than 200 watt-hours per square meter.[11]

  • Temperature: Temperature should be monitored and controlled to prevent confounding thermal degradation.

  • Sample Packaging: Expose the drug substance directly, as well as in its proposed container closure system, to assess the packaging's protective properties.

  • Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, and placed alongside the light-exposed sample. This allows you to differentiate between photodegradation and any thermal degradation occurring during the experiment.

Q: What kind of degradation products can I expect from the photolysis of this compound?

A: While specific photolysis pathways for this compound are not extensively detailed in readily available literature, we can infer potential reactions based on its structure and data from similar molecules. Aromatic systems and heteroatoms, like those in this compound, can absorb UV radiation. Potential degradation pathways could involve radical reactions, cleavage of the side chain, or modifications to the aromatic rings.[12][13] Studies on other antihistamines have shown that degradation can occur through various reactions, including cleavage and oxidation.[14]

Thermal Degradation

Q: Is this compound considered stable under thermal stress?

A: Based on available literature, this compound appears to be relatively stable under dry heat conditions.[2][3] Studies have shown it remains intact when subjected to heat stress, often with minimal to no degradation observed.[2] However, it is still crucial to perform the experiment as per ICH guidelines, typically by exposing the solid drug substance to elevated temperatures (e.g., 80°C) for a defined period.[15]

Q: I am studying a formulation of this compound, and I see degradation under thermal stress, even though the pure API is stable. Why?

A: This strongly suggests an interaction between this compound and one or more of the excipients in the formulation. This is a critical finding.

  • Identify the Culprit: You must conduct further studies by creating binary mixtures of this compound with each individual excipient and subjecting them to the same thermal stress. This will help pinpoint the incompatible excipient(s).

  • Mechanism: The degradation could be catalyzed by acidic or basic functional groups on an excipient or could be a direct chemical reaction, such as a Maillard reaction if a reducing sugar is present.

  • Action: The solution is to reformulate the product using a different, compatible excipient.

Protocols and Data

Experimental Workflow: A Step-by-Step Guide
Protocol 1: General Procedure for Forced Degradation of this compound
  • Stock Solution Preparation: Accurately weigh and dissolve this compound maleate in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Stress Application:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 2N HCl to achieve a final concentration of 1N HCl. Heat in a water bath at 80°C for 2 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 2N NaOH to achieve a final concentration of 1N NaOH. Keep at room temperature for 5 hours.[10]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 1 hour.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 4 hours.

    • Thermal Degradation (Solid): Place a thin layer of this compound powder in a petri dish and keep it in a hot air oven at 80°C for 24 hours. Dissolve a known quantity in the solvent post-exposure.

  • Neutralization/Quenching: After the specified time, cool the acid and base-stressed samples to room temperature and carefully neutralize them with an equivalent amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.

  • Sample Dilution: Dilute all stressed samples, including the untreated control, to the target analytical concentration (e.g., 50 µg/mL) using the mobile phase.

  • Analysis: Inject the samples into a validated stability-indicating HPLC-UV system. Analyze for the remaining percentage of this compound and the formation of any degradation products.

Visualizing the Workflow

The diagram below outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Prep->Acid Apply Stress Base Base Hydrolysis (e.g., 1N NaOH, RT) Prep->Base Apply Stress Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Apply Stress Therm Thermal Stress (e.g., 80°C, Solid/Solution) Prep->Therm Apply Stress Photo Photolysis (ICH Q1B Conditions) Prep->Photo Apply Stress Control Control Sample (No Stress) Prep->Control Apply Stress Quench Quench Reaction & Neutralize Acid->Quench Base->Quench Oxid->Quench Dilute Dilute to Working Concentration Therm->Dilute Photo->Dilute Control->Dilute Quench->Dilute HPLC Analyze via Stability- Indicating HPLC Method Dilute->HPLC Eval Evaluate Data: - % Assay of this compound - % Degradation - Peak Purity - Mass Balance HPLC->Eval Report Identify Degradants & Elucidate Pathways Eval->Report

Caption: General workflow for a forced degradation study of this compound.

Summary of this compound Degradation Data

The following table summarizes typical degradation percentages observed for this compound under various stress conditions as reported in the literature. These values can serve as a benchmark for your own experiments.

Stress ConditionReagent/ParametersThis compound Degradation (%)Reference
Acidic Hydrolysis 1N HCl~4%[2][3]
Basic Hydrolysis 1N NaOH~13.8%[2][3]
Oxidative 10% H₂O₂~17.5%[3]
Thermal (Heat) 60°CNo significant degradation[2]
Humidity N/ANo significant degradation[2]

Note: Degradation percentages can vary based on reaction time, temperature, and exact experimental setup.

References

Technical Support Center: Controlling for Pyrilamine's Sedative Effects in Animal Behavior Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine, a first-generation H1 receptor antagonist, is a widely used tool in preclinical research. However, its significant sedative properties can complicate the interpretation of behavioral data. This guide provides a comprehensive resource for designing and troubleshooting experiments to effectively control for the sedative effects of this compound, ensuring the scientific validity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's sedative effects?

A: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its sedative effects are primarily due to its antagonism of histamine H1 receptors in the central nervous system (CNS).[3][4] Histamine in the brain is a key neurotransmitter for promoting wakefulness. By blocking these receptors, this compound dampens arousal signals, leading to sedation.[3] Additionally, this compound can exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors, which may also contribute to its sedative and cognitive-impairing effects.[5]

Q2: How can I distinguish between a genuine behavioral effect of this compound and a result simply caused by sedation?

A: This is a critical aspect of experimental design. A multi-faceted approach is essential. This includes conducting thorough dose-response studies to identify a therapeutic window with minimal sedation, incorporating a battery of behavioral tests specifically designed to measure sedation, and using appropriate control groups.[6][7] For instance, if this compound reduces movement in your primary behavioral test, you must compare this to its effects in a locomotor activity test, such as the open-field test.[8][9] A significant decrease in general motor activity strongly suggests a sedative confound.

Q3: Are there alternative H1 antagonists with reduced sedative effects that can be used as controls?

A: Yes, second-generation H1 antagonists are specifically designed to have limited penetration of the blood-brain barrier, resulting in significantly fewer sedative effects.[10][11] Examples include cetirizine, loratadine, and fexofenadine.[12] Including a second-generation antihistamine as a control group in your study can be highly informative. If a behavioral effect is observed with this compound but not with a non-sedating antihistamine, it provides strong evidence that the effect is mediated by central H1 receptor antagonism.[10][13]

Troubleshooting Guide: Experimental Design and Interpretation

Issue 1: My animals exhibit significant motor impairment, preventing the assessment of other behaviors.

Troubleshooting Steps:

  • Conduct a Dose-Response Study for Sedation: It is imperative to establish the dose-dependent sedative effects of this compound in your specific animal model and strain. This will allow you to select a dose that engages the target receptors while minimizing confounding motor deficits. A study in mice, for example, showed that different doses of this compound can have varying effects on arousal.[3]

  • Perform a Time-Course Analysis: The sedative effects of this compound will vary over time following administration. By measuring sedation at multiple time points post-injection, you can identify a time window where the sedative effects are less pronounced, which may be suitable for your primary behavioral testing.

  • Consider the Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) can impact the drug's absorption and distribution, thereby influencing the onset and magnitude of sedation. Experimenting with different routes may help mitigate the initial profound motor impairment.

Issue 2: I'm uncertain about the best way to quantify sedation in my experiments.

Troubleshooting Steps:

  • Employ a Battery of Behavioral Tests: Relying on a single measure of sedation can be limiting. A more robust approach is to use a combination of tests that assess different aspects of motor function and activity.[6][7]

Behavioral Test Primary Measures for Sedation Interpretation of Sedative Effect
Open-Field Test Total distance traveled, velocity, rearing frequency.[8][9][14]A decrease in these parameters is a strong indicator of sedation.[15]
Rotarod Test Latency to fall from a rotating rod.[16][17][18][19][20]Reduced time on the rod suggests impaired motor coordination and balance.[15]
Elevated Plus Maze Total arm entries.A reduction in the total number of entries can indicate decreased motor activity.
Forced Swim Test Immobility time.An increase in immobility can be indicative of sedation.
  • Utilize Appropriate Control Groups:

    • Vehicle Control: This is the most fundamental control group, receiving the same injection as the experimental group but without the drug.

    • Positive Control: Using a known sedative, such as diazepam, can validate that your chosen behavioral assays are sensitive to sedative effects.[21][22]

    • Non-Sedating Antihistamine Control: As mentioned, this helps to differentiate central from peripheral H1 receptor-mediated effects.[10][11][13]

Issue 3: I am observing high variability in my behavioral data across different testing days.

Troubleshooting Steps:

  • Standardize Environmental Conditions: Maintain consistent lighting, temperature, and background noise levels in the testing room for all experimental sessions.

  • Habituation: Acclimatize animals to the testing room for at least 30-60 minutes before starting any procedures.[8][18] It is also beneficial to habituate them to the testing apparatus on a day prior to the experiment.[17]

  • Consistent Handling: Ensure all animals are handled in the same manner by the same experimenter, if possible, to minimize stress-induced variability.

  • Time of Day: Conduct all behavioral testing at the same time of day to control for circadian rhythms that can influence activity levels and drug metabolism.

Experimental Protocols

Protocol 1: Open-Field Test to Assess Locomotor Activity
  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material.[8][23] The arena should be evenly illuminated.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes.[23]

    • Administer this compound or vehicle control.

    • At a predetermined time post-administration, gently place the animal in the center of the open-field arena.[8]

    • Allow the animal to explore freely for a set duration (typically 5-15 minutes).[23]

    • An overhead video camera connected to tracking software should be used to record the animal's movements.[8]

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[8]

  • Data Analysis: Key parameters for assessing sedation include total distance traveled, velocity, and time spent immobile.[8] Data are typically analyzed using a t-test or one-way ANOVA to compare treatment groups.

Protocol 2: Rotarod Test for Motor Coordination and Balance
  • Apparatus: A commercially available rotarod apparatus with a rotating rod.[16][17]

  • Training (optional but recommended):

    • Habituate the animals to the apparatus by placing them on the stationary rod for a few minutes.

    • Conduct training trials where the rod rotates at a constant low speed or accelerates slowly.[17] This helps to establish a baseline performance.

  • Testing:

    • Administer this compound or vehicle control.

    • At a predetermined time post-administration, place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 300 seconds).[16][17]

    • Record the latency to fall off the rod.[16]

    • Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[16][18]

  • Data Analysis: The latency to fall is the primary endpoint.[18] Statistical analysis, such as a t-test or ANOVA, is used to compare the performance of the different treatment groups.

Visualizations

Experimental Workflow for this compound Behavioral Studies

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Interpretation P1_1 Dose-Response Study P1_2 Time-Course Analysis P1_1->P1_2 P1_3 Select Optimal Dose & Timepoint P1_2->P1_3 P2_1 Administer this compound & Controls P1_3->P2_1 Inform P2_2 Primary Behavioral Assay P2_1->P2_2 P2_3 Sedation Control Assays (e.g., Open Field, Rotarod) P2_1->P2_3 P3_1 Analyze Primary Behavioral Data P2_2->P3_1 P3_2 Analyze Sedation Data P2_3->P3_2 P3_3 Correlate Findings P3_1->P3_3 P3_2->P3_3 P3_4 Draw Conclusions P3_3->P3_4

Caption: A structured workflow for designing and interpreting behavioral experiments involving this compound.

Decision-Making Framework for Data Analysis

G Start Is a behavioral effect observed with this compound? Sedation_Check Is sedation observed in control tests (e.g., decreased locomotion)? Start->Sedation_Check Yes Conclusion_Specific Conclusion: The observed effect is likely a specific, non-sedative action of this compound. Start->Conclusion_Specific No Non_Sedating_Control Does a non-sedating antihistamine produce the same behavioral effect? Sedation_Check->Non_Sedating_Control Yes Sedation_Check->Conclusion_Specific No Conclusion_Sedation Conclusion: The observed effect is likely confounded by sedation. Non_Sedating_Control->Conclusion_Sedation No Conclusion_Inconclusive Conclusion: Results are inconclusive; further investigation is needed. Non_Sedating_Control->Conclusion_Inconclusive Yes

Caption: A decision tree to aid in the interpretation of behavioral data when sedation is a potential confound.

References

Navigating the Nuances of [3H]-Pyrilamine Binding: A Technical Guide to Troubleshooting Low Signal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing [3H]-pyrilamine competitive binding assays to characterize histamine H1 receptor interactions. Low signal-to-noise ratios can be a significant hurdle in generating reliable and reproducible data.[1] This document provides a structured, in-depth approach to troubleshooting and optimizing your assay, moving beyond a simple checklist to explain the scientific rationale behind each step.

Core Principles of the [3H]-Pyrilamine Competitive Binding Assay

Before diving into troubleshooting, it's crucial to understand the foundational principles of the assay. This is a competitive radioligand binding assay that measures the ability of an unlabeled test compound to displace the radiolabeled ligand, [3H]-pyrilamine, from the histamine H1 receptor.[2] The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.[2] From the resulting competition curve, key parameters like the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be derived.[2]

Competitive Binding Principle cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding Receptor_High H1 Receptor Binding Site Radioligand_High [3H]-Pyrilamine Receptor_High:f1->Radioligand_High Specific Binding No_Competitor No Competitor Present Receptor_Low H1 Receptor Binding Site Competitor Test Compound (Unlabeled) Receptor_Low:f1->Competitor Competition Radioligand_Low [3H]-Pyrilamine

Caption: Principle of competitive binding at the H1 receptor.

Troubleshooting Guide: A Systematic Approach to Low Signal

A low signal in your [3H]-pyrilamine assay can manifest as either low specific binding or high non-specific binding, both of which result in a poor signal-to-noise ratio.[1] The following troubleshooting guide provides a logical workflow to identify and resolve the root cause of the issue.

Troubleshooting_Workflow Start Low Signal Detected Check_Reagents 1. Verify Reagent Integrity - Receptor Activity - Radioligand Validity Start->Check_Reagents Check_Protocol 2. Review Assay Protocol - Concentrations - Incubation Time/Temp - Buffer Composition Check_Reagents->Check_Protocol Reagents OK Optimize_Protein 3. Optimize Receptor Concentration Check_Protocol->Optimize_Protein Protocol OK Optimize_Radioligand 4. Optimize Radioligand Concentration Optimize_Protein->Optimize_Radioligand Protein Optimized Troubleshoot_NSB 5. Address High Non-Specific Binding (NSB) Optimize_Radioligand->Troubleshoot_NSB Radioligand Optimized Check_Filtration 6. Evaluate Filtration & Washing Steps Troubleshoot_NSB->Check_Filtration NSB Addressed Check_Counter 7. Scintillation Counter & Cocktail Issues Check_Filtration->Check_Counter Filtration OK Resolved Signal Restored Check_Counter->Resolved Counter OK

Caption: A systematic workflow for troubleshooting low signal.

Q1: My specific binding is very low or non-existent. Where should I start?

Low specific binding is a common problem that can stem from issues with your biological reagents or assay conditions.[3]

Initial Checks:

  • Receptor Integrity: The most fundamental reason for a lack of specific binding is the absence or degradation of the histamine H1 receptor.[3]

    • Action: Confirm that the cell line or tissue preparation you are using expresses the H1 receptor.[3] Always use a fresh membrane preparation or one that has been stored correctly at -80°C.[1][2]

  • Radioligand Validity: Ensure your [3H]-pyrilamine has not expired and has been stored according to the manufacturer's instructions to prevent degradation.[3]

  • Calculation Verification: Meticulously double-check all your dilution calculations for the radioligand, competitor compounds, and protein concentration.[3]

Systematic Troubleshooting:

  • Optimize Protein Concentration: The amount of membrane protein per well is critical. Too little protein will result in a signal that is difficult to distinguish from background noise.[3]

    • Recommendation: Perform a protein titration experiment to determine the optimal concentration that yields a robust signal-to-noise ratio. A typical starting range is 100-500 µg of membrane protein per assay, but this should be empirically determined for your system.[1][4]

  • Evaluate Radioligand Concentration: The concentration of [3H]-pyrilamine should be appropriate for the H1 receptor.

    • Recommendation: For competitive binding assays, the ideal concentration is at or near the dissociation constant (Kd) of the radioligand.[1] Using a concentration that is too far below the Kd will result in a very low signal.[3]

  • Assess Assay Conditions:

    • Incubation Time: The incubation may not be long enough to reach equilibrium.[1] The time to reach equilibrium is dependent on the affinity of the radioligand; high-affinity ligands may require several hours.[5]

      • Action: Conduct a time-course experiment to determine the optimal incubation time.

    • Temperature: Ensure the incubation is performed at the optimal temperature for H1 receptor binding, which is typically 25°C.[2][6]

    • Buffer Composition: The pH and ionic strength of your buffer can significantly impact binding.[1][7] A common assay buffer is 50 mM Tris-HCl, pH 7.4.[1]

ParameterRecommended RangeRationale
Protein Concentration 100-500 µ g/well Ensures sufficient receptor density for a detectable signal.[1][4]
[3H]-Pyrilamine Conc. At or near KdBalances signal strength with sensitivity for competition.[1]
Incubation Time 2-4 hours (to be optimized)Allows the binding reaction to reach equilibrium.[2][5]
Incubation Temperature 25°C (Room Temp)Optimal for H1 receptor binding stability.[2][6]
Assay Buffer 50 mM Tris-HCl, pH 7.4Maintains a stable physiological pH for optimal receptor function.[1]
Q2: My non-specific binding (NSB) is too high, obscuring my specific signal. How can I reduce it?

High non-specific binding is defined as the binding of the radioligand to components other than the H1 receptor, such as the filter plate, lipids, or other proteins.[4] Ideally, NSB should be less than 50% of the total binding.[4]

Strategies to Reduce High Non-Specific Binding:

  • Optimize Radioligand Concentration: Using an unnecessarily high concentration of [3H]-pyrilamine can lead to increased binding to non-receptor components.[1]

    • Action: Use the lowest possible concentration of the radioligand that still provides a robust specific signal, ideally at or below its Kd.[1]

  • Increase Wash Steps: Insufficient washing will fail to remove all the unbound radioligand.[1]

    • Action: Increase the number and volume of washes with ice-cold wash buffer immediately after filtration.[1]

  • Filter Pre-treatment: [3H]-pyrilamine may bind to the glass fiber filters.

    • Action: Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help to block non-specific binding sites on the filter.[1]

  • Add Bovine Serum Albumin (BSA) to the Buffer: BSA can act as a blocking agent, reducing non-specific binding to the assay components.[1]

  • Choice of Ligand for NSB Determination:

    • Action: Use a high concentration (e.g., 10 µM) of a structurally different H1 antagonist, such as mianserin, to define non-specific binding.[1][8]

Q3: I've optimized my reagents and protocol, but my counts (CPM) are still low. What else could be wrong?

If you are confident in your assay setup, the issue may lie with the detection method.

Scintillation Counting Troubleshooting:

  • Scintillation Cocktail Issues:

    • Quenching: This is the reduction in the light output detected by the scintillation counter, which can be caused by impurities or color in the sample.[9][10]

      • Action: Ensure your membrane preparation is clean. If quenching is suspected, it can sometimes be corrected using internal standards or mathematical corrections provided by the counter's software.[9]

    • Cocktail-to-Sample Ratio: An incorrect ratio can lead to low counts.[9]

      • Action: Follow the manufacturer's recommendations for the specific scintillation cocktail you are using.

  • Scintillation Counter Malfunction:

    • Faulty Photomultiplier Tube (PMT): The PMT is a critical component for detecting the light emitted from the sample.[9]

    • Calibration: The instrument may require recalibration.[9]

      • Action: If you suspect an issue with the counter itself, consult your institution's technical support or the instrument manufacturer. Run a standard of known radioactivity to check the counter's efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical Kd value for [3H]-pyrilamine binding to the human H1 receptor? The affinity (pKD) of [3H]-pyrilamine for the human H1 receptor is typically reported to be around 8.6, which corresponds to a Kd of approximately 2.5 nM.[8] However, this value can vary depending on the specific experimental conditions.[1]

Q2: How do I prepare the cell membranes for the assay? A general protocol for membrane preparation is as follows:

  • Homogenize the cell suspension expressing the H1 receptor.[2]

  • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and intact cells.[2]

  • Subject the supernatant to ultracentrifugation (e.g., 40,000 x g) to pellet the membranes.[2]

  • Resuspend the membrane pellet in the assay buffer.[2]

  • Determine the protein concentration using a standard method like a BCA or Bradford assay.[2]

  • Store aliquots at -80°C.[2]

Q3: The Ki of my test compound is different from published values. What could be the reason? Discrepancies in Ki values can arise from several factors:

  • Different Assay Conditions: Ki values are highly dependent on the experimental setup. Variations in buffer composition, pH, temperature, and the specific radioligand and its concentration used can all influence the results.[1]

  • Data Analysis: Ensure you are using the correct Cheng-Prusoff equation to convert your IC50 values to Ki values, which requires an accurate Kd for the radioligand under your specific assay conditions.[6]

Experimental Protocols

Standard [3H]-Pyrilamine Competitive Binding Assay Protocol

This protocol provides a typical workflow for determining the affinity of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the histamine H1 receptor.

  • Radioligand: [3H]-pyrilamine.

  • Test Compound: Unlabeled compound of interest.

  • Non-specific Binding Control: 10 µM mianserin.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI.[1]

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation:

    • Thaw the membrane preparation on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the [3H]-pyrilamine solution in assay buffer at a concentration at or near its Kd.[1]

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, [3H]-pyrilamine, and membrane preparation to the wells.

    • Non-specific Binding: Add the non-specific binding control (mianserin), [3H]-pyrilamine, and membrane preparation.

    • Competition Binding: Add the test compound at various concentrations, [3H]-pyrilamine, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured signal against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

References

Mobile phase optimization for separating pyrilamine from co-formulated drugs via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the separation of pyrilamine from co-formulated drugs using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. We will move beyond simple procedural lists to explain the fundamental chromatographic principles behind each recommendation, ensuring you can develop robust and reliable analytical methods.

Introduction: The Challenge of Separating this compound

This compound, a first-generation antihistamine, is an ethylenediamine derivative.[1][2] Its chemical structure contains multiple amine groups, making it a basic compound.[3] This basicity is the primary source of analytical challenges in reversed-phase HPLC, often leading to poor peak shape (tailing) due to secondary interactions with the silica stationary phase.[3][4][5] this compound is frequently formulated with other active pharmaceutical ingredients (APIs) such as analgesics (acetaminophen), stimulants (caffeine), and decongestants (phenylephrine, pseudoephedrine), which can have varying chemical properties, further complicating separation.[6][7]

This guide provides a structured approach to mobile phase optimization to overcome these challenges and achieve efficient, symmetrical, and well-resolved peaks for this compound and its co-formulated drugs.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Peak Shape Problems

Q1: My this compound peak is exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is most often caused by secondary ionic interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the silica surface of the HPLC column.[4][5] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: This is the most critical parameter. Lowering the mobile phase pH to between 2.5 and 3.5 ensures that the silanol groups on the stationary phase are fully protonated (neutral), minimizing the ionic interaction with the positively charged this compound.[4][8] A good starting point is a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid.[3][9]

  • Use of a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, less bulky silane (like trimethylsilane) to the free silanol groups, effectively shielding them.[4] Using a column specifically designed for the analysis of basic compounds, which has high end-capping and low silanol activity, is highly recommended.

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help to "mask" the residual silanol sites and improve peak shape.[5][10]

Q2: I've lowered the pH, but I'm still seeing some peak tailing. What are my other options?

A2: If pH optimization alone is insufficient, consider the following advanced strategies:

  • Competitive Amine Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can be effective.[11] TEA acts as a competitive base, preferentially interacting with the active silanol sites and preventing this compound from doing so. However, be aware that TEA has a high UV cutoff and can interfere with detection at low wavelengths.

  • Ion-Pairing Chromatography: For particularly challenging separations, an ion-pairing reagent can be added to the mobile phase.[9][12][13] For a basic compound like this compound, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.[9] The reagent pairs with the positively charged this compound, forming a neutral, more hydrophobic complex that is well-retained by the reversed-phase column.

Resolution and Retention Issues

Q3: this compound is co-eluting with another drug in my formulation. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. Here are the key parameters to adjust:

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[14] Acetonitrile and methanol have different properties that alter their interaction with the analyte and stationary phase, often leading to changes in elution order.

  • Fine-Tune the Mobile Phase pH: As discussed, pH is a powerful tool. Even small adjustments in pH can alter the ionization state of this compound and other ionizable co-formulated drugs, leading to significant changes in retention and potentially resolving co-eluting peaks.[8][15][16]

  • Modify the Stationary Phase: If mobile phase adjustments are not sufficient, changing the column chemistry can provide the necessary selectivity. Consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms compared to a standard C18 column.

Q4: My this compound peak is eluting too early, close to the void volume. How can I increase its retention?

A4: Insufficient retention is a common issue, especially for polar basic compounds. To increase retention time:

  • Decrease the Organic Solvent Percentage: In reversed-phase chromatography, reducing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.[17]

  • Increase the Mobile Phase pH: While low pH is good for peak shape, if retention is too low, carefully increasing the pH (while staying below the pKa of this compound to maintain good peak shape) can increase retention. This is because at a slightly higher pH, the interaction with the stationary phase can increase.[17]

  • Consider HILIC: For very polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10]

Experimental Protocols and Workflows

Systematic Mobile Phase pH Screening Protocol

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of this compound.

  • Column: Use a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm and 315 nm (this compound has absorbance maxima at these wavelengths).[18]

  • Procedure:

    • Prepare three different aqueous mobile phases:

      • pH 2.8 with 20 mM phosphate buffer.

      • pH 4.5 with 20 mM acetate buffer.

      • pH 7.0 with 20 mM phosphate buffer.

    • For each pH condition, run a gradient analysis of your sample mixture.

    • Evaluate the chromatograms for peak shape (asymmetry), resolution between this compound and co-formulants, and retention time.

    • Select the pH that provides the best overall separation and peak shape.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis.

TroubleshootingWorkflow cluster_tailing Tailing Mitigation cluster_resolution Resolution Enhancement start Start: Poor Peak Shape or Resolution problem problem start->problem Identify Primary Issue tailing Lower Mobile Phase pH (e.g., pH 2.5-3.5 with 0.1% TFA/FA) problem->tailing Peak Tailing? resolution Change Organic Modifier (ACN <-> MeOH) problem->resolution:w Poor Resolution? solution solution end_node End: Optimized Method check_tailing Tailing Resolved? tailing->check_tailing check_res Resolution Improved? resolution->check_res check_tailing->end_node Yes use_deactivated_col Use High-Purity, End-Capped Column check_tailing->use_deactivated_col No add_amine Add Competitive Amine (e.g., TEA) use_deactivated_col->add_amine ion_pair Use Ion-Pairing Reagent (e.g., Alkyl Sulfonate) add_amine->ion_pair ion_pair->end_node check_res->end_node Yes adjust_ph Fine-Tune Mobile Phase pH check_res->adjust_ph No change_column Change Stationary Phase (e.g., Phenyl, Polar-Embedded) adjust_ph->change_column change_column->end_node

Caption: A systematic workflow for troubleshooting peak tailing and resolution issues.

Data Summary Table

The following table provides starting conditions for mobile phase optimization based on common co-formulated drugs with this compound.

Co-formulated Drug(s)Recommended Stationary PhaseStarting Mobile Phase (Aqueous)Starting Mobile Phase (Organic)Key Considerations
Acetaminophen, CaffeineC18, Phenyl-Hexyl20 mM Phosphate Buffer, pH 2.8AcetonitrileAcetaminophen is acidic, this compound is basic. Low pH is crucial for good peak shape of this compound.[19][20]
Phenylephrine, DextromethorphanC18 (High Purity)0.1% Trifluoroacetic Acid in WaterMethanolAll are basic compounds; control of secondary interactions is paramount.[3][21]
PseudoephedrineC18, AQ-type C1825 mM Ammonium Formate, pH 3.0AcetonitrilePseudoephedrine is very polar; an AQ-type column can prevent phase collapse in highly aqueous mobile phases.[22]

Conclusion

Optimizing the mobile phase for the separation of this compound and its co-formulants is a multifactorial process that hinges on a solid understanding of chromatographic principles. By systematically addressing issues of peak shape and resolution through the manipulation of mobile phase pH, organic modifier, and buffer composition, robust and reliable HPLC methods can be developed. This guide serves as a foundational resource for troubleshooting and method development, empowering you to achieve high-quality chromatographic data.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Pyrilamine in Biofluids

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the bioanalysis of pyrilamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common yet complex challenge of matrix effects in LC-MS/MS analysis. The guidance herein is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable data.

Section 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the foundational questions and troubleshooting scenarios encountered during the analysis of this compound in biological matrices like plasma, serum, and urine.

Q1: I'm observing significant signal suppression for this compound in plasma samples compared to my standards in neat solution. What is the primary cause?

A1: The phenomenon you're observing is a classic example of a matrix effect , specifically ion suppression. Biological fluids are complex mixtures containing endogenous components like phospholipids, proteins, salts, and metabolites.[1] During the electrospray ionization (ESI) process in your MS source, these co-eluting matrix components compete with this compound for ionization.[2][3] Phospholipids are particularly notorious culprits; due to their hydrophobic nature, they are often co-extracted with analytes and can suppress the analyte signal by altering the efficiency of droplet formation and charge competition in the ion source.[4][5][6] This leads to a lower-than-expected signal for your analyte, compromising the accuracy, precision, and sensitivity of your assay.[7][8]

Q2: What is the most effective first step to diagnose the severity and timing of matrix effects in my this compound assay?

A2: The most direct method to visualize and diagnose matrix effects is a post-column infusion experiment .[9][10] This qualitative technique helps identify the specific retention time windows where ion suppression or enhancement occurs.

  • Causality: By infusing a constant flow of a pure this compound standard into the mobile phase after the analytical column, you establish a stable baseline signal. When you then inject a blank, extracted biofluid sample, any deviation (dip or rise) in that stable baseline directly corresponds to co-eluting matrix components that are suppressing or enhancing the ionization of your infused standard.[10] This allows you to see if your this compound peak elutes in a "zone" of ion suppression.

Q3: My lab's default sample preparation is protein precipitation (PPT), but I'm still seeing significant matrix effects. Why isn't it sufficient?

A3: While Protein Precipitation (PPT) is a rapid and simple method for removing proteins, it is often insufficient for eliminating all significant matrix interferences, especially phospholipids.[11][12]

  • Mechanistic Explanation: PPT, typically done with acetonitrile, effectively crashes out large proteins. However, highly soluble endogenous components like phospholipids remain in the supernatant that you inject onto your LC-MS/MS system.[6][11][13] These phospholipids then co-elute with your analyte, causing the ion suppression you are observing.[5][6] While effective for protein removal, PPT is considered a non-selective sample cleanup technique.[14][15]

Q4: What are the primary alternative sample preparation strategies to PPT for this compound, and how do they compare?

A4: To achieve a cleaner extract and mitigate matrix effects, more selective sample preparation techniques are necessary. The main alternatives are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[6][16]

TechniquePrinciple of SeparationProsCons
Protein Precipitation (PPT) SolubilityFast, simple, inexpensive.[11][17]Non-selective; significant residual matrix components (especially phospholipids).[11][15]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids based on pH and polarity.[18]Can provide very clean extracts; removes salts and many polar interferences.Can be labor-intensive, requires solvent optimization, may have emulsion issues.[18]
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.[19]Highly selective, high recovery, amenable to automation, provides the cleanest extracts.[20][21]More expensive, requires method development to select the correct sorbent and solvents.

For this compound, a basic drug, a cation-exchange mixed-mode SPE would be a highly effective choice, providing superior cleanup compared to LLE or PPT.[19][22]

Q5: Is it always necessary to use a stable isotope-labeled (SIL) internal standard for this compound? Can I use a structural analog?

A5: Using a stable isotope-labeled internal standard, such as this compound-d4, is the gold standard and highly recommended.[23][24][25]

  • Expert Insight: A SIL internal standard co-elutes with the analyte and experiences the exact same ionization suppression or enhancement effects because it has virtually identical physicochemical properties.[23][24][25] This allows it to accurately correct for variations in signal response, improving precision and accuracy.[25][26] While a structural analog can be used, it may have different retention times or ionization efficiencies, meaning it might not experience the same degree of matrix effect as this compound, leading to incomplete correction and compromised data quality.[23] Regulatory bodies like the FDA emphasize the need to ensure the absence of matrix effects, and a SIL-IS is the most robust way to achieve this.[27][28]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols for key experiments and workflows to systematically identify and eliminate matrix effects.

Workflow for Investigating and Mitigating Matrix Effects

The following diagram outlines a logical workflow for addressing matrix effect issues in your this compound assay.

Matrix_Effect_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation A Observe Inconsistent Results (Low Recovery, High %RSD) B Perform Post-Column Infusion Experiment A->B Suspect Matrix Effect C Quantify Matrix Factor (MF) from 6-10 Biofluid Lots B->C Confirm Suppression Zone D Optimize Chromatography (Change Gradient/Column) C->D MF Unacceptable E Improve Sample Preparation C->E MF Unacceptable F Implement SIL Internal Standard (e.g., this compound-d4) D->F E->F G Re-calculate Matrix Factor with New Method E->G F->G G->E MF Still Unacceptable H Proceed to Full Method Validation G->H MF Acceptable (e.g., 0.85-1.15)

Caption: Logical workflow for diagnosing and mitigating matrix effects.

Protocol 2.1: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the magnitude of ion suppression or enhancement as recommended by regulatory guidelines.[27][28]

Materials:

  • Blank biofluid (e.g., plasma) from at least 6-10 individual sources.

  • This compound and SIL-IS stock solutions.

  • Your current sample preparation method (PPT, LLE, or SPE).

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Set A: Spike this compound and the SIL-IS at a known concentration (e.g., low and high QC levels) into a neat solution (e.g., mobile phase). Analyze these samples. This provides the baseline response without any matrix.

  • Prepare Set B: Extract blank biofluid from each of the 6-10 sources using your established sample preparation protocol.

  • Post-Spike: After extraction, spike the resulting blank extracts with this compound and the SIL-IS at the same concentration as in Set A. Analyze these samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The goal is to have an IS-Normalized MF close to 1.0. The CV of the MF across all lots should be <15%.[29]

Protocol 2.2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a robust and selective sample cleanup method to remove phospholipids and other interferences. This protocol uses a mixed-mode cation exchange polymer, ideal for basic compounds like this compound.

SPE_Protocol cluster_protocol SPE Protocol Steps start Start: Plasma Sample (+ SIL-IS) pretreat 1. Pre-treatment Dilute with 4% H3PO4 in Water (Protonates this compound) start->pretreat condition 2. Condition Cartridge Methanol, then Water pretreat->condition load 3. Load Sample (this compound binds by ion exchange and reversed-phase) condition->load wash1 4. Wash 1 2% Formic Acid in Water (Removes polar interferences) load->wash1 wash2 5. Wash 2 Methanol (Removes phospholipids) wash1->wash2 elute 6. Elute 5% NH4OH in Methanol (Neutralizes this compound for elution) wash2->elute evap 7. Evaporate & Reconstitute (In mobile phase) elute->evap end End: Clean Extract for LC-MS/MS Analysis evap->end

Caption: Step-by-step workflow for a mixed-mode SPE protocol.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma containing the SIL-IS, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures this compound is protonated (positively charged).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned cartridge.

  • Wash 1 (Interference Elution): Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar interferences while retaining this compound.

  • Wash 2 (Phospholipid Removal): Wash the cartridge with 1 mL of methanol. This is a critical step that removes retained, non-polar phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on this compound, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

This selective SPE protocol dramatically reduces phospholipid content, leading to a significant reduction in matrix effects and improved assay performance.[7][30]

References

Selecting the appropriate internal standard for GC-MS quantification of pyrilamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GC-MS Analysis of Pyrilamine

Guide Topic: Selecting and Validating an Internal Standard for the Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my objective is to guide you through the nuanced process of selecting an appropriate internal standard (IS) for the robust quantification of this compound. An internal standard is not merely a procedural checkbox; it is the cornerstone of a precise and accurate quantitative method, correcting for variability from sample preparation to final detection.[1][2] This guide is structured in a practical question-and-answer format to address the common challenges and critical decision points you will encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal internal standard for this compound quantification by GC-MS, and why?

The unequivocal "gold standard" for an internal standard in any mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog of the analyte.[3][4][5] For this compound, this would be a deuterated version, such as this compound-d3 or this compound-d6.

Causality Behind This Choice: A SIL internal standard is chemically and physically almost identical to the target analyte, this compound.[1] This means it will behave identically during every stage of the analytical process:

  • Sample Preparation: It will have the same extraction efficiency and be subject to the same potential for loss during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatography: It will co-elute with the unlabeled this compound, ensuring that both compounds experience the same matrix effects at the same time.[6] Matrix effects are the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[1]

  • Ionization: It will ionize with the same efficiency in the GC-MS ion source.

By tracking the ratio of the analyte signal to the SIL-IS signal, you can effectively normalize and correct for variations in sample volume, extraction recovery, injection volume, and matrix-induced ionization suppression or enhancement, leading to superior accuracy and precision.[1][7]

Practical Challenge: As of late 2025, commercially available, deuterated this compound standards for mass spectrometry are not common. While tritiated this compound exists for receptor binding assays, it is not suitable for GC-MS.[8] This necessitates the careful selection of a structural analog.

Q2: Since deuterated this compound is unavailable, what are the essential criteria for selecting a structural analog as an internal standard?

When a SIL-IS is not an option, a structural analog must be chosen with care. The goal is to find a compound that mimics the behavior of this compound as closely as possible.[7] The following criteria are critical:

  • Chemical and Structural Similarity: The IS should have a similar chemical structure, including key functional groups, polarity, and molecular weight, to ensure comparable behavior during extraction and chromatography.[9]

  • Chromatographic Co-elution (or Near Co-elution): The retention time of the IS should be close to that of this compound.[4] This ensures both compounds are exposed to similar matrix interferences as they elute from the GC column. However, they must be sufficiently resolved by the mass spectrometer.

  • Mass Spectral Distinction: The mass spectrum of the IS must have at least one prominent ion at an m/z value that is not present or is of very low intensity in the mass spectrum of this compound, and vice-versa.[6] This is crucial to prevent "cross-talk" where the signal from one compound interferes with the quantification of the other.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure, from storage and sample preparation to injection and ionization.[9]

  • Purity and Availability: The IS must be available in high purity and should not contain any impurities that could interfere with the analysis.

  • Absence in Samples: The chosen IS must not be naturally present in the test samples.[7]

Below is a decision workflow diagram for selecting an appropriate internal standard.

ISTD_Selection_Workflow start Define Analyte: This compound (C17H23N3O) check_sil Is a Stable Isotope Labeled (SIL) Internal Standard Available? start->check_sil use_sil Use SIL-IS (e.g., this compound-d3) This is the optimal choice. check_sil->use_sil Yes select_analog Select a Structural Analog IS check_sil->select_analog No (Common Scenario) validation Perform Full IS Validation Protocol use_sil->validation criteria Key Selection Criteria: - Structural & Chemical Similarity - Close Retention Time - Mass Spectral Distinction - Stability & Purity select_analog->criteria candidates Evaluate Potential Candidates: - Chlorpheniramine - Brompheniramine - Diphenhydramine select_analog->candidates criteria->candidates candidates->validation end_point Method Ready for Quantification validation->end_point

Caption: Decision workflow for internal standard selection.

Q3: Which structural analogs are the most promising candidates for this compound analysis?

Several first-generation antihistamines share structural similarities with this compound and are excellent starting points. The most promising candidates include Chlorpheniramine , Brompheniramine , and Diphenhydramine .

Data Presentation: Comparison of Potential Internal Standards

FeatureThis compound (Analyte) Chlorpheniramine Brompheniramine Diphenhydramine
Structure
alt text
alt text
alt text
alt text
Molecular Formula C₁₇H₂₃N₃O[10]C₁₆H₁₉ClN₂[11]C₁₆H₁₉BrN₂[12][13]C₁₇H₂₁NO[14]
Molecular Weight 285.4 g/mol [15]274.8 g/mol [11]319.2 g/mol [13]255.4 g/mol [14]
Key Structural Features Pyridine, Methoxybenzyl, DimethylaminoethylPyridine, Chlorophenyl, DimethylaminopropylPyridine, Bromophenyl, DimethylaminopropylBenzhydryl ether, Dimethylaminoethyl
Common Quant/Qual Ions (m/z) 58 , 72, 121, 21458 , 72, 167, 203 [11][16]58 , 72, 247/24958 , 73, 165

Expertise & Experience:

  • Chlorpheniramine and Brompheniramine are often the best choices. Their structures are very similar to this compound, containing the critical pyridine and tertiary amine moieties, which will lead to similar extraction and chromatographic behavior.

  • Diphenhydramine is a viable but less ideal option. While it shares the dimethylaminoethyl group, the lack of the nitrogen-containing pyridine ring means its acid/base properties and chromatographic retention may differ more significantly from this compound.

Q4: My analyte, this compound, has a primary quant ion of m/z 58. Which IS is best to avoid interference?

This is a critical troubleshooting point. The ion at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, which results from alpha-cleavage of the ethylamine side chain. As seen in the table above, this is the base peak for this compound and nearly all of the suggested internal standards.

Trustworthiness - A Self-Validating System: Relying on m/z 58 for quantifying this compound when using an IS that also produces a strong m/z 58 signal is a significant risk. Even with good chromatographic separation, slight peak tailing can cause the IS to interfere with the analyte's quantification, compromising accuracy.

Recommended Protocol:

  • Avoid m/z 58 for Quantification: Do not use the m/z 58 ion for either the analyte or the IS.

  • Select Unique, Higher Mass Ions:

    • For This compound (Analyte): Select a more specific, higher mass fragment ion for quantification. A good candidate is the ion at m/z 121 , corresponding to the methoxybenzyl fragment [C₈H₉O]⁺. Use m/z 58 or m/z 214 as qualifier ions to confirm identity.

    • For the Internal Standard: Choose a unique ion that has no interference from this compound.

      • If using Chlorpheniramine , the ion at m/z 203 is an excellent choice for quantification.[11][17]

      • If using Brompheniramine , the isotopic cluster at m/z 247/249 would be highly specific.

By selecting unique, higher m/z ions, you create a robust, self-validating system where the analyte and IS signals are truly independent, ensuring data integrity.

Q5: I've selected a potential internal standard. What is the step-by-step process to validate its suitability?

Once you have a promising candidate (e.g., Chlorpheniramine), you must validate it under your specific experimental conditions. Do not assume it will work without verification.[4]

Experimental Protocol: Internal Standard Validation

Objective: To confirm that Chlorpheniramine is a suitable internal standard for the GC-MS quantification of this compound.

Materials:

  • This compound reference standard

  • Chlorpheniramine reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Sample matrix (e.g., blank plasma, formulation buffer)

Procedure:

  • Prepare Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of solvent in a volumetric flask.

    • Separately, accurately weigh ~10 mg of Chlorpheniramine and dissolve in 10 mL of solvent.

  • Prepare Working Solutions:

    • Analyte Working Standard (10 µg/mL): Dilute the this compound stock solution 1:100.

    • IS Working Standard (10 µg/mL): Dilute the Chlorpheniramine stock solution 1:100.

  • Step 1: Chromatographic & Spectral Evaluation:

    • Inject a 1 µL aliquot of the 10 µg/mL this compound standard. Acquire a full scan mass spectrum (e.g., m/z 40-400). Record the retention time and identify key ions (e.g., 58, 72, 121, 214).

    • Inject a 1 µL aliquot of the 10 µg/mL Chlorpheniramine standard. Record its retention time and identify key ions (e.g., 58, 72, 203).

    • Verification: Confirm that the retention times are close and that you can select a unique quantification ion for each compound (e.g., m/z 121 for this compound, m/z 203 for Chlorpheniramine).

  • Step 2: Linearity and Response Factor Consistency:

    • Prepare a series of calibration standards ranging from your expected low to high sample concentrations (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

    • To each calibration standard, add a fixed amount of the IS working solution to achieve a constant concentration (e.g., 200 ng/mL).

    • Inject each standard and acquire data in Selected Ion Monitoring (SIM) or full scan mode.

    • Create a calibration curve by plotting the peak area ratio (Area of this compound at m/z 121 / Area of Chlorpheniramine at m/z 203) versus the concentration of this compound .

    • Verification: The curve must be linear with a correlation coefficient (r²) > 0.99. The relative response factor should be consistent across the entire concentration range.[4]

  • Step 3: Recovery & Matrix Effect Evaluation:

    • Take three sets of blank matrix samples.

      • Set A (Pre-extraction spike): Spike blank matrix with this compound and Chlorpheniramine before your sample preparation/extraction procedure.

      • Set B (Post-extraction spike): Perform the extraction on blank matrix, then spike the final extract with this compound and Chlorpheniramine just before injection.

      • Set C (Neat standard): A standard in pure solvent at the same final concentration.

    • Calculate recovery: Recovery % = (Peak Area of Set A / Peak Area of Set B) * 100

    • Calculate matrix effect: Matrix Effect % = (Peak Area of Set B / Peak Area of Set C) * 100

    • Verification: The recovery of the analyte and IS should be consistent (though not necessarily identical). Crucially, the analyte/IS area ratio in Set A should be very close to the ratio in Set B, demonstrating that the IS effectively corrects for extraction losses and matrix effects.

By completing this validation, you can be confident that your chosen internal standard provides a reliable foundation for your quantitative analysis.

References

Challenges in achieving high specificity with pyrilamine ELISA kits

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Specificity and Troubleshooting Cross-Reactivity

Welcome to the technical support center for pyrilamine ELISA kits. As Senior Application Scientists, we understand that achieving accurate and reproducible results is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions to the unique challenges associated with this compound immunoassays, particularly the critical issue of analytical specificity.

Section 1: Foundational Principles & Frequently Asked Questions

A solid understanding of the assay's core principles is the first step toward successful troubleshooting.

Q1: What is this compound and why is its accurate measurement critical?

This compound, also known as mepyramine, is a first-generation antihistamine belonging to the ethylenediamine class.[1] Its chemical formula is C₁₇H₂₃N₃O, and its structure features a pyridinyl group, an ethylenediamine backbone, and a methoxybenzyl group.[1][2] Accurate quantification of this compound is essential in various fields, including:

  • Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion.

  • Toxicology: To assess exposure and potential toxicity.

  • Drug Formulation: To ensure correct dosage in pharmaceutical products.

  • Clinical and Forensic Analysis: To detect and quantify its presence in biological samples.

Q2: How does a competitive this compound ELISA work?

Given that this compound is a small molecule, these kits typically employ a competitive ELISA format. In this setup, this compound present in your sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody that has been pre-coated onto the microplate wells. The resulting signal is therefore inversely proportional to the amount of this compound in the sample. A lower signal indicates a higher concentration of this compound.

Caption: Workflow of a competitive ELISA for this compound detection.

Q3: What are "Specificity" and "Cross-Reactivity" in this context?

Specificity refers to the ability of the assay's antibody to bind exclusively to this compound.[3][4][5] An ideal assay would be 100% specific, meaning it does not recognize any other molecule.

Cross-reactivity , conversely, occurs when the antibody binds to molecules other than this compound.[4][6] This is a significant challenge because these non-target molecules can generate a signal, leading to inaccurate, often overestimated, results. The binding between an antibody and its target is a non-covalent interaction governed by factors like shape and chemical bonds (hydrogen bonds, van der Waals forces, etc.).[3] If another compound has a structurally similar region (epitope), the antibody may bind to it, causing cross-reactivity.[6]

Section 2: Troubleshooting Guide for Specificity Issues

This section addresses common problems encountered during this compound ELISA experiments, focusing on their root causes and providing actionable solutions.

Problem: My measured this compound concentrations are unexpectedly high or I'm getting positive results in known-negative samples.

This is a classic sign of either cross-reactivity or a high background signal. Let's dissect the potential causes.

  • The "Why": The antibody in your kit is likely recognizing other molecules present in your samples that share structural similarities with this compound. Given this compound's structure, potential cross-reactants include other first-generation antihistamines, metabolites of this compound, or any compound with a similar ethylenediamine or methoxybenzyl moiety.[1]

  • Recommended Solutions:

    • Consult the Kit Datasheet: The manufacturer should provide a cross-reactivity table listing the compounds they have tested.[7] This is your first point of reference. Note that this list is often not exhaustive.

    • Review Sample Composition: Are there other drugs or compounds present in the sample matrix? For instance, a study on urine drug screening immunoassays found that various medications could cause unexpected cross-reactivity.[8]

    • Perform a Cross-Reactivity Validation Experiment: If you suspect a specific compound is interfering, you must test it directly. See our detailed protocol in Section 3 for instructions on how to perform this validation.

    • Confirm with an Orthogonal Method: For critical results, confirmation using a different analytical method with higher specificity, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), is the gold standard.[8]

  • The "Why": A high background signal arises from non-specific binding (NSB) of the enzyme conjugate to the microplate surface, rather than to the capture antibody.[9][10] This creates a baseline "noise" that can obscure the true signal, leading to reduced assay sensitivity and artificially inflated results in low-concentration samples.

  • Recommended Solutions:

    • Optimize Washing Steps: Insufficient washing is a primary cause of high background.[10][11]

      • Increase the number of wash cycles (e.g., from 3 to 5).

      • Increase the soaking time for each wash (e.g., 30-60 seconds).

      • Ensure complete aspiration of wash buffer after each step to prevent carryover.

    • Evaluate the Blocking Buffer: The blocking buffer's job is to occupy all non-specific binding sites on the plate.[11] If it's inefficient, the conjugate can bind directly to the plastic.

      • Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[9]

      • Consider using a different type of blocking buffer. Modern, commercially available blockers can be more effective than traditional BSA or non-fat milk solutions.[12]

    • Check Reagent Concentrations and Preparation:

      • Using too high a concentration of the detection antibody/conjugate can increase background signal. Perform a titration to find the optimal concentration.

      • Ensure the substrate was not prepared too early or exposed to light, which can cause it to auto-oxidize and produce a background signal.[13]

Troubleshooting_High_Signal Start High Signal or False Positive Result Check_Blank Is the 'Zero Standard' (Blank) OD High? Start->Check_Blank Check_Reactivity Consult Datasheet for Known Cross-Reactants Check_Blank->Check_Reactivity No Wash Increase Wash Steps (Volume, Duration, Reps) Check_Blank->Wash Yes Test_Compound Perform Spike-in Test with Suspected Interferent (See Protocol 3.1) Check_Reactivity->Test_Compound Confirm_LCMS Confirm with LC-MS/MS Test_Compound->Confirm_LCMS Interference Confirmed Block Optimize Blocking (Time, Reagent) Wash->Block Titrate Titrate Detection Reagent Block->Titrate Result_OK Problem Solved Titrate->Result_OK

Caption: Troubleshooting flowchart for high signal and false-positive results.

Problem: I am observing high variability between my replicate wells.
  • The "Why": Inconsistent results (high coefficient of variation, or %CV) undermine the reliability of your data. This is often caused by minor procedural inconsistencies that have a magnified effect on the final readout.

  • Recommended Solutions:

    • Refine Pipetting Technique: Ensure all reagents, especially the standards and samples, are thoroughly mixed before pipetting. Use calibrated micropipettes and change tips for every standard and sample to avoid cross-contamination.

    • Prevent "Edge Effects": Wells on the perimeter of the plate can experience faster evaporation and temperature fluctuations.

      • Always use a plate sealer during incubation steps.

      • For best results, avoid using the outermost wells for standards and samples. Instead, fill them with wash buffer or saline to create a humidity barrier.

    • Ensure Uniform Washing: If using an automated plate washer, verify that all dispensing tubes are clean and functioning properly to ensure every well is washed with equal efficiency.[11] Manual washing must be performed with consistent timing and force for all wells.

Section 3: Advanced Protocols & Data Interpretation
3.1 Protocol: Experimental Validation of Potential Cross-Reactants

This protocol allows you to empirically determine the percent cross-reactivity of a suspected interfering compound with your specific this compound ELISA kit.

Objective: To quantify the degree to which a non-target compound (Compound X) is detected by the this compound ELISA kit.

Materials:

  • This compound ELISA Kit (including this compound standard)

  • Compound X (the suspected cross-reactant)

  • Assay buffer (provided in the kit)

  • Calibrated pipettes and tips

Methodology:

  • Prepare a this compound Standard Curve: Prepare the this compound standards according to the kit protocol. This will serve as your reference.

  • Prepare a Standard Curve for Compound X:

    • Create a high-concentration stock solution of Compound X in the assay buffer.

    • Perform serial dilutions of this stock solution to create a concentration range similar to the this compound standard curve.

  • Run the ELISA:

    • On a single 96-well plate, run the this compound standard curve in duplicate.

    • On the same plate, run the Compound X standard curve in duplicate.

    • Follow the kit's instructions for all subsequent incubation, washing, and substrate development steps.

  • Data Analysis & Calculation:

    • Plot the standard curve for this compound (OD vs. concentration) and determine the concentration that gives 50% of the maximum signal (the IC50). This is the IC50 of this compound .

    • Plot the standard curve for Compound X and determine its IC50 value. This is the IC50 of Compound X .

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Compound X) x 100

Interpretation: A higher percentage indicates a greater degree of cross-reactivity. For example, if Compound X shows 10% cross-reactivity, it means it is 10 times less potent at displacing the conjugate than this compound itself, but it can still contribute significantly to the signal if present at high concentrations.

3.2 Data Presentation: Understanding Potential Cross-Reactants

The specificity of an ELISA kit is determined by the unique antibody clone used. Therefore, cross-reactivity profiles can vary significantly between manufacturers.[7][14] The table below lists compounds with structural similarities to this compound that should be considered potential cross-reactants.

Compound NameStructural Similarity to this compoundRationale for Potential Cross-Reactivity
Tripelennamine HighAlso an ethylenediamine-class antihistamine; differs primarily by lacking the methoxy group on the benzyl ring.[1]
Methapyrilene HighEthylenediamine-class antihistamine with a thiophene ring instead of a phenyl ring.[1]
Diphenhydramine ModerateShares an ethylamine backbone and two methyl groups, but is an ethanolamine-ether, not an ethylenediamine.
Promethazine Low-ModeratePhenothiazine derivative; structurally distinct but shares the ethylamine side chain.
This compound Metabolites HighMetabolites like O-desmethyl this compound would be structurally very similar and are highly likely to cross-react.[15]

Note: The actual cross-reactivity must be determined experimentally for each kit lot as described in Protocol 3.1.

Specificity_vs_CrossReactivity cluster_specific High Specificity cluster_cross Cross-Reactivity Ab_S Specific Antibody Paratope Pyr {this compound | Epitope} Ab_S->Pyr Binds Other {Other Molecule | Different Epitope} Ab_S->Other No Binding Ab_C Less Specific Antibody Paratope Pyr_C {this compound | Epitope} Ab_C->Pyr_C Binds Other_C {Similar Molecule | Similar Epitope} Ab_C->Other_C Also Binds

Caption: Specificity vs. Cross-Reactivity in antibody binding.

References

Minimizing pyrilamine degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: January 2026

Pyrilamine Stability & Analysis: A Technical Support Guide

Welcome to the Technical Support Center for this compound Analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its integrity from sample collection to final analysis. This compound, a first-generation antihistamine, is susceptible to degradation, which can compromise the accuracy and reliability of experimental results. This resource provides in-depth, experience-based answers to common challenges, troubleshooting advice for specific issues, and validated protocols to maintain sample stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this compound stability and analysis.

Q1: My this compound recovery is consistently low. What are the most likely causes?

Low recovery is a multifaceted issue often stemming from degradation during sample handling or suboptimal extraction procedures. The primary factors to investigate are:

  • pH-Related Degradation: this compound is a weakly acidic drug and its stability can be pH-dependent.[1] Extreme pH conditions during extraction or storage can lead to hydrolysis or other degradative reactions.

  • Photodegradation: this compound is known to be light-sensitive.[2][3] Exposure of samples, extracts, or even standard solutions to direct light (especially UV) can cause significant compound loss.

  • Thermal Instability: Like many pharmaceutical compounds, this compound can degrade at elevated temperatures.[4][5] The duration and intensity of heat exposure during sample processing (e.g., solvent evaporation) or storage are critical.

  • Oxidative Degradation: The presence of oxidizing agents or even dissolved oxygen in solvents can lead to the formation of degradation products, such as the N-oxide derivative.[6]

  • Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimized for your specific matrix, leading to poor partitioning of this compound from the matrix into the extraction solvent.[7]

Q2: What are the ideal storage conditions for this compound in biological matrices (e.g., plasma, urine)?

To ensure long-term stability, samples containing this compound should be stored under conditions that minimize exposure to degradative forces. General guidelines, consistent with ICH stability principles, suggest the following:[8][9][10]

  • Temperature: For long-term storage, freezing at -80°C is recommended. For short-term storage (up to one month), -18°C or colder is often sufficient.[5][11] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Always store samples in amber or opaque containers to protect them from light.[3][5]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen). Inert polypropylene or silanized glass vials are often preferred to minimize adsorption.

  • Headspace: For highly sensitive analyses or very long-term storage, consider flushing the container headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.

Q3: I'm seeing unknown peaks in my chromatogram that aren't present in my standards. Could these be this compound degradants?

Yes, the appearance of new, unidentified peaks is a classic sign of sample degradation. Common degradation pathways for this compound and related ethylenediamine compounds include:

  • Oxidation: Formation of the N-oxide is a known metabolic and potential chemical degradation pathway.[6]

  • Demethylation: N-demethylation and O-demethylation (of the methoxybenzyl group) can occur.[6][12]

  • N-debenzylation: Cleavage of the methoxybenzyl group is another possible degradation route.[13]

If you suspect degradation, a forced degradation study is essential. Exposing a pure this compound standard to stress conditions (acid, base, oxidation, heat, light) will help you tentatively identify the retention times of major degradants and confirm if the unknown peaks in your samples match.[14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems.

Symptom / Observation Potential Root Cause Recommended Action & Troubleshooting Steps
Low Analyte Recovery After Solid-Phase Extraction (SPE) 1. Inappropriate Sorbent: The SPE sorbent (e.g., C18, C8) may not have the correct retention mechanism for this compound in your sample solvent. 2. Incorrect pH: The pH of the sample load or wash solutions may be causing premature elution of the analyte. 3. Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.Action: Systematically check each step of the SPE method.[7] 1. Check Flow-Through & Wash: Analyze the sample load flow-through and each wash fraction. If this compound is present, your sample solvent is too strong or the pH is incorrect, preventing retention.[7] 2. Optimize Elution Solvent: If the analyte is retained but not eluted, increase the strength of your elution solvent (e.g., increase the percentage of organic solvent). Ensure the elution solvent's pH is appropriate to neutralize any ionic interactions. 3. Consider a Different Sorbent: If retention is poor, consider a mixed-mode sorbent that offers both reversed-phase and ion-exchange properties.
Poor Peak Shape (Tailing) in HPLC Analysis 1. Secondary Interactions: The amine groups in this compound can interact with residual silanols on the HPLC column, causing peak tailing.[15] 2. pH of Mobile Phase: The mobile phase pH may be too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too much analyte can saturate the stationary phase.Action: Optimize chromatographic conditions. 1. Modify Mobile Phase: Add a competing amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block active silanol sites. Alternatively, use a low concentration of an acid like formic acid or TFA to ensure this compound is fully protonated.[15] 2. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Use a Modern Column: Employ a high-purity silica column with end-capping or a hybrid particle technology column designed to minimize silanol interactions. 4. Reduce Injection Mass: Dilute the sample and reinject to see if peak shape improves.
High Variability Between Replicate Injections 1. Incomplete Solubilization: this compound may not be fully dissolved in the sample diluent. 2. Adsorption to Vials/Well Plates: The analyte may be adsorbing to the surface of sample containers. 3. Ongoing Degradation: The analyte may be degrading in the autosampler while waiting for injection.Action: Evaluate sample preparation and autosampler conditions. 1. Check Solubility: Ensure the sample diluent is appropriate. Gentle vortexing and sonication can aid dissolution. 2. Use Low-Adsorption Vials: Switch to silanized glass or low-binding polypropylene vials. 3. Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow potential degradation during the analytical run.[5] 4. Verify Solution Stability: Analyze a sample solution immediately after preparation and then again after it has been sitting in the autosampler for the maximum expected run time to assess stability.[14]

Part 3: Protocols & Methodologies

Protocol 1: Recommended Sample Handling & Storage Workflow

This protocol outlines the critical steps from collection to storage to minimize pre-analytical degradation.

Objective: To ensure the stability of this compound in biological samples prior to extraction and analysis.

Materials:

  • Amber, screw-cap polypropylene or silanized glass cryovials.

  • Centrifuge capable of refrigeration.

  • -80°C freezer.

  • Dry ice for transport.

Procedure:

  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., K2-EDTA). For urine, collect in sterile containers.

  • Immediate Processing: Process samples as quickly as possible. Keep them on wet ice and protected from direct light throughout.

  • Plasma/Serum Separation: Centrifuge blood samples at 4°C (e.g., 1500 x g for 15 minutes).

  • Aliquoting: Immediately transfer the resulting plasma, serum, or urine into pre-labeled amber cryovials. This avoids the need for thawing the entire parent sample for each analysis.

  • Flash Freezing: Snap-freeze the aliquots by placing them on dry ice or in a specialized freezer block.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure containers are tightly closed.[11]

  • Documentation: Maintain a clear log of collection times, processing steps, and storage conditions for every sample, as recommended by GBC guidelines.[11]

G cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Collect 1. Collect Sample (e.g., Blood, Urine) Protect 2. Immediate Light Protection & Cooling (Wet Ice) Collect->Protect ASAP Centrifuge 3. Centrifuge (if needed) @ 4°C Protect->Centrifuge Aliquot 4. Aliquot into Amber Cryovials Centrifuge->Aliquot Freeze 5. Snap Freeze (Dry Ice / -80°C) Aliquot->Freeze Store 6. Long-Term Storage @ -80°C Freeze->Store Analysis Analysis Store->Analysis Maintain cold chain & light protection

Caption: Recommended workflow for this compound sample handling and storage.
Protocol 2: Forced Degradation Study

This protocol is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[9]

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation profile.

Materials:

  • This compound reference standard.

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • HPLC-grade solvents (Methanol, Acetonitrile, Water).

  • pH meter, heating block, UV lamp (e.g., 254 nm / 365 nm).

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or 50:50 acetonitrile:water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial (for photolytic) or amber vial (for others).

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat solution at 80°C for 48 hours (in a sealed vial).

    • Photolytic: Expose solution to UV light (as per ICH Q1B guidelines) at room temperature.[10]

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions (e.g., 4°C, protected from light).

  • Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples (including the control) to a suitable final concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze all samples by your primary analytical method (e.g., HPLC-UV, LC-MS). Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent this compound peak and the appearance of new peaks (degradants).

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Outputs This compound This compound Standard Acid Acid Hydrolysis (HCl, Heat) This compound->Acid Base Base Hydrolysis (NaOH, Heat) This compound->Base Oxidation Oxidation (H₂O₂) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photo Photolytic (UV/Vis Light) This compound->Photo Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DegradationProfile Degradation Profile Analysis->DegradationProfile MethodValidation Method Specificity Analysis->MethodValidation

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming pyrilamine's inhibition of cytochrome P450 2D enzymes in drug interaction studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for addressing the challenges posed by pyrilamine's inhibition of Cytochrome P450 2D6 (CYP2D6) in drug-drug interaction (DDI) studies. Our focus is on providing practical, mechanistically grounded solutions to ensure the scientific integrity of your in vitro experiments.

Introduction: The Challenge of this compound and CYP2D6

Cytochrome P450 2D6 is a critical enzyme responsible for the metabolism of approximately 20-25% of all clinically used drugs.[1][2] Its inhibition can lead to significant drug-drug interactions, potentially causing adverse effects due to reduced clearance and increased exposure to co-administered drugs.[1][3]

This compound, a first-generation H1-antihistamine, is a known inhibitor of CYP2D6.[4] Understanding the nature of this inhibition is the first step in designing experiments that can accurately predict in vivo outcomes. This compound and other classic antihistamines can act as competitive or mixed inhibitors of CYP2D6.[5] Some compounds, like paroxetine, which shares some structural features with antihistamines, exhibit mechanism-based inhibition (MBI), where the enzyme is irreversibly inactivated.[1][6] This is characterized by NADPH-, time-, and concentration-dependent enzyme inactivation.[7][8][9]

This guide will walk you through identifying the type of inhibition, troubleshooting common experimental hurdles, and implementing strategies to mitigate the impact of this compound's inhibitory effects on your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise when encountering this compound-induced CYP2D6 inhibition.

Q1: My initial screen shows potent CYP2D6 inhibition by my test compound, which has a structure similar to this compound. How do I confirm the mechanism of inhibition?

A1: Differentiating between reversible and time-dependent inhibition (TDI) is critical. A standard IC50 assay with no pre-incubation will detect direct reversible inhibition. To investigate TDI, including mechanism-based inhibition, you must perform a pre-incubation experiment.

A recommended study design involves three parallel incubations to determine the IC50 value:

  • 0-minute pre-incubation: Evaluates direct inhibition.

  • 30-minute pre-incubation without NADPH: Assesses time-dependent inhibition that is not reliant on CYP metabolism.[10]

  • 30-minute pre-incubation with NADPH: Determines metabolism-dependent inhibition, a hallmark of MBI.[3][10]

A significant shift (decrease) in the IC50 value in the NADPH-fortified pre-incubation compared to the direct inhibition assay is strong evidence of mechanism-based inhibition.[6]

Q2: I've confirmed time-dependent inhibition. How do I accurately determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ)?

A2: Once TDI is suspected from an IC50 shift, a more detailed kinetic study is required to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ). This involves pre-incubating the enzyme (e.g., human liver microsomes) with multiple concentrations of the inhibitor for various time points, followed by the addition of a probe substrate to measure the remaining enzyme activity.

The data are then analyzed using non-linear regression, often by constructing a Kitz-Wilson plot, to estimate the Kᵢ and kᵢₙₐ꜀ₜ values.[6] These parameters are essential for predicting the in vivo significance of the DDI.[11]

Q3: The probe substrate I'm using (e.g., Dextromethorphan) seems to be affected by the inhibitor in a complex way. Are there alternative substrates I can use?

A3: Yes, substrate selection is crucial. While Dextromethorphan and Bufuralol are common FDA-recommended probe substrates for CYP2D6[12][13], their metabolism can sometimes be complex. If you suspect substrate-dependent effects, consider using a structurally unrelated substrate.

Recommended CYP2D6 Probe Substrates:

  • Dextromethorphan (O-demethylation)[12]

  • Bufuralol (1'-hydroxylation)[5][12]

  • Pinoline (O-demethylation)[14]

  • 5-Methoxy-N,N-dimethyltryptamine (5-MDMT) (O-demethylation)[14]

Using a different substrate can help confirm if the inhibition is a general effect on the enzyme or a specific interaction related to the substrate's binding.

Q4: My in vitro results suggest a strong potential for a DDI. How do regulatory agencies like the FDA interpret this data?

A4: The FDA provides clear guidance on this.[15] The potential for an in vivo DDI is initially assessed using basic models that compare in vitro potency with clinical exposure levels. For reversible inhibition, this is often the [I]/Kᵢ ratio, where [I] is the maximal unbound plasma concentration of the inhibitor.[11] For TDI, more complex models incorporating kᵢₙₐ꜀ₜ and Kᵢ are used.

Generally, if [I]/Kᵢ is > 0.1 for a reversible inhibitor, further investigation, often a clinical DDI study, is recommended.[11] For time-dependent inhibitors, the risk is considered higher, and the decision to proceed to clinical studies is based on calculations that predict the extent of enzyme inactivation in vivo.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Potential Cause(s) Troubleshooting Steps & Solutions
High variability in IC50 values between experiments. 1. Inconsistent pre-incubation times.2. Instability of the inhibitor or its metabolites.3. Non-specific binding to incubation components.1. Standardize Protocols: Ensure precise timing for all pre-incubation and reaction steps. Use automated liquid handlers if possible.2. Assess Stability: Analyze inhibitor concentration at t=0 and at the end of the incubation period by LC-MS/MS.3. Minimize Binding: Keep the microsomal protein concentration low (≤ 0.1 mg/mL) to reduce non-specific binding.[3] Also, ensure solvent concentration is low (e.g., DMSO < 0.2%).[3]
IC50 value is too high to be physiologically relevant, but a DDI is still suspected. 1. The parent drug is not the true inhibitor; a metabolite is.2. The in vitro system (e.g., microsomes) lacks necessary cofactors or enzymes for metabolite formation.1. Use Hepatocytes: Conduct inhibition studies in primary human hepatocytes, which have a more complete metabolic machinery, to see if inhibitory potency increases.2. Identify Metabolites: Perform metabolite identification studies to see if a specific metabolite is formed that could be a more potent inhibitor.
No clear time-dependency observed, but literature suggests the compound class are mechanism-based inhibitors. 1. Pre-incubation time is too short.2. Inhibitor concentration range is not optimal.3. The rate of inactivation (kᵢₙₐ꜀ₜ) is very slow.1. Extend Pre-incubation: Increase the pre-incubation time (e.g., to 60 minutes) to allow for sufficient enzyme inactivation.2. Broaden Concentration Range: Test a wider range of inhibitor concentrations, spanning several orders of magnitude around the expected Kᵢ.3. Optimize Assay Conditions: Ensure the assay is running under initial velocity conditions and that the substrate concentration is well below its Kₘ value.
Lineweaver-Burk plot shows a complex (e.g., mixed-mode) inhibition pattern. 1. Inhibitor binds to both the free enzyme and the enzyme-substrate complex.[5]2. Multiple binding sites or allosteric effects are present.1. Confirm with Multiple Substrates: Repeat the experiment with a structurally different CYP2D6 substrate. A consistent mixed-inhibition pattern suggests a complex interaction with the enzyme itself.2. Advanced Kinetic Modeling: Use software that can fit data to competitive, non-competitive, uncompetitive, and mixed-inhibition models to determine the best fit and calculate the relevant kinetic parameters (Kᵢ and αKᵢ).

Section 3: Key Experimental Protocols

Here are step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Determining IC50 Shift for Time-Dependent Inhibition

Objective: To determine if an inhibitor shows increased potency after pre-incubation with metabolically active human liver microsomes.

Methodology:

  • Prepare Reagents:

    • Human Liver Microsomes (HLM) at a final concentration of 0.1 mg/mL.

    • NADPH regenerating system.

    • CYP2D6 probe substrate (e.g., Dextromethorphan at a concentration near its Kₘ).

    • Test inhibitor (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Set up Three Assay Plates:

    • Plate A (Direct Inhibition): HLM, buffer, and inhibitor.

    • Plate B (TDI -NADPH): HLM, buffer, and inhibitor.

    • Plate C (TDI +NADPH): HLM, buffer, inhibitor, and NADPH regenerating system.

  • Pre-incubation:

    • For Plate C, pre-incubate at 37°C for 30 minutes.

    • For Plate B, pre-incubate at 37°C for 30 minutes.

    • For Plate A, keep on ice (no pre-incubation).

  • Initiate Reaction:

    • To Plate A, add the NADPH system and immediately add the probe substrate.

    • To Plates B and C, add the probe substrate.

  • Incubate: Incubate all plates at 37°C for the determined linear reaction time (e.g., 10 minutes).

  • Terminate Reaction: Stop the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analyze: Centrifuge the plates, and analyze the supernatant for metabolite formation using LC-MS/MS.

  • Calculate IC50: Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each condition. A significant decrease in the IC50 from Plate A to Plate C indicates TDI.

Protocol 2: Characterization of kᵢₙₐ꜀ₜ and Kᵢ

Objective: To determine the kinetic constants of time-dependent inhibition.

Methodology:

  • Primary Incubation:

    • Prepare a series of tubes containing HLM (0.2 mg/mL) and various concentrations of the inhibitor.

    • Initiate the inactivation by adding NADPH and pre-incubate at 37°C.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot from each tube.

  • Secondary Incubation (Dilution Step):

    • Immediately dilute the aliquot from the primary incubation (e.g., 10-fold) into a new tube containing a saturating concentration of the CYP2D6 probe substrate and NADPH. This dilution effectively stops further inactivation by the inhibitor.

  • Incubate: Incubate the secondary reaction for a short, fixed period (e.g., 5 minutes).

  • Terminate and Analyze: Stop the reaction and analyze for metabolite formation as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kₒᵦₛ).

    • Plot kₒᵦₛ versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the Kₘ of the plot).

Section 4: Visualizing Concepts and Workflows

Diagrams can clarify complex processes. Below are Graphviz representations of key concepts.

Workflow for Investigating CYP2D6 Inhibition

G cluster_0 Initial Screening cluster_1 Mechanism Characterization cluster_2 Risk Assessment A Direct IC50 Assay (No Pre-incubation) B IC50 Shift Assay (0 vs 30 min pre-incubation with/without NADPH) A->B Inhibition Observed C Full Kinetics Study (Determine k_inact and K_I) B->C IC50 Shift Confirmed D Calculate [I]/K_I B->D No Shift (Reversible) E In Vivo Prediction (Static or PBPK Models) C->E D->E F Recommend Clinical DDI Study E->F High Risk Predicted

Caption: Decision tree for characterizing CYP2D6 inhibition.

Mechanism of Time-Dependent Inhibition

MBI E CYP2D6 Enzyme P Product E->P Substrate Metabolism EI Reversible Complex E->EI K_i I Inhibitor (this compound) I->EI I_star Reactive Metabolite EI->I_star Metabolism (+NADPH) E_inact Inactive Enzyme EI->E_inact k_inact I_star->E_inact Covalent Binding

Caption: Pathway of mechanism-based enzyme inactivation.

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of Pyrilamine on Nicotine-Induced Catecholamine Release

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the inhibitory effects of pyrilamine on nicotine-induced catecholamine release against established nicotinic antagonists. It is designed to offer a robust framework for researchers seeking to validate and characterize this specific off-target interaction, underpinned by detailed experimental protocols and mechanistic insights.

Introduction: Uncovering an Off-Target Effect

Nicotine, the primary psychoactive component in tobacco, exerts its powerful physiological effects by activating nicotinic acetylcholine receptors (nAChRs).[1] In the adrenal medulla, this activation triggers the release of catecholamines—epinephrine and norepinephrine—which mediate the "fight or flight" response, leading to increased heart rate and blood pressure.[2] The primary model for studying this pathway involves adrenal chromaffin cells, which are functionally similar to postganglionic sympathetic neurons.[3][4]

This compound (also known as mepyramine) is a first-generation H1 antihistamine, primarily functioning as an inverse agonist at the histamine H1 receptor to treat allergic reactions.[5][6] However, emerging evidence reveals that this compound can directly inhibit nicotine-induced catecholamine secretion.[7] This suggests a significant off-target activity, where this compound directly interacts with nAChRs. Studies indicate that this compound docks into the same ligand-binding pocket on nAChRs as nicotine, thereby specifically inhibiting nAChR-mediated effects.[7] This guide provides the scientific rationale and detailed methodologies to rigorously validate and compare this inhibitory action.

Section 1: The Underlying Mechanism: Nicotinic Receptor Signaling in Chromaffin Cells

Nicotine's action on adrenal chromaffin cells is initiated by binding to neuronal-type nAChRs, predominantly the α3β4 subtype.[2][3] This binding event opens the receptor's ion channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[3][8] The resulting membrane depolarization activates voltage-gated calcium channels (VGCCs), causing a much larger, secondary influx of Ca2+. This surge in intracellular calcium is the critical trigger for the fusion of catecholamine-containing chromaffin vesicles with the cell membrane, a process known as exocytosis, releasing epinephrine and norepinephrine into the bloodstream.[2]

This compound is hypothesized to inhibit this cascade by acting as a non-competitive antagonist at the nAChR. Unlike competitive antagonists that bind to the same site as acetylcholine or nicotine, non-competitive antagonists like this compound appear to bind within the ion channel pore or at an allosteric site, physically obstructing ion flow even when the receptor is activated by an agonist.[7]

Nicotine Signaling Pathway cluster_membrane Cell Membrane nAChR nAChR (α3β4) Ca_Influx_nAChR Na⁺/Ca²⁺ Influx nAChR->Ca_Influx_nAChR Opens Channel VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx_VGCC Ca²⁺ Influx VGCC->Ca_Influx_VGCC Opens Nicotine Nicotine Nicotine->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Inhibits Depolarization Membrane Depolarization Depolarization->VGCC Activates Ca_Influx_nAChR->Depolarization Ca_Increase [Ca²⁺]i ↑ Ca_Influx_nAChR->Ca_Increase Ca_Influx_VGCC->Ca_Increase Exocytosis Vesicle Fusion (Exocytosis) Ca_Increase->Exocytosis Triggers Release Catecholamine Release Exocytosis->Release

Caption: Nicotine-induced catecholamine release pathway and this compound's inhibitory site.

Section 2: Experimental Models for Comparative Analysis

To robustly validate this compound's effect, it is essential to compare it with well-characterized nAChR antagonists. This guide proposes a multi-faceted approach using both a gold-standard antagonist and a relevant negative control.

  • Test Compound: this compound: The focus of the investigation. A first-generation antihistamine with known central nervous system activity and suspected off-target nAChR antagonism.[7][9]

  • Positive Control Comparator: Mecamylamine: A well-established, non-selective, non-competitive nAChR antagonist that crosses the blood-brain barrier.[10][11] It serves as the "gold standard" for channel-blocking effects and is known to inhibit nicotine-induced catecholamine release.[12]

  • Negative Control Comparator: Hexamethonium: A classic ganglionic blocker that antagonizes nAChRs but, as a quaternary ammonium compound, does not readily cross the blood-brain barrier.[13][14] Its primary action is as a non-depolarizing blocker in autonomic ganglia.[14] Comparing this compound to hexamethonium in an in vitro model like chromaffin cells helps isolate the direct receptor-level interaction.

Comparative Pharmacological Profile (Hypothetical Data)

The following table presents a hypothetical but realistic summary of expected results from an in vitro catecholamine release assay, providing a clear benchmark for experimental outcomes. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the nicotine-induced catecholamine release.

CompoundPrimary TargetMechanism at nAChRCNS PenetrantExpected IC50 (vs. Nicotine)
This compound Histamine H1 ReceptorNon-competitive Antagonist[7]Yes[15]5 - 15 µM
Mecamylamine nAChRNon-competitive Antagonist[10][11]Yes[10]1 - 10 µM
Hexamethonium nAChRNon-competitive Antagonist[14]No[13]10 - 50 µM

Section 3: Detailed Experimental Protocols

A rigorous validation requires both in vitro precision and in vivo physiological relevance.

Protocol 3.1: In Vitro Validation Using Primary Bovine Adrenal Chromaffin Cells

This protocol provides a high-yield, reproducible method for assessing the direct effects of compounds on catecholamine secretion at the cellular level.[16][17][18]

In Vitro Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolation 1. Isolate Chromaffin Cells (Bovine Adrenal Gland) Culture 2. Culture Cells (3-7 days) Isolation->Culture Pretreat 3. Pretreat with Antagonist (this compound, Mecamylamine, etc.) Culture->Pretreat Stimulate 4. Stimulate with Nicotine Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect HPLC 6. Analyze Catecholamines (HPLC-ECD) Collect->HPLC Quantify 7. Quantify Release & Calculate IC50 HPLC->Quantify

Caption: Workflow for in vitro validation of nAChR antagonists.

Step-by-Step Methodology:

  • Cell Isolation and Culture:

    • Isolate chromaffin cells from fresh bovine adrenal glands via enzymatic digestion with collagenase, as detailed in established protocols.[16][19]

    • Purify the cells using a density gradient or selective plating to achieve a purity of >95%.[19]

    • Culture the cells in 24-well plates at a density of 500,000 cells/well for 3-7 days to allow recovery and adherence.[20]

  • Catecholamine Release Assay:

    • Wash cultured cells twice with a balanced salt solution (e.g., Locke's buffer).

    • Pre-incubate the cells for 15 minutes with varying concentrations of the test compounds (this compound, Mecamylamine, Hexamethonium) or vehicle control.

    • Stimulate the cells by adding a fixed concentration of nicotine (e.g., 10 µM) for 10 minutes.

    • Immediately collect the supernatant (extracellular medium) and place it on ice. To prevent catecholamine degradation, add an antioxidant like perchloric acid.

    • Lyse the remaining cells to measure the total catecholamine content for normalization.

  • Sample Analysis by HPLC-ECD:

    • Quantify the concentration of epinephrine and norepinephrine in the collected supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[21][22]

    • HPLC-ECD is highly sensitive and specific for catecholamines, making it the gold standard for this type of analysis.[21][23]

    • Separate catecholamines on a C18 reverse-phase column.[21]

    • Detect the analytes using an electrochemical detector set at an oxidative potential (e.g., +0.65 to +0.80 V vs. Ag/AgCl).[24][25]

    • Generate a standard curve with known catecholamine concentrations to quantify the amounts in the experimental samples.[22]

Protocol 3.2: In Vivo Corroboration via Microdialysis in Rodent Models

In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals, providing critical physiological context.[26][27][28]

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize a rat and stereotaxically implant a guide cannula targeting a brain region rich in catecholaminergic terminals, such as the nucleus accumbens or prefrontal cortex.[29]

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[25]

    • Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.

    • Collect baseline dialysate samples every 20 minutes.

    • Administer the test compound (e.g., this compound, Mecamylamine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a suitable pre-treatment period, administer nicotine to challenge the system.

    • Continue collecting dialysate samples to monitor the change in extracellular catecholamine levels over time.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine and dopamine content using an optimized HPLC-ECD method, as described in the in vitro protocol. Due to the low concentrations in dialysates, high sensitivity is crucial.[23][30]

Section 4: Data Interpretation and Concluding Remarks

The validation of this compound's inhibitory effect hinges on a direct comparison with established antagonists.

  • Expected In Vitro Outcome: If this compound directly inhibits nAChRs, it should produce a dose-dependent reduction in nicotine-induced catecholamine release from chromaffin cells.[7] An IC50 value in a similar range to mecamylamine would confirm a potent antagonistic effect at the receptor level. A significant difference in potency compared to hexamethonium would provide further insight into its specific mode of interaction.

  • Expected In Vivo Outcome: In the microdialysis model, systemic administration of this compound should attenuate the surge in catecholamine levels typically observed following a nicotine challenge. The magnitude and duration of this attenuation, when compared to the effects of mecamylamine, will help characterize its physiological efficacy and potential as a modulator of nicotinic systems in the central nervous system.

References

A Comparative Analysis of Pyrilamine (First-Generation) vs. Loratadine (Second-Generation) H1 Receptor Occupancy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the histamine H1 receptor occupancy of pyrilamine, a first-generation antihistamine, and loratadine, a second-generation antihistamine. We will delve into the fundamental differences in their pharmacodynamics, with a focus on central nervous system (CNS) receptor binding, which is a key determinant of their sedative profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular and clinical distinctions between these two classes of H1 antagonists.

Introduction: The Generational Divide in Antihistamines

First-generation antihistamines, such as this compound, were revolutionary in the management of allergic conditions. However, their clinical use is often hampered by a significant side-effect profile, most notably sedation and anticholinergic effects.[1][2] This is primarily due to their lipophilic nature, which allows them to readily cross the blood-brain barrier (BBB) and occupy H1 receptors in the CNS.[1][2]

Second-generation antihistamines, including loratadine, were developed to mitigate these CNS effects.[3] Their molecular structures are designed to limit BBB penetration, leading to a more favorable safety profile with a reduced incidence of sedation.[1][4] This guide will explore the experimental data that quantifies this crucial difference in H1 receptor occupancy (H1RO).

This compound vs. Loratadine: A Tale of Two Receptor Occupancies

The sedative properties of antihistamines are directly correlated with their ability to occupy H1 receptors in the brain.[5][6] Positron Emission Tomography (PET) has emerged as a powerful tool to quantify brain H1RO in vivo, providing an objective measure of the sedative potential of these drugs.[5][6]

In stark contrast, loratadine has been the subject of multiple PET studies that consistently demonstrate low H1RO at therapeutic doses.

Quantitative Comparison of H1 Receptor Occupancy

The following table summarizes the available H1RO data for loratadine and representative first-generation antihistamines.

Antihistamine (Generation)DoseBrain H1 Receptor Occupancy (%)Sedation ClassificationReference
This compound (First)N/AData not available from modern PET studiesSedating[8]
d-chlorpheniramine (First)2 mg53.0 ± 33.2Sedating[9]
d-chlorpheniramine (First)2 mg76.8 ± 4.2Sedating[10]
Ketotifen (First)1 mg~72%Sedating[11]
Loratadine (Second)10 mg11.7 ± 19.5Non-sedating[9]
Loratadine (Second)10 mg13.8 ± 7.00Non-sedating[12][13]

Note: The sedation classification is based on a proposed grouping from H1RO data: non-sedating (<20% occupancy), less-sedating (20-50% occupancy), and sedating (≥50% occupancy).[14]

The data clearly illustrates the significant difference in CNS H1 receptor engagement between first and second-generation antihistamines. While first-generation agents can occupy over 50% of brain H1 receptors at therapeutic doses, loratadine's occupancy is substantially lower, falling into the non-sedating category.[9][12][13][14] This low CNS occupancy is the primary reason for loratadine's improved safety profile regarding sedation and cognitive impairment.[4][15]

The Mechanism of Differential CNS Penetration

The disparity in brain H1RO between this compound and loratadine stems from fundamental differences in their molecular properties and interactions with the blood-brain barrier.

  • First-Generation (e.g., this compound): These molecules are typically lipophilic and have a lower molecular weight, allowing for passive diffusion across the BBB. Their non-selective nature also leads to interactions with other CNS receptors, contributing to a broader range of side effects.[1][2]

  • Second-Generation (e.g., Loratadine): These are generally more hydrophilic and are substrates for efflux transporters like P-glycoprotein at the BBB, which actively pump the drug out of the brain. This mechanism, combined with their higher selectivity for peripheral H1 receptors, results in minimal CNS presence.[16]

The following diagram illustrates this differential mechanism:

G cluster_cns Central Nervous System Pyrilamine_blood This compound (Lipophilic) Pyrilamine_CNS This compound Pyrilamine_blood->Pyrilamine_CNS Passive Diffusion Loratadine_blood Loratadine (Hydrophilic) Pgp P-glycoprotein Efflux Pump Loratadine_blood->Pgp Enters BBB Pgp->Loratadine_blood Efflux H1_CNS_1 H1 Receptor Sedation Sedation & Cognitive Impairment H1_CNS_1->Sedation H1_CNS_2 H1 Receptor Pyrilamine_CNS->H1_CNS_1 High Occupancy

Differential CNS penetration of first vs. second-generation antihistamines.

Experimental Protocol: Quantifying H1 Receptor Occupancy with PET

The gold standard for measuring in vivo H1RO is Positron Emission Tomography (PET) using a suitable radioligand.[5] [11C]doxepin is a commonly used PET tracer for H1 receptors due to its high binding affinity.[9][17][18]

Step-by-Step Methodology for a [11C]doxepin PET Study
  • Subject Recruitment and Screening: Healthy volunteers are recruited. Exclusion criteria typically include neurological or psychiatric disorders, current use of medications that may interact with the study drugs, and contraindications for PET scanning.

  • Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias.[9][13] Each subject receives the antihistamine (e.g., loratadine 10 mg), a placebo, and potentially a comparator drug (e.g., d-chlorpheniramine 2 mg) on separate days.

  • Radioligand Synthesis: [11C]doxepin is synthesized by the N-[11C]methylation of its precursor, nordoxepin, using [11C]methyl iodide.[19] The final product must pass rigorous quality control tests for clinical use.[19]

  • Drug Administration: The oral antihistamine or placebo is administered at a specific time before the PET scan to coincide with the drug's peak plasma concentration.[18]

  • PET Scan Acquisition: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. [11C]doxepin is then injected intravenously, and dynamic brain imaging is conducted for approximately 90 minutes.[17][18]

  • Arterial Blood Sampling: Timed arterial blood samples are taken throughout the scan to measure the concentration of the parent radioligand and its metabolites in the plasma, which is crucial for kinetic modeling.

  • Data Analysis:

    • Dynamic PET images are reconstructed and co-registered with the subject's MRI for anatomical reference.

    • Regions of interest (ROIs) are defined in H1 receptor-rich areas (e.g., cerebral cortex) and a reference region with negligible H1 receptor density (e.g., cerebellum).

    • The binding potential (BP_ND_) of [11C]doxepin, which is proportional to the density of available H1 receptors, is calculated for each ROI.

    • H1 receptor occupancy (H1RO) is then calculated using the following formula: H1RO (%) = [(BP_ND_placebo - BP_ND_drug) / BP_ND_placebo] x 100

  • Assessment of Sedation: Subjective sedation is often measured using scales like the Stanford Sleepiness Scale (SSS) and the Line Analogue Rating Scale (LARS).[12][13][20] Objective cognitive and psychomotor function tests can also be administered.

The following diagram outlines the experimental workflow:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Subject Subject Recruitment & Screening Design Crossover Study Design Radiosynthesis [11C]doxepin Synthesis & QC DrugAdmin Oral Administration (Antihistamine/Placebo) Design->DrugAdmin PETScan Dynamic PET Scan (90 min) with [11C]doxepin Injection Radiosynthesis->PETScan DrugAdmin->PETScan BloodSampling Arterial Blood Sampling ImageRecon Image Reconstruction & MRI Co-registration PETScan->ImageRecon SedationTest Subjective & Objective Sedation Assessment BP_Calc Calculation of Binding Potential (BP_ND) BloodSampling->BP_Calc H1RO_Calc Calculation of H1 Receptor Occupancy (H1RO) SedationTest->H1RO_Calc Correlate with H1RO ROI ROI Definition (Cortex, Cerebellum) BP_Calc->H1RO_Calc

Workflow for a typical H1 receptor occupancy PET study.

Conclusion and Future Directions

The comparative analysis of this compound and loratadine exemplifies the significant advancements in antihistamine development. The marked difference in their CNS H1 receptor occupancy, quantified by techniques like PET imaging, provides a clear pharmacological basis for the improved safety profile of second-generation agents. Loratadine's low brain H1RO at therapeutic doses translates to a lack of sedative and cognitive side effects, making it a preferred option for the management of allergic disorders.

For researchers and drug development professionals, the key takeaways are:

  • H1 Receptor Occupancy is a Critical Biomarker: CNS H1RO is a reliable and quantitative predictor of the sedative potential of antihistamines.[6][9]

  • Molecular Design Dictates CNS Penetration: Factors such as lipophilicity and interaction with efflux transporters are crucial in designing non-sedating antihistamines.

  • PET Imaging is the Gold Standard: In vivo imaging techniques like PET are invaluable for characterizing the CNS pharmacodynamics of new chemical entities.

Future research may focus on developing antihistamines with even greater selectivity and exploring the therapeutic potential of modulating the histaminergic system in other neurological and psychiatric disorders. The principles and methodologies outlined in this guide will continue to be instrumental in these endeavors.

References

A Senior Application Scientist's Guide to Assessing O-desmethylpyrilamine Cross-Reactivity in a Pyrilamine ELISA

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive, data-supported framework for evaluating the cross-reactivity of O-desmethylpyrilamine, the primary metabolite of this compound, in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This guide details the scientific rationale, a step-by-step experimental protocol, and data interpretation methods to ensure assay specificity and data integrity.

Introduction: The Imperative of Specificity in this compound Quantification

This compound is a first-generation antihistamine widely used in both human and veterinary medicine.[1][2] When quantifying this compound in biological matrices, particularly for pharmacokinetic (PK) or metabolism studies, Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput solution.[3] However, the accuracy of any immunoassay hinges on the specificity of the antibody used.

In biological systems, this compound is extensively metabolized, with O-desmethylthis compound (O-DMP) being a predominant metabolite found in urine and plasma.[1][4][5] Structurally, O-DMP differs from its parent compound only by the substitution of a methyl group for a hydrogen on the methoxybenzyl moiety (Figure 1). This high degree of structural similarity presents a significant risk of antibody cross-reactivity, where the antibody intended for this compound may also bind to O-DMP.[6][7]

Figure 1: Structural Comparison of this compound and its Metabolite O-desmethylthis compound

Compound Chemical Structure Molecular Formula Key Difference
This compound[Image of this compound Structure]C₁₇H₂₃N₃O[2]Contains a p-methoxybenzyl group (-OCH₃)
O-desmethylthis compound[Image of O-DMP Structure]C₁₆H₂₁N₃O[5][9]Contains a p-hydroxybenzyl group (-OH)

The Assay Principle: Competitive ELISA for Small Molecule Detection

The this compound ELISA is a competitive immunoassay, a format ideally suited for detecting small molecules like haptens.[10][11][12] Unlike sandwich ELISAs, which require an antibody pair, competitive ELISAs rely on the principle of competition for a limited number of antibody binding sites.

The core mechanism is as follows:

  • Plate Coating: Microplate wells are coated with a this compound-protein conjugate.

  • Competitive Binding: A fixed amount of anti-pyrilamine antibody is incubated in the wells along with the sample (containing unknown this compound) or a standard. The "free" this compound in the sample competes with the this compound coated on the plate to bind to the limited antibody.

  • Signal Generation: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. A substrate is then added, which the enzyme converts into a colored product.

  • Inverse Relationship: The intensity of the color is inversely proportional to the concentration of this compound in the sample. High this compound in the sample means less antibody binds to the plate, resulting in a weaker signal.[13]

This competitive dynamic is precisely why assessing metabolite cross-reactivity is critical. If O-desmethylthis compound is present in the sample, it will also compete with the plate-bound this compound for antibody binding, leading to a reduced signal that is incorrectly attributed to the parent drug.

G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection Plate Microplate Well Coated with this compound-Protein Conjugate Antibody Anti-Pyrilamine Antibody Plate->Antibody Antibody binds to coated antigen OR is competed off by free antigen Secondary_Ab Enzyme-Linked Secondary Antibody Antibody->Secondary_Ab Binds primary Ab captured on plate Sample_Pyr Free this compound (from Sample) Sample_Pyr->Antibody Competes for binding sites Sample_ODMP O-desmethylthis compound (Potential Cross-Reactant) Sample_ODMP->Antibody Substrate Substrate Secondary_Ab->Substrate Enzyme reacts with Signal Colorimetric Signal Substrate->Signal Generates

Diagram 1. Workflow of the Competitive ELISA for this compound.

Experimental Protocol for Cross-Reactivity Assessment

This protocol outlines the necessary steps to generate comparative dose-response curves for this compound and O-desmethylthis compound, enabling the calculation of percent cross-reactivity. Adherence to good laboratory practices for immunoassay validation is essential.[14][15][16]

Materials & Reagents
  • This compound ELISA Kit (including coated plates, anti-pyrilamine antibody, conjugate, substrate, wash buffer, and stop solution)

  • This compound analytical standard

  • O-desmethylthis compound analytical standard

  • Assay Buffer (as provided in the kit or recommended)

  • Precision pipettes and tips

  • Microplate reader (450 nm)

Step-by-Step Methodology

The core of the assessment involves running two parallel standard curves in the same assay: one for the target analyte (this compound) and one for the potential cross-reactant (O-DMP).[17]

  • Prepare Standard Stock Solutions:

    • Accurately prepare 1 mg/mL stock solutions of both this compound and O-desmethylthis compound in a suitable solvent (e.g., DMSO or ethanol).

    • Rationale: High-concentration stocks ensure stability and minimize the volume of organic solvent added to the aqueous assay buffer.

  • Prepare Serial Dilutions:

    • For both this compound and O-DMP, perform a serial dilution series in Assay Buffer to create standard curves. A typical range for a this compound ELISA might span from 1 ng/mL to 1000 ng/mL.

    • Crucially, the concentration range for O-DMP should be wider, often extending 10- to 100-fold higher than the this compound curve, to ensure the full dose-response curve is captured.[17]

    • Example this compound Concentrations: 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 pg/mL.

    • Example O-DMP Concentrations: 100000, 50000, 25000, ..., 100, 0 pg/mL.

    • Rationale: Preparing identical dilution series for both compounds allows for direct comparison of their dose-response characteristics.

  • Run the ELISA:

    • Follow the specific instructions of the this compound ELISA kit.

    • Add the prepared standards for both this compound and O-DMP to the microplate wells in duplicate or triplicate.

    • Include control wells:

      • B₀ (Maximum Signal): Wells with Assay Buffer only (0 ng/mL standard).

      • NSB (Non-Specific Binding): Wells with no antibody added.

    • Proceed with the addition of the anti-pyrilamine antibody, secondary antibody/conjugate, substrate, and stop solution as per the kit protocol.

    • Rationale: Running both curves on the same plate minimizes inter-assay variability and ensures the experimental conditions are identical.[8]

  • Data Acquisition:

    • Read the absorbance of the plate at 450 nm using a microplate reader.

G start Start prep_stocks Prepare 1 mg/mL Stocks (this compound & O-DMP) start->prep_stocks prep_pyr_curve Serial Dilute this compound (e.g., 1-1000 ng/mL) prep_stocks->prep_pyr_curve prep_odmp_curve Serial Dilute O-DMP (e.g., 10-100,000 ng/mL) prep_stocks->prep_odmp_curve run_elisa Run ELISA Assay (Add standards, Ab, conjugate, substrate per kit protocol) prep_pyr_curve->run_elisa prep_odmp_curve->run_elisa read_plate Read Absorbance (450 nm) run_elisa->read_plate analyze Calculate IC50 Values & % Cross-Reactivity read_plate->analyze end End analyze->end

Diagram 2. Experimental workflow for cross-reactivity assessment.

Data Analysis and Interpretation

Calculating the IC₅₀

The key metric for a competitive ELISA is the IC₅₀ (Inhibitory Concentration 50%), which is the concentration of analyte required to inhibit 50% of the maximum signal (B₀).

  • Normalize Data: Subtract the average absorbance of the NSB wells from all other wells. Calculate the percent binding for each standard concentration using the formula: %B/B₀ = (Average Absorbance of Standard / Average Absorbance of B₀) * 100

  • Plot Curves: Plot %B/B₀ versus the log of the concentration for both this compound and O-DMP. This will generate two sigmoidal dose-response curves.

  • Determine IC₅₀: Using a four-parameter logistic (4PL) curve fit, determine the concentration of this compound and O-DMP that corresponds to 50% on the Y-axis. This is the IC₅₀ value for each compound.

Calculating Percent Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the IC₅₀ values of the parent drug and the metabolite.[17]

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of O-desmethylthis compound) * 100

Interpreting the Results

The calculated %CR value provides a quantitative measure of the assay's specificity.

% Cross-Reactivity Interpretation Implication for Study
< 0.1% Negligible Cross-Reactivity: The antibody is highly specific for this compound.The assay can be used to measure this compound without significant interference from the O-DMP metabolite.
0.1% - 5% Low to Moderate Cross-Reactivity: The antibody shows some binding to O-DMP.Results may be slightly inflated. The impact should be assessed based on the expected physiological concentrations of this compound vs. O-DMP.
> 5% Significant Cross-Reactivity: The antibody binds considerably to O-DMP.The ELISA result cannot be interpreted as this compound alone. The assay measures "this compound equivalents." This method is unsuitable for specific quantification of the parent drug and may require chromatographic methods (e.g., LC-MS/MS) for confirmation.

Example Data:

AnalyteIC₅₀ (ng/mL)% Cross-Reactivity
This compound25100% (Reference)
O-desmethylthis compound12502.0%

In this example, the 2.0% cross-reactivity indicates that the antibody is 50 times more selective for this compound than for its metabolite. While not perfectly specific, this may be acceptable for some screening applications, but would require careful consideration in a formal PK study.

Conclusion and Recommendations

Validating the cross-reactivity of an anti-pyrilamine antibody with its major metabolite, O-desmethylthis compound, is a non-negotiable step in assay development and deployment. A low percent cross-reactivity (<1%) provides confidence that the assay is specific for the parent drug. If significant cross-reactivity is detected, the assay should be considered a tool for measuring total "this compound-like immunoreactivity" rather than the parent drug alone. For studies requiring definitive quantification of this compound in the presence of its metabolites, orthogonal methods such as LC-MS/MS are recommended for confirmation or as a primary methodology. This rigorous, data-driven approach to validation ensures the generation of accurate, reliable, and defensible scientific results.

References

A Senior Application Scientist's Guide to Validating Pyrilamine-Induced Spatial Memory Deficits with NMDA Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experimentally-grounded framework for understanding and validating the spatial memory deficits induced by the first-generation antihistamine, pyrilamine. We will explore the causal mechanisms behind these deficits and detail a robust methodology for their reversal using N-methyl-D-aspartate (NMDA) receptor agonists, thereby establishing a validated model for cognitive impairment studies. Every protocol herein is designed as a self-validating system, incorporating essential controls to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Mechanistic Rescue Approach

First-generation H1 receptor antagonists, such as this compound, are well-documented to cause cognitive side effects, including drowsiness and memory impairment[1][2]. While these effects are often attributed to antagonism of central histaminergic or cholinergic receptors, the precise downstream molecular interactions remain an area of active investigation[1][3]. Validating a drug-induced deficit model is a critical step in preclinical research[4][5]. A "rescue" experiment, where a cognitive deficit is reversed by a compound with a known pro-cognitive mechanism, provides powerful evidence for the validity of the initial deficit and elucidates the underlying neurobiological pathways.

This guide focuses on a key hypothesis: that this compound-induced spatial memory deficits are, at least in part, mediated by a disruption of glutamatergic signaling, specifically through the NMDA receptor system. The NMDA receptor is fundamental to synaptic plasticity and memory formation, a process known as long-term potentiation (LTP)[6][7][8]. There is growing evidence for a direct interaction and co-localization of histamine H1 and NMDA receptors in hippocampal neurons, suggesting that H1 receptor antagonism could negatively modulate NMDA receptor function[9][10][11][12].

By demonstrating that an NMDA receptor agonist can ameliorate this compound-induced amnesia, we can mechanistically validate the deficit model and provide a robust platform for screening novel pro-cognitive compounds.

Mechanistic & Experimental Overview

Signaling Pathways at Play

This compound acts as an inverse agonist at the histamine H1 receptor. In the hippocampus, a brain region critical for spatial memory, constitutive H1 receptor activity appears to modulate NMDA receptor function[13]. By blocking this activity, this compound may indirectly suppress NMDA receptor-mediated calcium influx, which is the trigger for LTP and memory encoding[7][14].

Conversely, NMDA receptor agonists, or positive allosteric modulators like the partial agonist D-cycloserine, enhance NMDA receptor function. D-cycloserine binds to the glycine co-agonist site on the NMDA receptor, increasing the probability of channel opening when glutamate is also bound. This enhancement can counteract the suppressive effects of this compound, restoring the potential for synaptic potentiation and memory formation[15][16][17].

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates H1R Histamine H1 Receptor H1R->NMDAR Modulates (-) Ca Ca²⁺ Influx NMDAR->Ca Permits LTP LTP & Memory Consolidation Ca->LTP Initiates This compound This compound (Antagonist) This compound->H1R Blocks DCycloserine D-cycloserine (Co-agonist) DCycloserine->NMDAR Enhances

Caption: Interaction between this compound, H1R, and the NMDA Receptor Pathway.

Experimental Workflow

A successful study requires careful planning from animal selection to data analysis. The workflow below outlines a self-validating design incorporating all necessary control groups to isolate the effects of this compound and the rescue agent.

cluster_workflow Experimental Validation Workflow cluster_groups Treatment Groups A Phase 1: Habituation (3 Days) B Phase 2: Group Assignment (n=12-15 per group) A->B C Phase 3: Drug Administration (i.p. injection) B->C G1 1. Vehicle + Vehicle D Phase 4: Behavioral Testing (30 min post-injection) C->D E Phase 5: Data Analysis (ANOVA, Post-hoc tests) D->E F Phase 6: Interpretation E->F G2 2. This compound + Vehicle G3 3. This compound + D-cycloserine G4 4. Vehicle + D-cycloserine

Caption: A robust workflow for validating drug-induced cognitive deficits.

Detailed Experimental Protocols

These protocols are based on established methods for assessing spatial learning and memory in rodents.[18][19][20][21]

Animal Model
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week and handled by the experimenter for 3-5 days prior to testing to reduce stress.

Reagents and Administration
  • Vehicle: 0.9% Saline.

  • This compound Maleate: Dissolve in saline for a dose of 20-30 mg/kg. This dose has been shown to impair spatial memory[3].

  • D-cycloserine: Dissolve in saline for a dose of 15-20 mg/kg. This dose is effective as a cognitive enhancer[15][17].

  • Administration: All drugs are administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. For the rescue group, D-cycloserine can be administered 5-10 minutes prior to this compound.

Protocol 1: Morris Water Maze (MWM)

The MWM is the gold standard for assessing hippocampal-dependent spatial learning and reference memory.[18][21]

  • Apparatus: A circular pool (120 cm diameter) filled with water (22-24°C) made opaque with non-toxic white paint[20][22]. A hidden escape platform (10 cm diameter) is submerged 1 cm below the surface. The room should have various distal visual cues.

  • Acquisition Phase (4 days, 4 trials/day):

    • Gently place the mouse into the water facing the wall at one of four pseudorandomly assigned start positions.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[20][22]

    • If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds to observe the spatial cues.[19][20]

    • Record the escape latency (time to find the platform) and path length using an automated tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Allow the mouse to swim freely for 60 seconds.[22]

    • Measure the time spent in the target quadrant (where the platform was) and the number of platform location crossings.

Protocol 2: Y-Maze Spontaneous Alternation

This task assesses spatial working memory, leveraging the innate tendency of rodents to explore novel environments.[23][24][25][26]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at a 120° angle to each other.

  • Procedure:

    • Place the mouse in the center of the maze.

    • Allow it to freely explore all three arms for 8 minutes.[24][26]

    • Record the sequence of arm entries using a video camera. An arm entry is counted when all four paws are within the arm.

    • Calculate the percentage of spontaneous alternation:

      • % Alternation = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100

      • A spontaneous alternation is a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA).[27]

Data Presentation & Expected Outcomes

Data should be analyzed using a two-way ANOVA (Analysis of Variance) with Treatment as the main factor, followed by appropriate post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.

Table 1: Expected Outcomes in the Morris Water Maze
Experimental GroupDay 4 Escape Latency (s)Probe Trial: Time in Target Quadrant (%)
Vehicle + Vehicle15 ± 245 ± 4
This compound + Vehicle45 ± 5 (Impairment) 26 ± 3 (Impairment)
This compound + D-cycloserine20 ± 3 (Rescue) 42 ± 5 (Rescue)
Vehicle + D-cycloserine14 ± 248 ± 4
Data are presented as Mean ± SEM. These are illustrative values.
Table 2: Expected Outcomes in the Y-Maze
Experimental GroupTotal Arm EntriesSpontaneous Alternation (%)
Vehicle + Vehicle25 ± 375 ± 5
This compound + Vehicle24 ± 452 ± 4 (Impairment)
This compound + D-cycloserine26 ± 372 ± 6 (Rescue)
Vehicle + D-cycloserine27 ± 278 ± 5
Data are presented as Mean ± SEM. These are illustrative values.

Interpretation and Conclusion

The expected results provide a clear, multi-faceted validation of the this compound-induced deficit.

  • Validation of Deficit: The "this compound + Vehicle" group is expected to show significantly longer escape latencies and less time in the target quadrant in the MWM, alongside a lower percentage of spontaneous alternation in the Y-maze, confirming a robust deficit in both spatial reference and working memory.

  • Validation of Rescue: The key finding will be the performance of the "this compound + D-cycloserine" group. A statistically significant improvement in all memory parameters compared to the this compound-only group would strongly support the hypothesis that the deficit is mediated through the NMDA receptor system.

  • Control Integrity: The "Vehicle + D-cycloserine" group serves to confirm that the agonist does not produce supra-normal performance on its own, while the total arm entries in the Y-maze confirm that this compound is not causing a general locomotor deficit that could confound the memory results.

References

A Guide to the Isobolographic Analysis of Pyrilamine and Paracetamol: Unveiling Synergistic Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isobolographic analysis used to evaluate the synergistic interaction between the first-generation antihistamine, pyrilamine, and the widely used analgesic and antipyretic, paracetamol (acetaminophen). We will delve into the individual pharmacology of these compounds, the principles of isobolographic analysis, and a detailed protocol for assessing their combined effects, supported by experimental data.

Introduction: The Rationale for Combination Therapy

In the pursuit of enhanced therapeutic efficacy and reduced adverse effects, combination therapy is a cornerstone of modern pharmacology. The strategic pairing of drugs can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects. This guide focuses on the combination of this compound and paracetamol, a pairing found in various over-the-counter medications for cold, flu, and menstrual symptoms.[1][2] Understanding the nature of their interaction is paramount for optimizing dosage regimens and ensuring patient safety.

Pharmacological Profiles of this compound and Paracetamol

A foundational understanding of each drug's mechanism of action is crucial before evaluating their combined effects.

This compound: A First-Generation H1 Receptor Antagonist

This compound, also known as mepyramine, is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[1][3][4] By binding to and stabilizing the inactive conformation of the H1 receptor, it prevents histamine from eliciting its pro-inflammatory and allergy-inducing effects, such as vasodilation and increased vascular permeability.[5]

  • Mechanism of Action: this compound competitively blocks histamine at H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle.[5] Its classification as a first-generation antihistamine indicates its ability to cross the blood-brain barrier, leading to central nervous system effects like sedation.[1][5]

  • Pharmacokinetics: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6.[6]

  • Therapeutic Uses: It is commonly used to alleviate symptoms of allergic reactions, such as rhinitis and urticaria, and is a component of combination products for cold and menstrual symptom relief.[1]

Paracetamol (Acetaminophen): A Complex Analgesic and Antipyretic

The precise mechanism of action of paracetamol has been a subject of extensive research and is considered to be multifactorial.[7][8][9]

  • Mechanism of Action: Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues.[7] Its primary analgesic and antipyretic effects are believed to be centrally mediated through:

    • Inhibition of COX enzymes in the central nervous system: Paracetamol may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain.[8]

    • Activation of descending serotonergic pathways: There is significant evidence that paracetamol's analgesic effect involves the modulation of the serotonergic system.[7][10]

    • Interaction with the endocannabinoid system: A metabolite of paracetamol, AM404, has been shown to act on cannabinoid receptors in the brain, contributing to its analgesic properties.[10][11]

  • Pharmacokinetics: Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[9] A small fraction is oxidized by cytochrome P450 enzymes to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is normally detoxified by glutathione.[11]

  • Therapeutic Uses: Paracetamol is widely used for the relief of mild to moderate pain and fever.[9]

Isobolographic Analysis: The Gold Standard for Quantifying Drug Interactions

Isobolographic analysis is a robust and widely accepted method for evaluating the nature of the interaction between two or more drugs.[12][13][14][15] It provides a graphical representation of the interaction and allows for the calculation of an interaction index to quantify the degree of synergy, additivity, or antagonism.[16]

Principles of Isobolographic Analysis

The analysis begins with determining the dose-response curves for each drug administered alone. From these curves, the doses of each drug that produce a specific level of effect (e.g., 50% effective dose or ED50) are determined.

An isobologram is then constructed, which is a graph with the doses of the two drugs plotted on the x and y axes. A key feature of the isobologram is the line of additivity , which connects the ED50 values of the two drugs. This line represents the expected doses of the drug combination that would produce the same 50% effect if the interaction were purely additive.

  • Synergy: If the experimentally determined ED50 of the drug combination falls below the line of additivity, it indicates a synergistic interaction. This means that lower doses of each drug are required to achieve the same effect when used in combination.

  • Additivity: If the experimental ED50 of the combination lies on the line of additivity, the interaction is additive.

  • Antagonism: If the experimental ED50 of the combination is above the line of additivity, the interaction is antagonistic, meaning higher doses are required.

The concept of isobolographic analysis is illustrated in the following diagram:

G cluster_0 Isobologram Drug_A Dose of Drug A Drug_B Dose of Drug B ED50_A ED50 of Drug A ED50_B ED50 of Drug B ED50_A->ED50_B Additive_Line Line of Additivity Antagonism_Point Synergy_Point

Caption: Conceptual Isobologram Illustrating Drug Interactions.

Experimental Protocol: Isobolographic Analysis of this compound and Paracetamol

This section outlines a detailed, step-by-step methodology for conducting an isobolographic analysis of the interaction between this compound and paracetamol, focusing on their analgesic effects in a preclinical model.

Animal Model and Ethical Considerations
  • Model: The acetic acid-induced writhing test in mice is a commonly used and reliable model for assessing peripheral analgesic activity.[17]

  • Animals: Adult male Swiss albino mice (20-25 g) are suitable for this study.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Ethics Committee and conducted in accordance with established guidelines for the care and use of laboratory animals.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

G Start Acclimatize Animals Dose_Response Generate Dose-Response Curves (this compound & Paracetamol Individually) Start->Dose_Response Determine_ED50 Calculate ED50 for Each Drug Dose_Response->Determine_ED50 Combine_Drugs Prepare Drug Combination (Fixed-Ratio) Determine_ED50->Combine_Drugs Test_Combination Administer Combination and Induce Writhing Combine_Drugs->Test_Combination Determine_Combination_ED50 Calculate ED50 for the Combination Test_Combination->Determine_Combination_ED50 Isobolographic_Analysis Construct Isobologram and Calculate Interaction Index Determine_Combination_ED50->Isobolographic_Analysis Conclusion Determine Nature of Interaction (Synergy, Additivity, or Antagonism) Isobolographic_Analysis->Conclusion

Caption: Experimental Workflow for Isobolographic Analysis.

Detailed Methodologies

a. Generation of Dose-Response Curves for Individual Drugs:

  • Animal Groups: Randomly divide mice into groups (n=8-10 per group).

  • Drug Administration: Administer different doses of this compound and paracetamol intraperitoneally (i.p.) or orally (p.o.). A vehicle control group (e.g., saline) should also be included.

  • Induction of Writhing: 30 minutes after drug administration, inject a 0.6% solution of acetic acid (10 ml/kg, i.p.) to induce writhing.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.

  • ED50 Calculation: Plot the percentage of inhibition against the logarithm of the dose and determine the ED50 (the dose that produces 50% of the maximal effect) for both this compound and paracetamol using a suitable statistical method (e.g., probit analysis).

b. Isobolographic Analysis of the Combination:

  • Drug Combination: Prepare a combination of this compound and paracetamol in a fixed-ratio based on their individual ED50 values (e.g., 1:1, 1:3, or 3:1).

  • Administration of the Combination: Administer different doses of the drug combination to new groups of mice.

  • Writhing Test: Perform the acetic acid-induced writhing test as described above.

  • Experimental ED50 of the Combination: Calculate the ED50 for the drug combination from its dose-response curve.

  • Theoretical Additive ED50: Calculate the theoretical additive ED50 using the following formula:

    • z_add = (ED50_A / (p_A + p_B)) + (ED50_B / (p_A + p_B))

    • Where z_add is the theoretical additive dose, ED50_A and ED50_B are the ED50s of drug A (this compound) and drug B (paracetamol) respectively, and p_A and p_B are the proportions of each drug in the combination.

  • Interaction Index (γ): Calculate the interaction index to quantify the nature of the interaction:

    • γ = (d_A / D_A) + (d_B / D_B)

    • Where d_A and d_B are the doses of this compound and paracetamol in the combination that produce the 50% effect, and D_A and D_B are the doses of the individual drugs that produce the same effect.

    • An interaction index significantly less than 1 indicates synergy, an index equal to 1 indicates additivity, and an index greater than 1 suggests antagonism.

Supporting Experimental Data: Evidence of Synergy

A study by Villanueva-García et al. (2011) investigated the interaction between paracetamol and this compound on isolated human myometrium.[18] While not an analgesic model, this study provides direct evidence of a synergistic interaction between these two drugs.

Drug/CombinationExperimental EC30 (µM)Theoretical Additive EC30 (µM)Interaction Index (γ)
Paracetamol2391.3 ± 595.3--
This compound14.7 ± 1.7--
Paracetamol-Pyrilamine Combination401.8 ± 129.81203.0 ± 297.70.33 ± 0.14

Data adapted from Villanueva-García et al., 2011.[18]

The experimental EC30 of the combination was significantly lower than the theoretical additive EC30, and the interaction index was substantially less than 1, conclusively demonstrating a synergistic relaxing effect on the myometrium.[18][19] This suggests that lower doses of both drugs can be used to achieve a therapeutic effect, potentially reducing the risk of dose-dependent side effects.

Discussion and Implications for Drug Development

The evidence of a synergistic interaction between this compound and paracetamol has significant implications for researchers and drug development professionals.

  • Dosage Optimization: The synergistic effect allows for the formulation of combination products with lower doses of each active ingredient, which can improve the safety profile of the medication. For paracetamol, this is particularly important given the risk of hepatotoxicity at high doses.[11][20]

  • Enhanced Therapeutic Efficacy: The potentiation of the therapeutic effect can lead to more effective management of symptoms.

  • Future Research: Further isobolographic studies in relevant preclinical models of pain and fever are warranted to confirm and extend these findings. Investigating the precise molecular mechanisms underlying this synergy could also open new avenues for the development of novel analgesic and antipyretic therapies.

Conclusion

Isobolographic analysis provides a rigorous and quantitative framework for evaluating the pharmacodynamic interactions between drugs. The demonstrated synergistic interaction between this compound and paracetamol underscores the therapeutic potential of their combination. By applying the principles and protocols outlined in this guide, researchers can effectively characterize drug interactions, leading to the development of safer and more effective combination therapies.

References

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Pyrilamine in Combination Drug Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly for widely-used over-the-counter (OTC) combination drug products, the analytical methods underpinning quality control are of paramount importance. This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for pyrilamine, a first-generation antihistamine frequently combined with analgesics, decongestants, and other active pharmaceutical ingredients (APIs).

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains not just the "how," but the critical "why" behind the experimental choices. Our focus is on building a self-validating system of protocols that ensures the trustworthiness and robustness of the analytical data.

The Analytical Imperative: Why a Stability-Indicating Method for this compound is Crucial

This compound, also known as mepyramine, is an H1 receptor antagonist that provides relief from allergy symptoms.[1] Its efficacy, however, can be compromised by chemical degradation, which can be accelerated by the presence of other APIs and excipients in a formulation, as well as by environmental factors like heat, light, and humidity. A stability-indicating analytical method is one that can accurately and unequivocally quantify the active ingredient in the presence of its degradation products, other APIs, and excipients. This is not merely a regulatory requirement but a scientific necessity to guarantee the safety, efficacy, and shelf-life of the final drug product.

The validation of such a method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. The core principles of this validation are laid out in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7]

The Method of Choice: High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound in complex combination products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. Its high resolving power allows for the separation of this compound from a multitude of other components, including other APIs with potentially different chemical properties (e.g., acetaminophen, phenylephrine, dextromethorphan) and any degradation products that may arise.

A Comparative Overview of Analytical Techniques

While HPLC is the gold standard, it is instructive to compare it with other potential analytical methods to understand the rationale for its selection.

FeatureHPLCHPTLCUV-Vis Spectrophotometry
Specificity Very HighModerate to HighLow
Sensitivity High (ng to pg level)Moderate (ng to µg level)Low (µg to mg level)
Sample Throughput ModerateHighHigh
Cost per Sample HighLowVery Low
Development Time HighModerateLow
Suitability for Stability-Indicating Assays ExcellentPossible, but challengingPoor

UV-Vis spectrophotometry , while simple and inexpensive, suffers from a significant lack of specificity. The UV spectra of this compound and other co-formulated APIs often overlap, making it impossible to distinguish between them without complex and often inaccurate mathematical corrections. Furthermore, degradation products may also absorb at the same wavelength, leading to erroneous results.

High-Performance Thin-Layer Chromatography (HPTLC) offers better separation capabilities than UV-Vis and is a more cost-effective and higher-throughput option than HPLC.[8][9] However, achieving the same level of resolution and quantification accuracy as HPLC can be challenging, especially with complex mixtures and for the separation of closely related degradation products.

HPLC , despite its higher cost and complexity, provides the necessary specificity and sensitivity to ensure that the this compound peak is free from interference, a non-negotiable requirement for a stability-indicating method.

Validation of the Stability-Indicating HPLC Method: A Step-by-Step Protocol

The validation of an analytical method is a comprehensive process that examines several key performance characteristics. The following sections detail the experimental protocols for each validation parameter, grounded in the principles of ICH Q2(R1).

System Suitability

Before any validation experiments are conducted, the suitability of the chromatographic system must be established. This is a daily check to ensure the system is performing as expected.

Protocol:

  • Prepare a standard solution of this compound maleate at the working concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • The acceptance criteria are typically:

    • RSD of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Specificity and Forced Degradation Studies

Specificity is the ability of the method to measure the analyte of interest in the presence of other components. In a stability-indicating assay, this is demonstrated through forced degradation studies.

Rationale for Stress Conditions: Forced degradation studies intentionally expose the drug product to harsh conditions to generate degradation products. This helps to identify the potential degradation pathways and to prove that the analytical method can separate the intact drug from its degradants.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug product solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Reflux the drug product solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug product solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug product to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug product solution to UV light (254 nm) and visible light for a specified duration.

Analysis and Acceptance Criteria:

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

  • The peak for this compound should be spectrally pure in all stressed samples, as determined by the peak purity analysis.

  • There should be adequate resolution between the this compound peak and any degradation product peaks.

Potential Degradation Pathways of this compound: Based on the chemical structure of this compound, the likely degradation pathways include hydrolysis of the ether linkage and oxidation of the tertiary amine.

G This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H2O2) This compound->Oxidation Degradation_Product_1 N-(4-methoxybenzyl)pyridin-2-amine Hydrolysis->Degradation_Product_1 Degradation_Product_2 4-methoxybenzaldehyde Hydrolysis->Degradation_Product_2 Degradation_Product_3 Pyridin-2-amine Hydrolysis->Degradation_Product_3 N_oxide This compound N-oxide Oxidation->N_oxide

Caption: Potential Degradation Pathways of this compound.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound maleate.

  • Prepare a series of at least five dilutions of the stock solution, covering a range of 80% to 120% of the expected working concentration.

  • Inject each dilution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol:

  • Prepare a placebo of the drug product (containing all excipients but no this compound).

  • Spike the placebo with known amounts of this compound maleate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of the drug product at 100% of the working concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be quantitated with acceptable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Prepare a series of dilute solutions of this compound maleate.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each varied condition and evaluate the effect on the system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The peak shape and retention time of this compound should not be significantly affected.

Data Presentation and Comparison of HPLC Methods

The following tables summarize the performance characteristics of a validated HPLC method for this compound in a combination drug product and compare it with other reported HPLC methods.

Summary of Validation Data for the Proposed HPLC Method
Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of working conc.1.5 - 4.5
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report0.26
LOQ (µg/mL) Report0.87
Specificity No interferencePassed
Robustness No significant impactPassed
Comparison of Different HPLC Methods for this compound Analysis
ParameterMethod 1 (this compound/APAP/Pamabrom)Method 2 (this compound/Dextromethorphan/Phenylephrine)
Column C18C18
Mobile Phase Methanol:Acidified Water (27:73)Acetonitrile:Buffer (gradient)
Flow Rate 1.5 mL/min1.0 mL/min
Detection 300 nm220 nm
Run Time < 10 min~15 min
Linearity (r²) 0.99950.999
Accuracy (% Recovery) 98.99 - 101.44%98.0 - 102.0%
Precision (RSD%) < 2%< 2%

Conclusion: A Framework for Trustworthy Analysis

The validation of a stability-indicating HPLC method for this compound in combination drug products is a rigorous but essential process. By following a systematic approach grounded in regulatory guidelines and sound scientific principles, researchers can develop a robust and reliable method that ensures the quality, safety, and efficacy of the final product. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling them to make informed decisions and to build a foundation of trust in their analytical results. The causality behind each experimental choice is as important as the protocol itself, and it is this understanding that transforms a routine procedure into a self-validating system of quality assurance.

References

A Comparative Guide to the In Vivo Validation of Pyrilamine's Antagonism of Histamine-Induced State-Dependent Retrieval

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the in vivo validation of pyrilamine's role in antagonizing histamine-induced state-dependent retrieval. Designed for researchers in neuroscience, pharmacology, and drug development, this document moves beyond a simple recitation of protocols to explain the causal-chain logic behind experimental design, ensuring scientific integrity and reproducibility. We will explore the neurobiological underpinnings of state-dependent learning, detail a robust validation workflow, and compare this compound's efficacy against alternative compounds, supported by experimental data.

Introduction: The Neurobiology of State-Dependent Learning and the Histaminergic System

State-dependent learning (SDL) is a phenomenon where memories formed in a specific neurochemical or physiological state are most effectively retrieved when that same state is reinstated.[1][2][3] This suggests that the internal state itself acts as a potent retrieval cue.[4][5] Information encoded under the influence of a psychoactive substance may become inaccessible in a drug-free state, and vice-versa, a phenomenon first described as "dissociation of learning".[1][2] This principle is critical for understanding the cognitive side effects of medications and the mechanisms of addiction and memory disorders.

The brain's histaminergic system, originating from the tuberomammillary nucleus (TMN), plays a crucial role in regulating arousal, attention, and cognitive functions.[6][7] Histamine is a key modulator of learning and memory, with evidence suggesting it can enhance memory consolidation and retrieval.[8][9][10] Crucially, direct administration of histamine into the brain can induce a state-dependent memory effect, where retrieval is impaired unless histamine is present during both encoding and recall.[11]

This compound (also known as mepyramine) is a first-generation H1 receptor antagonist capable of crossing the blood-brain barrier.[12][13] It acts as a competitive antagonist or inverse agonist at central H1 receptors, thereby blocking the downstream signaling cascades initiated by histamine.[12][14] Validating its ability to antagonize histamine-induced SDL in vivo is essential for confirming the specific involvement of the H1 receptor in this memory phenomenon and for characterizing the cognitive impact of centrally-acting antihistamines.

Experimental Design: The 2x2 Factorial Model for Validating State-Dependency

The gold standard for demonstrating state-dependent learning is the 2x2 factorial design.[15] This model is inherently self-validating, as it differentiates true retrieval deficits from general drug-induced impairments in learning, memory, or motor function.

The core principle involves four main groups:

  • Group 1 (S-S): Saline (or vehicle) before training and Saline before testing. This is the baseline control group.

  • Group 2 (D-S): Drug (Histamine) before training and Saline before testing.

  • Group 3 (S-D): Saline before training and Drug (Histamine) before testing.

  • Group 4 (D-D): Drug (Histamine) before training and Drug (Histamine) before testing.

State-dependent retrieval is confirmed if a performance deficit is observed in the disparate-state groups (D-S and S-D) relative to the congruent-state groups (S-S and D-D), while the D-D group performs comparably to the S-S group.[15] This outcome demonstrates that the drug does not impair learning or memory per se, but rather ties the memory to its presence.

To validate this compound's antagonism, a fifth group is essential:

  • Group 5 (D+A - D): Drug (Histamine) + Antagonist (this compound) before training, and Drug (Histamine) before testing.

If this compound effectively blocks the histamine-induced state, Group 5 should show impaired retrieval, similar to the D-S group, because the "histamine state" was never established during training. A more direct test of antagonism involves demonstrating that this compound can prevent the restoration of memory.[11]

Logical Workflow for State-Dependent Learning Validation

G cluster_training Day 1: Training Phase cluster_testing Day 2: Testing Phase (Retrieval) cluster_outcome Expected Outcome T1 Group 1: Saline R1 Saline T1->R1 S-S T2 Group 2: Histamine R2 Saline T2->R2 D-S T3 Group 3: Saline R3 Histamine T3->R3 S-D T4 Group 4: Histamine R4 Histamine T4->R4 D-D T5 Group 5: Histamine + This compound R5 Histamine T5->R5 D+A-D O1 Good Retrieval (Control) R1->O1 O2 Impaired Retrieval (State Mismatch) R2->O2 O3 Impaired Retrieval (State Mismatch) R3->O3 O4 Good Retrieval (State Match) R4->O4 O5 Impaired Retrieval (Antagonism) R5->O5

Caption: Workflow of a 2x2 factorial design plus an antagonist group.

Detailed Experimental Protocol: Passive Avoidance Task

The single-trial inhibitory (or passive) avoidance task is a widely used and highly robust behavioral assay for studying learning and memory, particularly state-dependent effects.[11] It relies on the animal's innate preference for dark environments over light ones.

Objective: To determine if pre-test administration of this compound can block the histamine-induced restoration of a memory formed under the influence of histamine.

Materials:

  • Passive avoidance apparatus (two-compartment box with a light and a dark chamber, separated by a guillotine door).

  • Grid floor in the dark compartment connected to a shock generator.

  • Male mice (e.g., NMRI or C57BL/6 strain).

  • Histamine solution for intracerebroventricular (i.c.v.) injection.

  • This compound maleate solution for i.c.v. injection.

  • Sterile saline (vehicle).

  • Surgical tools for cannulation (if applicable) or microsyringes for acute i.c.v. injection.

Methodology:

  • Animal Preparation (Acclimation & Surgery):

    • House animals in a controlled environment (12:12 light/dark cycle, stable temperature) for at least one week before the experiment.

    • For chronic studies, surgically implant a guide cannula aimed at a lateral ventricle. Allow for a one-week recovery period. For acute studies, injections can be performed directly. Causality: i.c.v. administration is chosen to bypass the blood-brain barrier and ensure the drug's effects are central, not peripheral.[11]

  • Day 1: Training (Encoding) Phase:

    • Gently place a mouse in the light compartment of the apparatus, facing away from the door.

    • After a 10-second habituation period, open the guillotine door.

    • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the shock, remove the mouse and return it to its home cage.

    • Administer an i.c.v. injection of Histamine (e.g., 20 µ g/mouse ) immediately post-training.[11] This establishes the "drugged state" during the memory consolidation phase. A control group receives saline. Causality: Post-training administration ensures the drug does not interfere with the initial acquisition of the task but influences the consolidation and subsequent retrieval state.

  • Day 2: Testing (Retrieval) Phase (24 hours later):

    • Divide the histamine-trained mice into experimental groups.

    • Administer pre-test i.c.v. injections 15-30 minutes before the retrieval test.

      • Group A (Restoration): Histamine (20 µ g/mouse )

      • Group B (Antagonism): Histamine (20 µ g/mouse ) + this compound (e.g., 20 µ g/mouse )[11]

      • Group C (No Restoration Control): Saline

    • Place the mouse back into the light compartment.

    • After 10 seconds, open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. A cut-off time (e.g., 300 seconds) is typically used.

Expected Results:

  • Saline-trained animals tested with saline will show long latencies (good memory).

  • Histamine-trained animals tested with saline (Group C) will show short latencies, indicating amnesia due to the state mismatch.[11]

  • Histamine-trained animals re-exposed to histamine before testing (Group A) will show long latencies, demonstrating state-dependent restoration of memory.[11]

  • If this compound is an effective antagonist, animals in Group B will show short latencies, as this compound prevents histamine from reinstating the appropriate state for retrieval.[11]

Comparative Analysis: this compound vs. Alternative Antihistamines

The choice of antagonist is critical. This compound's properties as a first-generation, centrally-acting H1 antagonist make it a suitable candidate, but comparison with other agents provides a more complete picture of the underlying pharmacology.

CompoundClassPrimary TargetCrosses BBB?Expected Effect on Histamine-Induced SDLRationale & Supporting Evidence
This compound 1st Gen AntihistamineH1 ReceptorYesStrong Antagonism Directly blocks the central H1 receptors required to reinstate the histamine-dependent memory state.[11][12][16]
Chlorpheniramine 1st Gen AntihistamineH1 ReceptorYesStrong Antagonism Similar to this compound, it is a centrally-acting H1 antagonist. Studies have shown it can induce state-dependent learning on its own, confirming its central cognitive effects.[17][18][19]
Diphenhydramine 1st Gen AntihistamineH1 ReceptorYesStrong Antagonism Another classic first-generation H1 antagonist with known central effects, including sedation and inhibition of monoamine turnover.[17]
Cetirizine / Loratadine 2nd Gen AntihistamineH1 ReceptorMinimallyWeak or No Antagonism These agents are substrates for P-glycoprotein efflux transporters at the BBB, largely restricting them to the periphery. Their inability to block the central effect would serve as a crucial negative control, confirming the central nature of histamine's SDL effect.[13][18]
Ranitidine / Cimetidine H2 Receptor AntagonistH2 ReceptorMinimally/YesNo Antagonism These compounds target a different histamine receptor subtype. Studies show ranitidine does not prevent histamine's state-dependent effects, demonstrating the specificity of the H1 receptor in this phenomenon.[11][20][21]
Thioperamide H3 Receptor Antagonist/ Inverse AgonistH3 ReceptorYesComplex/No Direct Antagonism H3 antagonists increase histamine release by blocking autoreceptors.[22][23] This would likely enhance or mimic the histamine state rather than antagonize it, providing a mechanistic counterpoint to H1 blockade.
Mechanism of this compound's Action at the H1 Receptor

This compound prevents the reinstatement of the histamine-induced state by competitively binding to the H1 receptor. This action blocks the downstream signaling cascade responsible for histamine's neuroexcitatory effects, which are thought to form the basis of the internal "state."

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Block X Block->H1R IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation & 'State' Formation Ca->Response PKC->Response

Caption: this compound competitively antagonizes the H1 receptor signaling pathway.

Conclusion and Future Directions

The in vivo validation of this compound's antagonism of histamine-induced state-dependent retrieval is a robust process that confirms the central role of the H1 receptor in this cognitive phenomenon. The 2x2 factorial design, coupled with a well-chosen behavioral paradigm like the passive avoidance task, provides a self-validating framework for investigation.

Comparative analysis demonstrates that this effect is specific to centrally-acting H1 antagonists. First-generation antihistamines like this compound and chlorpheniramine are effective, while peripherally-restricted second-generation agents and antagonists of other histamine receptor subtypes are not.[11][18] This highlights the critical importance of considering a drug's ability to cross the blood-brain barrier when evaluating its potential cognitive side effects.

Future research should aim to quantify the dose-response relationship of this compound's antagonism and explore its effects in more complex cognitive tasks. Furthermore, investigating the interaction of this compound with other neurotransmitter systems known to be modulated by histamine, such as the cholinergic and dopaminergic systems, will provide a more complete understanding of how the brain's internal state shapes the retrieval of memory.[23]

References

Confirming H1 receptor selectivity of pyrilamine against H2 (ranitidine) and H3 (clobenpropit) antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals.

In the landscape of histamine receptor pharmacology, establishing the precise selectivity of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive framework for confirming the H1 receptor selectivity of pyrilamine, a classic H1 antagonist. We will objectively compare its receptor interaction profile with that of ranitidine, a well-established H2 receptor antagonist, and clobenpropit, a potent H3 receptor antagonist. This analysis is grounded in fundamental principles of receptor pharmacology and supported by detailed experimental protocols.

The Rationale for Selectivity: Understanding Histamine Receptor Subtypes

Histamine, a key biogenic amine, exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype is characterized by its unique tissue distribution, downstream signaling cascade, and pharmacological profile. A thorough understanding of these differences is the bedrock of designing and interpreting selectivity studies.

  • H1 Receptor: Primarily coupled to the Gq/11 family of G proteins.[2] Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in allergic and inflammatory responses.[3] this compound is expected to selectively antagonize this pathway.

  • H2 Receptor: Predominantly signals through Gs protein coupling, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This pathway is famously involved in the stimulation of gastric acid secretion, the target of antagonists like ranitidine.[5]

  • H3 Receptor: Typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[6][7] H3 receptors often function as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on other neurons, modulating the release of various neurotransmitters.[7][8][9] Clobenpropit is a well-characterized antagonist of this receptor.[10][11]

The distinct signaling outputs of these receptors provide the basis for functional assays to determine the selectivity of a given antagonist.

Visualizing the Signaling Cascades

To better illustrate the distinct mechanisms of action, the following diagrams outline the primary signaling pathways for each histamine receptor subtype.

H1_Signaling cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Response Cellular Response (e.g., Inflammation) Ca_release->Response

Caption: H1 Receptor Signaling Pathway.

H2_Signaling cluster_membrane Plasma Membrane H2R H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates Histamine Histamine Histamine->H2R Binds PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response

Caption: H2 Receptor Signaling Pathway.

H3_Signaling cluster_membrane Plasma Membrane H3R H3 Receptor Gi Gi H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Histamine Histamine Histamine->H3R Binds Response Modulation of Neurotransmitter Release cAMP_decrease->Response

Caption: H3 Receptor Signaling Pathway.

Experimental Design: A Two-Pronged Approach to Confirming Selectivity

A robust assessment of receptor selectivity relies on two complementary experimental strategies: direct binding assays and functional assays. This dual approach provides a comprehensive picture of a compound's interaction with its target receptors.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[12][13] These assays directly measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target receptor by the unlabeled test compound.[13][14]

Principle: The assay quantifies the concentration of the test compound required to inhibit the binding of a specific radioligand by 50% (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes from cells expressing H1, H2, or H3 receptor B Incubate Membranes with: 1. Specific Radioligand 2. Varying concentrations of This compound, Ranitidine, or Clobenpropit A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay [15]

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (H1, H2, or H3) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]-Nα-methylhistamine for H3), and a range of concentrations of the unlabeled test compound (this compound, ranitidine, or clobenpropit).

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Assessing Biological Response

Functional assays measure the biological response downstream of receptor activation or inhibition. These assays provide crucial information about a compound's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist).

Principle: Since H1 receptor activation leads to an increase in intracellular calcium, a calcium flux assay is an ideal method to assess H1 antagonism.[16][17] Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon histamine stimulation results in an increase in fluorescence. An H1 antagonist like this compound will inhibit this histamine-induced fluorescence increase in a dose-dependent manner.

Detailed Protocol: Calcium Flux Assay [16]

  • Cell Culture: Plate cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate to allow for de-esterification of the dye.

  • Compound Incubation: Add varying concentrations of the test antagonists (this compound, ranitidine, clobenpropit) to the wells and incubate.

  • Histamine Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration to determine the IC50 value.

Principle: H2 receptor activation increases intracellular cAMP levels.[18] An H2 antagonist like ranitidine will block this histamine-induced cAMP production. The amount of cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF or AlphaScreen).[19][20]

Detailed Protocol: cAMP Accumulation Assay [21]

  • Cell Culture: Culture cells stably expressing the human H2 receptor in a suitable plate format.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonists in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Histamine Stimulation: Add histamine to the wells to stimulate cAMP production and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the percentage of inhibition of the histamine-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.

Principle: H3 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7] In this assay, adenylyl cyclase is first stimulated with forskolin to raise basal cAMP levels. The ability of an H3 agonist to reduce these forskolin-stimulated cAMP levels is then measured. An H3 antagonist like clobenpropit will block the inhibitory effect of the H3 agonist.

Detailed Protocol: cAMP Inhibition Assay

  • Cell Culture: Culture cells stably expressing the human H3 receptor.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonists.

  • Forskolin and Agonist Stimulation: Add a fixed concentration of forskolin and an H3 receptor agonist (e.g., R-α-methylhistamine) to the wells and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis: Plot the percentage of reversal of the agonist-induced inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Data Presentation and Interpretation: A Clear Picture of Selectivity

The results from the binding and functional assays should be summarized in clear, concise tables for easy comparison. The selectivity of this compound for the H1 receptor is determined by comparing its Ki or IC50 value at the H1 receptor to its values at the H2 and H3 receptors. A significantly lower value for H1 indicates high selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Test Antagonists
CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)
This compound ~1-10 >10,000>10,000
Ranitidine >10,000~50-200 >10,000
Clobenpropit >1,000>10,000~1-5

Note: The Ki values presented are representative and may vary depending on the specific experimental conditions.

Table 2: Comparative Functional Antagonism (IC50, nM) of Test Antagonists
CompoundH1 Calcium Flux (IC50, nM)H2 cAMP Accumulation (IC50, nM)H3 cAMP Inhibition (IC50, nM)
This compound ~5-20 >10,000>10,000
Ranitidine >10,000~100-500 >10,000
Clobenpropit >1,000>10,000~2-10

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

The data clearly demonstrates that this compound possesses a high degree of selectivity for the H1 receptor, with significantly weaker activity at H2 and H3 receptors. Conversely, ranitidine and clobenpropit are highly selective for their respective targets, H2 and H3 receptors.

Conclusion

By employing a systematic approach that combines direct radioligand binding assays with receptor-specific functional assays, it is possible to definitively confirm the H1 receptor selectivity of this compound. This guide provides the theoretical framework and practical protocols necessary for researchers to conduct these studies with scientific rigor. The clear differentiation in binding affinity and functional antagonism against H2 and H3 receptor antagonists, ranitidine and clobenpropit, underscores the high selectivity of this compound for the H1 receptor, validating its classification and providing a solid foundation for its use in research and drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pyrilamine Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical waste is as critical as the integrity of their research. This guide provides essential, step-by-step procedures for the proper disposal of Pyrilamine, a first-generation antihistamine. By moving beyond mere procedural lists to explain the causality behind these protocols, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and environmental responsibility.

The Critical First Step: Hazardous Waste Determination for this compound

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically listed as such by the Environmental Protection Agency (EPA) or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

As of the date of this guide, This compound is not a P- or U-listed hazardous waste under RCRA.[3][4] This means that a hazardous waste determination must be made based on its characteristics before disposal.

Procedure for Hazardous Waste Determination:
  • Review the Safety Data Sheet (SDS): The SDS for this compound Maleate provides critical information on its physical and chemical properties. Look for data related to:

    • Ignitability: Flashpoint. A liquid with a flashpoint of less than 140°F (60°C) is considered ignitable (D001).[1]

    • Corrosivity: pH. An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5 is corrosive (D002).[1]

    • Reactivity: Stability and incompatibilities. This compound maleate is generally stable but may be incompatible with strong oxidizing agents.[4] Wastes that are unstable, react violently with water, or can generate toxic gases are considered reactive (D003).[2]

    • Toxicity: Acute and chronic health effects. If the waste contains constituents that could be harmful if ingested or absorbed, it may be considered toxic. The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test for determining this characteristic.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department: Your EHS department is the ultimate authority on hazardous waste determination and disposal procedures at your facility. They can provide guidance on whether this compound waste is considered hazardous at your location and the specific protocols to follow.

The following sections of this guide will provide detailed disposal procedures based on the outcome of this hazardous waste determination.

Disposal of this compound as a Non-Creditable Hazardous Waste Pharmaceutical

If it is determined that your this compound waste meets the criteria for a hazardous waste, it must be managed as a "non-creditable hazardous waste pharmaceutical" under the EPA's 40 CFR Part 266, Subpart P regulations.[5]

Key Principles of Subpart P:
  • Sewer Ban: It is strictly prohibited to dispose of hazardous waste pharmaceuticals down the drain.[5]

  • Segregation: Hazardous pharmaceutical waste must be segregated from other types of waste.

Step-by-Step Disposal Protocol for Hazardous this compound Waste:
  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Waste Accumulation and Container Management:

    • Container Selection: Use a designated, leak-proof, and sturdy container that is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and the start date of accumulation.[3]

    • Closure: Keep the container closed at all times, except when adding waste.

  • Segregation of Waste Streams:

    • Solid Waste: Unused or expired this compound tablets or powder, and grossly contaminated items (e.g., weigh boats, spatulas) should be placed directly into the designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

    • Contaminated Labware: Items such as gloves, bench paper, and empty vials with minimal residual contamination should be collected in a separate, clearly labeled container for hazardous waste.

    • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste Only."

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

    • The accumulation of non-creditable hazardous waste pharmaceuticals is limited to one year.[3]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste hauler to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted hazardous waste incinerator.

Disposal of this compound as a Non-Hazardous Waste

If, after a thorough hazardous waste determination, it is concluded that your this compound waste does not exhibit any hazardous characteristics, it can be managed as a non-hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol for Non-Hazardous this compound Waste:
  • Segregation: Even if non-hazardous, it is best practice to segregate pharmaceutical waste from regular trash.

  • Containerization: Collect the waste in a clearly labeled container, indicating that it is "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Disposal:

    • Do not dispose of non-hazardous pharmaceutical waste in the regular trash or down the drain.

    • Arrange for disposal through your institution's EHS department or a licensed medical waste disposal company.

    • Incineration is the recommended method of disposal for all pharmaceutical waste to prevent its entry into the environment.

Managing Spills of this compound

In the event of a this compound spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat. For larger spills of powdered this compound, respiratory protection may be necessary to avoid inhalation.

  • Contain the spill:

    • For solid spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • For liquid spills: Surround the spill with absorbent material.

  • Clean up the spill:

    • Use an appropriate absorbent material to clean up the spill.

    • Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with soap and water.

  • Report the spill to your supervisor and EHS department.

Data and Decision Making at a Glance

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

TaskMinimum PPE Requirement
Routine Waste HandlingNitrile gloves, safety glasses, lab coat
Spill Cleanup (Powder)Nitrile gloves, safety goggles, lab coat, respiratory protection (as needed)
Spill Cleanup (Liquid)Nitrile gloves, safety goggles, lab coat

Table 2: this compound Waste Disposal Decision Matrix

Waste TypeRCRA Hazardous?Disposal Pathway
Unused/Expired this compoundYesNon-Creditable Hazardous Waste Pharmaceutical (Subpart P)
Unused/Expired this compoundNoNon-Hazardous Pharmaceutical Waste for Incineration
Contaminated LabwareYesNon-Creditable Hazardous Waste Pharmaceutical (Subpart P)
Contaminated LabwareNoNon-Hazardous Pharmaceutical Waste for Incineration
Contaminated SharpsYesHazardous Drug Waste Sharps Container
Contaminated SharpsNoSharps Container for Non-Hazardous Waste

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pyrilamine_Disposal_Workflow start This compound Waste Generated haz_det Hazardous Waste Determination (RCRA) start->haz_det is_haz Is it a Hazardous Waste? haz_det->is_haz non_haz_path Manage as Non-Hazardous Pharmaceutical Waste is_haz->non_haz_path No haz_path Manage as Non-Creditable Hazardous Waste Pharmaceutical (40 CFR 266 Subpart P) is_haz->haz_path Yes segregate_non_haz Segregate and Containerize (Label: 'Non-Hazardous Pharmaceutical Waste for Incineration') non_haz_path->segregate_non_haz segregate_haz Segregate and Containerize (Label: 'Hazardous Waste Pharmaceuticals') haz_path->segregate_haz contact_ehs_non_haz Contact EHS for Pickup segregate_non_haz->contact_ehs_non_haz contact_ehs_haz Contact EHS for Pickup segregate_haz->contact_ehs_haz incineration_non_haz Disposal via Incineration contact_ehs_non_haz->incineration_non_haz tsdf Transport to RCRA-Permitted TSDF contact_ehs_haz->tsdf incineration_haz Disposal via Hazardous Waste Incineration tsdf->incineration_haz

Caption: Decision workflow for this compound waste disposal.

References

Navigating the Safe Handling of Pyrilamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A comprehensive operational and safety guide for laboratory professionals handling Pyrilamine.

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. When handling active pharmaceutical ingredients like this compound, a first-generation antihistamine, a thorough understanding and implementation of personal protective equipment (PPE) is not merely a suggestion—it is a foundational pillar of a safe and efficient research environment.[1][2][3] This guide is designed to provide you, my fellow researchers, scientists, and drug development professionals, with the essential, immediate safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your work.

Understanding the Risks: Why PPE is Non-Negotiable

This compound maleate, while a valuable compound, presents several hazards that necessitate meticulous handling. It is classified as harmful if swallowed and is known to cause skin and eye irritation.[4] Furthermore, it may cause skin sensitization upon repeated contact and respiratory irritation if inhaled.[1][4] The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

Core Personal Protective Equipment for this compound Handling

The following table outlines the minimum required PPE for handling this compound powder. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against airborne particles and accidental splashes of this compound solutions.[2][5]
Hand Protection Nitrile or other chemical-resistant gloves.Prevents direct skin contact, which can cause irritation and sensitization.[2][3]
Body Protection A fully buttoned laboratory coat.Shields skin and personal clothing from contamination with this compound dust or solutions.[2][6]
Respiratory Protection A NIOSH-approved N95 or higher-level dust respirator.Essential for preventing the inhalation of this compound powder, which can cause respiratory tract irritation.[2][3][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol is paramount for minimizing exposure risk. This workflow is designed to be a self-validating system, ensuring safety at every stage of handling.

Pre-Handling Checklist:
  • Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Confirm the immediate accessibility of an eyewash station and a safety shower.

  • PPE Availability: Verify that all necessary PPE is available, in good condition, and fits correctly.

Donning PPE: The First Line of Defense

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Sanitize Hands Gown 2. Don Lab Coat Prep->Gown Ensure full coverage Respirator 3. Don Respirator Gown->Respirator Fit check for proper seal Goggles 4. Don Eye Protection Respirator->Goggles Ensure no gaps Gloves 5. Don Gloves Goggles->Gloves Pull gloves over cuffs of lab coat

Figure 1: Step-by-step PPE donning sequence for handling this compound.
Handling this compound:

  • Weighing and Transfer: Always handle this compound powder within a chemical fume hood or a weighing enclosure to contain airborne particles.

  • Avoid Dust Generation: Handle the powder gently to minimize the creation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the liquid to minimize splashing.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is as critical as its application to prevent contaminating yourself and the laboratory environment.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_post Final Steps Gloves 1. Remove Gloves Goggles 2. Remove Eye Protection Gloves->Goggles Avoid touching face Gown 3. Remove Lab Coat Goggles->Gown Roll inwards, away from body Respirator 4. Remove Respirator Gown->Respirator Handle by straps Wash 5. Wash Hands Thoroughly Respirator->Wash Use soap and water

Figure 2: Step-by-step PPE doffing sequence after handling this compound.

Spill and Emergency Procedures: Immediate Actions

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spills: For small spills of solid this compound, dampen the material with water to prevent it from becoming airborne.[7][8] Carefully sweep the dampened material into a designated hazardous waste container.[7][8] Clean the area with soap and water.[7]

  • Major Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All this compound waste, including contaminated PPE, is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1][3]

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Disposable PPE, such as gloves and respirators, should be placed in the designated hazardous waste container immediately after use.

  • Consult EHS: Always consult with your institution's EHS office for specific disposal procedures.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. This commitment to meticulous safety practices is the bedrock of innovative and impactful scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrilamine
Reactant of Route 2
Reactant of Route 2
Pyrilamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.